molecular formula C7H5BrFNO2 B1294203 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene CAS No. 948294-26-6

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

Cat. No.: B1294203
CAS No.: 948294-26-6
M. Wt: 234.02 g/mol
InChI Key: ZIULASDABKIDOV-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene is a useful research compound. Its molecular formula is C7H5BrFNO2 and its molecular weight is 234.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-fluoro-5-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIULASDABKIDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a laboratory-scale synthesis pathway for 1-bromo-2-fluoro-5-methyl-4-nitrobenzene, a valuable intermediate in pharmaceutical research and development. The unique arrangement of bromo, fluoro, methyl, and nitro functional groups on the benzene ring makes this compound a versatile building block for the synthesis of more complex molecules. The presence of fluorine can enhance metabolic stability and binding affinity of target molecules, while the bromine atom facilitates cross-coupling reactions.

Core Synthesis Pathway

The primary synthesis route involves the nitration of a substituted bromofluorotoluene. Specifically, the synthesis of the closely related compound, 1-bromo-5-fluoro-2-methyl-4-nitrobenzene, is achieved through the nitration of 2-bromo-4-fluorotoluene.[1] This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

Logical Workflow of the Synthesis

Synthesis_Workflow cluster_start Starting Material cluster_reaction Nitration cluster_workup Work-up & Purification cluster_product Final Product 2-Bromo-4-fluorotoluene 2-Bromo-4-fluorotoluene ReactionVessel Reaction in Concentrated Sulfuric Acid 2-Bromo-4-fluorotoluene->ReactionVessel Add to flask Quenching Pour into Ice Water ReactionVessel->Quenching After 2 hours at 25 °C Reagents Potassium Nitrate (KNO3) Reagents->ReactionVessel Add in portions at 0-5 °C Extraction Ethyl Acetate Extraction Quenching->Extraction Washing Wash with Saturated Brine Extraction->Washing Drying Dry over Anhydrous Sodium Sulfate Washing->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Silica Gel Column Chromatography Concentration->Purification FinalProduct This compound Purification->FinalProduct Yield: 54.3%

Caption: Synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 1-bromo-5-fluoro-2-methyl-4-nitrobenzene.[1]

ParameterValue
Starting Material
2-Bromo-4-fluorotoluene5.0 g (26.5 mmol, 1.0 equiv)
Reagents
98% Concentrated Sulfuric Acid50 ml
Potassium Nitrate3.5 g (34.6 mmol, 1.3 equiv)
Reaction Conditions
Initial Temperature0 °C to 5 °C
Reaction Temperature25 °C
Reaction Time2 hours
AtmosphereNitrogen
Purification
MethodSilica gel column chromatography (petroleum ether)
Product
Yield3.4 g (54.3%)

Experimental Protocol

The detailed experimental procedure for the synthesis of 1-bromo-5-fluoro-2-methyl-4-nitrobenzene is as follows[1]:

1. Reaction Setup:

  • To a 100 ml three-necked flask, add 5.0 g (26.5 mmol, 1.0 equivalent) of the starting material, 2-bromo-4-fluorotoluene.

  • Add 50 ml of 98% concentrated sulfuric acid to the flask.

2. Nitration:

  • Cool the solution to a temperature between 0 °C and 5 °C.

  • While maintaining the temperature, add 3.5 g (34.6 mmol, 1.3 equivalents) of potassium nitrate in portions.

  • The reaction is conducted under a nitrogen atmosphere.

  • Allow the reaction to proceed at 25 °C for 2 hours.

3. Work-up:

  • After the reaction is complete, pour the reaction mixture into a large amount of ice water.

  • Perform an extraction using ethyl acetate.

  • Wash the organic phase with a saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

4. Purification:

  • Purify the crude product using silica gel column chromatography with petroleum ether as the eluent.

  • This purification yields 3.4 g of 1-bromo-5-fluoro-2-methyl-4-nitrobenzene, which corresponds to a yield of 54.3%.[1]

Signaling Pathway Diagram

While this synthesis does not involve a biological signaling pathway, the logical progression of the chemical transformation can be visualized. The following diagram illustrates the key steps and transformations in the synthesis.

Chemical_Transformation Start 2-Bromo-4-fluorotoluene Attack Electrophilic Aromatic Substitution Start->Attack Nitronium Generation of Nitronium Ion (NO2+) from KNO3 and H2SO4 Nitronium->Attack Intermediate Carbocation Intermediate (Sigma Complex) Attack->Intermediate Deprotonation Deprotonation and Re-aromatization Intermediate->Deprotonation Product This compound Deprotonation->Product

Caption: Key chemical transformations in the nitration of 2-bromo-4-fluorotoluene.

References

Technical Guide: Physicochemical Properties of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of the aromatic compound 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene (CAS No. 948294-26-6). Due to the limited availability of experimental data for this specific isomer, this document also includes data from related isomers to provide a broader context for its potential characteristics. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering a structured presentation of available data, experimental methodologies, and visual representations of chemical structures and synthetic pathways.

Introduction

This compound is a substituted aromatic compound containing bromo, fluoro, methyl, and nitro functional groups. Its structural complexity and the presence of various reactive sites make it a compound of interest in synthetic organic chemistry and potentially in the development of new pharmaceutical agents. The precise arrangement of these substituents on the benzene ring significantly influences the molecule's electronic properties, reactivity, and biological activity. Understanding its physicochemical properties is a critical first step in exploring its potential applications.

Physicochemical Properties

The physicochemical data for this compound and its isomers are summarized in the tables below. It is crucial to note that experimental data for the target compound (CAS 948294-26-6) is scarce, and therefore, data from its isomers are provided for comparative purposes.

Table 1: Core Properties of this compound
PropertyValueSource
CAS Number 948294-26-6[1]
IUPAC Name This compound[1]
Molecular Formula C₇H₅BrFNO₂[2]
Molecular Weight 234.02 g/mol [1][2]
Physical Form Solid[1]
Purity 98%[1]
Storage Sealed in dry, room temperature.[1][2]
Table 2: Physicochemical Data of Isomers
Property1-Bromo-4-fluoro-2-methyl-5-nitrobenzene (CAS 170098-98-3)1-Bromo-5-fluoro-2-methyl-4-nitrobenzene (CAS 64695-96-1)4-Bromo-5-fluoro-2-nitrotoluene (CAS 224185-19-7)
Molecular Weight 234.02 g/mol [3]234.02 g/mol [4]234.02 g/mol [5]
Melting Point Not availableNot available59-63°C[5]
Boiling Point Not availableNot availableNot available
Solubility Not availableNot availableSoluble in DCM[5]
Physical Form Not availableSolidSolid[5]

Structural Isomers

The positioning of the functional groups on the benzene ring defines the specific isomer and its properties. The following diagram illustrates the structural differences between this compound and some of its isomers.

G cluster_target Target Compound cluster_isomers Isomers target This compound (CAS: 948294-26-6) isomer1 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene (CAS: 170098-98-3) target->isomer1 Positional Isomer isomer2 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene (CAS: 64695-96-1) target->isomer2 Positional Isomer isomer3 4-Bromo-5-fluoro-2-nitrotoluene (1-Bromo-2-fluoro-4-methyl-5-nitrobenzene) (CAS: 224185-19-7) target->isomer3 Positional Isomer

Caption: Structural relationship between the target compound and its isomers.

Experimental Protocols

While a specific synthesis protocol for this compound was not found, a detailed method for the synthesis of the related isomer, 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene, is available and provides valuable insight into a potential synthetic route.

Synthesis of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene[4]

This synthesis involves the nitration of 2-Bromo-4-fluorotoluene.

Materials:

  • 2-Bromo-4-fluorotoluene (starting material, referred to as formula 3 in the source)

  • 98% Concentrated Sulfuric Acid

  • Potassium Nitrate

  • Ice water

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

  • Silica gel

  • Petroleum ether

Procedure:

  • Add 5.0 g (26.5 mmol) of 2-Bromo-4-fluorotoluene and 50 ml of 98% concentrated sulfuric acid to a 100 ml three-necked flask.

  • Cool the solution to 0-5 °C.

  • Add 3.5 g (34.6 mmol) of potassium nitrate in portions while maintaining the temperature.

  • Allow the reaction to proceed at 25 °C for 2 hours under a nitrogen atmosphere.

  • After the reaction is complete, pour the reaction mixture into a large amount of ice water.

  • Extract the product with ethyl acetate.

  • Wash the organic phase with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate and then filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain the final product.

Yield: 3.4 g (54.3%)

The following workflow diagram illustrates the key steps of this synthesis.

G start Start: 2-Bromo-4-fluorotoluene & Conc. H₂SO₄ step1 Cool to 0-5°C start->step1 step2 Add KNO₃ in portions step1->step2 step3 React at 25°C for 2h (under N₂) step2->step3 step4 Quench with ice water step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Wash with saturated brine step5->step6 step7 Dry with Na₂SO₄ step6->step7 step8 Concentrate under reduced pressure step7->step8 step9 Purify by Column Chromatography (Silica gel, Petroleum ether) step8->step9 end End: 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene step9->end

Caption: Workflow for the synthesis of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene.

Safety and Handling

Safety information for this compound is provided by suppliers and is consistent with the hazards associated with similar aromatic nitro compounds.

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

It is imperative to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Potential Applications in Drug Development

Halogenated and nitrated aromatic compounds are common scaffolds and intermediates in medicinal chemistry.[6] The presence of bromo, fluoro, and nitro groups can influence a molecule's lipophilicity, metabolic stability, and ability to engage in specific interactions with biological targets. While no specific biological activity has been reported for this compound, related bromo-nitrobenzene derivatives are utilized as intermediates in the synthesis of various pharmaceuticals.[6] Further research would be necessary to explore the potential of this compound as a lead structure or building block in drug discovery programs.

Conclusion

This technical guide has consolidated the available physicochemical information for this compound. While a complete experimental profile for this specific isomer is not yet publicly available, the data from related isomers, along with a detailed synthetic protocol for a close analog, provide a solid foundation for researchers. The provided safety and handling information should be strictly adhered to in any experimental work. The structural features of this compound suggest it may be a useful building block in the synthesis of more complex molecules with potential biological activity, warranting further investigation by the scientific community.

References

An In-depth Technical Guide to 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene (CAS No. 948294-26-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene, a halogenated nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, a probable synthetic route with a detailed experimental protocol, and its potential utility as a chemical intermediate.

Chemical and Physical Properties

This compound is a solid organic compound. Its key chemical and physical properties are summarized in the table below, based on information from various chemical suppliers and databases.[1][2]

PropertyValueSource
CAS Number 948294-26-6[1]
Molecular Formula C₇H₅BrFNO₂[1]
Molecular Weight 234.02 g/mol [1]
IUPAC Name This compound[1]
Synonyms 5-Bromo-4-fluoro-2-nitrotoluene, 4-Bromo-5-fluoro-2-methylnitrobenzene
Physical Form Solid[1]
Purity Typically ≥95% - 98%[1]
Storage Conditions Sealed in a dry, room temperature environment[1]
InChI 1S/C7H5BrFNO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3[1]
InChI Key ZIULASDABKIDOV-UHFFFAOYSA-N[1]
SMILES CC1=CC(=C(C=C1F)--INVALID-LINK--[O-])Br

Synthesis

A probable synthetic route would involve the nitration of 1-bromo-2-fluoro-5-methylbenzene. The following experimental protocol is adapted from the synthesis of a similar compound and outlines the key steps.

Experimental Protocol: Nitration of 1-Bromo-2-fluoro-5-methylbenzene

Materials:

  • 1-Bromo-2-fluoro-5-methylbenzene

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate

  • Ethyl Acetate

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate

  • Silica Gel

  • Petroleum Ether

  • Ice

Procedure:

  • In a three-necked flask, add 1-Bromo-2-fluoro-5-methylbenzene and concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add potassium nitrate in portions while maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours under a nitrogen atmosphere.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a large amount of ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Separate the organic layer and wash it with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield this compound.

SynthesisWorkflow reagents 1-Bromo-2-fluoro-5-methylbenzene Potassium Nitrate Sulfuric Acid reaction_vessel Reaction Vessel (0-5 °C to RT) reagents->reaction_vessel Nitration workup Aqueous Workup (Ice Water, Ethyl Acetate Extraction) reaction_vessel->workup Quenching & Extraction purification Purification (Silica Gel Chromatography) workup->purification Isolation product 1-Bromo-2-fluoro-5-methyl- 4-nitrobenzene purification->product Final Product

A plausible synthetic workflow for this compound.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. While the actual spectra are not publicly available, chemical databases indicate the existence of the following spectroscopic information for this compound:

  • ¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy would provide information about the chemical environment of the hydrogen atoms on the aromatic ring and the methyl group.

  • ¹³C NMR: Carbon-13 Nuclear Magnetic Resonance spectroscopy would show the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound.

  • Infrared Spectroscopy (IR): IR spectroscopy would identify the characteristic functional groups present, such as the C-NO₂ stretching vibrations.

Reactivity and Potential Applications in Drug Development

Halogenated nitroaromatic compounds like this compound are valuable intermediates in organic synthesis. The presence of multiple functional groups (bromo, fluoro, nitro, and methyl) on the benzene ring allows for a variety of chemical transformations.

The bromo and fluoro groups can be substituted or used in cross-coupling reactions to introduce new functionalities. The nitro group can be reduced to an amine, which is a common precursor for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.

While no specific biological activity has been reported for this compound itself, its structural motifs are present in various compounds with therapeutic potential. The introduction of fluorine into drug candidates can often enhance their metabolic stability, binding affinity, and bioavailability.[3] Therefore, this compound serves as a versatile building block for the synthesis of novel drug candidates.

PotentialApplications start 1-Bromo-2-fluoro-5-methyl- 4-nitrobenzene reduction Nitro Group Reduction start->reduction coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) start->coupling substitution Nucleophilic Aromatic Substitution start->substitution amine Aniline Derivative reduction->amine new_scaffold Novel Molecular Scaffolds coupling->new_scaffold functionalized Further Functionalized Intermediates substitution->functionalized end Potential Drug Candidates & Agrochemicals amine->end new_scaffold->end functionalized->end

Potential synthetic transformations and applications of the core compound.

Safety Information

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential for use in synthetic and medicinal chemistry. Its polysubstituted aromatic ring provides multiple sites for chemical modification, making it a versatile building block for the creation of complex organic molecules. While direct biological data for this compound is lacking, its structural features suggest its utility in the development of new pharmaceuticals and other bioactive compounds. Further research into the reactivity and applications of this compound is warranted.

References

Spectroscopic and Synthetic Profile of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for the compound 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene (CAS No. 948294-26-6). Due to the limited availability of direct experimental data in public databases, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. Detailed experimental protocols for obtaining such data are also provided.

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of analogous bromofluoronitrotoluene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~8.1d~2.01HH-3
~7.6d~6.01HH-6
~2.6s-3H-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~158 (d, J ≈ 250 Hz)C-F
~148C-NO₂
~138C-CH₃
~135 (d, J ≈ 5 Hz)C-H (C-6)
~125 (d, J ≈ 20 Hz)C-H (C-3)
~118 (d, J ≈ 5 Hz)C-Br
~20-CH₃

Note: The chemical shifts and coupling constants are estimations and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2980-2850Medium-WeakAliphatic C-H stretch (-CH₃)
1590-1570StrongAsymmetric NO₂ stretch
1550-1450Medium-StrongAromatic C=C stretch
1360-1340StrongSymmetric NO₂ stretch
1250-1200StrongC-F stretch
850-800StrongC-H out-of-plane bend
750-700MediumC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization, 70 eV)

m/zRelative Intensity (%)Proposed Fragment
233/235High[M]⁺ (Molecular ion)
187/189Medium[M - NO₂]⁺
154Low[M - Br]⁺
108Medium[M - Br - NO₂]⁺

Note: The presence of bromine will result in characteristic M and M+2 isotope peaks with an approximate 1:1 ratio.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Synthesis of this compound

A plausible synthetic route for this compound starts from 2-fluoro-5-methylaniline. The following is a generalized procedure:

  • Nitration: To a cooled (0-5 °C) solution of 2-fluoro-5-methylaniline in concentrated sulfuric acid, a nitrating mixture (a combination of nitric acid and sulfuric acid) is added dropwise while maintaining the low temperature. The reaction mixture is stirred for several hours and then poured onto ice. The resulting precipitate, 2-fluoro-5-methyl-4-nitroaniline, is filtered, washed with water, and dried.

  • Sandmeyer Reaction (Bromination): The synthesized 2-fluoro-5-methyl-4-nitroaniline is diazotized by treating it with sodium nitrite in the presence of a strong acid (e.g., HBr) at a low temperature (0-5 °C). The resulting diazonium salt is then added to a solution of copper(I) bromide (CuBr) to yield this compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

SynthesisWorkflow Start 2-Fluoro-5-methylaniline Nitration Nitration (HNO₃, H₂SO₄, 0-5 °C) Start->Nitration Intermediate 2-Fluoro-5-methyl-4-nitroaniline Nitration->Intermediate Diazotization Diazotization (NaNO₂, HBr, 0-5 °C) Intermediate->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuBr) Diazonium->Sandmeyer Product This compound Sandmeyer->Product

Caption: Plausible synthetic workflow for this compound.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to obtain singlets for all carbon atoms.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm).

IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and relative intensities of the absorption bands are determined and assigned to the corresponding functional group vibrations.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.

  • Ionization: Electron ionization (EI) is performed at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is used to confirm the structure of the compound.

MS_Fragmentation M [M]⁺˙ m/z 233/235 M_minus_NO2 [M - NO₂]⁺ m/z 187/189 M->M_minus_NO2 - NO₂ M_minus_Br [M - Br]⁺ m/z 154 M->M_minus_Br - Br M_minus_Br_minus_NO2 [M - Br - NO₂]⁺ m/z 108 M_minus_Br->M_minus_Br_minus_NO2 - NO₂

Caption: Expected fragmentation pathway in mass spectrometry.

A Technical Guide to Determining the Solubility of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Importance of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene, understanding its solubility profile in various organic solvents is essential for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis, work-up, and purification (e.g., crystallization).

  • Drug Development: Low aqueous solubility is a major hurdle in drug discovery, affecting absorption and bioavailability.[1][2] Early characterization in relevant organic and aqueous media is crucial.

  • Formulation: Developing stable and effective dosage forms requires knowledge of the API's solubility in different excipients and solvent systems.

  • Analytical Method Development: Choosing suitable solvents for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) is dependent on solubility.

Physicochemical Properties of this compound
  • IUPAC Name: this compound

  • Molecular Formula: C₇H₅BrFNO₂

  • Molecular Weight: 234.02 g/mol [3][4]

  • Structure: Halogenated nitroaromatic compound. The presence of polar nitro (-NO₂) and fluoro (-F) groups, along with a nonpolar methyl (-CH₃) group and a bulky bromo (-Br) group on a benzene ring, suggests a complex solubility behavior. The molecule will exhibit moderate polarity.

Based on the "like dissolves like" principle, it is expected to be more soluble in polar aprotic or moderately polar protic solvents and less soluble in highly nonpolar solvents like hexane or highly polar solvents like water.[5][6] Qualitative data indicates slight solubility in chloroform and DMSO.[7]

Quantitative Solubility Data

As of this review, specific quantitative solubility data for this compound in a range of organic solvents is not extensively published. Therefore, experimental determination is necessary. The following table serves as a template for researchers to populate with their empirically determined data. It is designed for clear comparison across different conditions.

Table 1: Experimentally Determined Solubility of this compound (Template)

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method UsedNotes
e.g., Acetone25Shake-Flask
e.g., Ethanol25Shake-Flask
e.g., Methanol25Shake-Flask
e.g., Acetonitrile25Shake-Flask
e.g., Ethyl Acetate25Shake-Flask
e.g., Dichloromethane25Shake-Flask
e.g., Toluene25Shake-Flask
e.g., Hexane25Shake-Flask

Experimental Protocols for Solubility Determination

The choice of method depends on the required accuracy, throughput, and available sample quantity. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility.[8]

Gold Standard: Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent. It is time-consuming but provides highly accurate and reliable data.[9]

Objective: To determine the saturation concentration of the solute in a solvent after a state of equilibrium has been reached.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[1][10] The time required may need to be determined by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended solid.[1]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial to remove any fine particulates.[11]

  • Dilution: Accurately dilute the filtered supernatant with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). The concentration is determined by comparing the instrument response to a calibration curve prepared with known concentrations of the compound.[11]

  • Calculation: Calculate the solubility by accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

High-Throughput Screening (HTS) Methods

For early-stage discovery and screening of multiple solvents, HTS methods offer a faster, less material-intensive alternative, though they typically measure kinetic solubility, not true thermodynamic solubility.[12][13]

Example: Miniaturized Shake-Flask in 96-Well Plates This method adapts the shake-flask principle to a microplate format.[14]

  • Dispensing: Dispense a small, known amount of the compound into the wells of a 96-well plate.

  • Solvent Addition: Add a precise volume of different solvents to the wells using automated liquid handlers.

  • Incubation: Seal the plate and shake at a controlled temperature for a shorter period (e.g., 2-4 hours).[1]

  • Separation: Use a filter plate to separate the undissolved solid from the saturated solution via centrifugation or vacuum.

  • Analysis: The concentration in the filtrate is determined directly using a plate reader (e.g., UV-Vis absorbance).[14] This requires the compound to have a suitable chromophore.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gold-standard Shake-Flask method for determining thermodynamic solubility.

G prep 1. Preparation Add excess solid compound to vial solvent 2. Solvent Addition Add precise volume of solvent prep->solvent equilibrate 3. Equilibration Shake at constant T (24-72 hours) solvent->equilibrate separate 4. Phase Separation Settle and/or centrifuge equilibrate->separate sample 5. Sample Collection Filter supernatant separate->sample dilute 6. Dilution Dilute sample to known volume sample->dilute quantify 7. Quantification Analyze concentration (e.g., HPLC-UV) dilute->quantify result Result Solubility (mg/mL) quantify->result

Caption: Workflow for the Shake-Flask solubility determination method.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity Profile of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

Abstract

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its unique arrangement of electron-withdrawing and electron-donating groups, along with two distinct halogen atoms, provides a versatile platform for constructing complex molecular architectures. This document provides a comprehensive overview of its reactivity, physicochemical properties, and synthetic protocols. The information presented is intended to serve as a technical resource for professionals engaged in chemical research and drug development.

Physicochemical Properties and Identification

This compound is a solid at room temperature.[1] Its structural and chemical identifiers are crucial for accurate documentation and procurement.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 948294-26-6[2]
Molecular Formula C₇H₅BrFNO₂[3][4]
Molecular Weight 234.02 g/mol [3][4]
Physical Form Solid[1]
Purity Typically ≥95%[1][5]
InChI Key RYWJXYWJUJFEMD-UHFFFAOYSA-N[1]
SMILES CC1=CC(=C(C=C1Br)F)--INVALID-LINK--[O-][4]

Core Reactivity Profile

The reactivity of this compound is dictated by the interplay of its substituents on the benzene ring:

  • Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[6][7]

  • Halogens (-Br, -F): Both are deactivating via induction but ortho-, para-directing via resonance. They serve as leaving groups in SNAr and coupling reactions.[6]

  • Methyl Group (-CH₃): An electron-donating group that activates the ring and is ortho-, para-directing.[8]

This combination of functional groups allows for selective transformations, making it a valuable intermediate.[9]

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly activating nitro group makes the compound highly susceptible to SNAr.[7] The rate-determining step in SNAr reactions is the addition of the nucleophile to the carbon atom of the aryl halide.[10] The electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex.

In this compound, the fluoro group is positioned ortho to the nitro group, while the bromo group is meta. This positioning makes the C-F bond significantly more activated towards nucleophilic attack than the C-Br bond. Fluorine's high electronegativity also enhances its ability to stabilize the transition state, making p-fluoro nitrobenzene more reactive than p-bromo nitrobenzene in SNAr reactions.[10] Consequently, nucleophiles will preferentially displace the fluorine atom.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom is an excellent leaving group in various cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.[6][7] This reactivity allows for the introduction of a wide range of substituents at the C1 position. Common examples include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl compounds.[11]

  • Heck Coupling: Reaction with alkenes.[7]

  • Sonogashira Coupling: Reaction with terminal alkynes.[7][12]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine (-NH₂) using standard reducing agents, such as tin and concentrated hydrochloric acid.[8] This transformation is a pivotal step in the synthesis of many pharmaceutical agents, converting an electron-withdrawing group into an electron-donating one and providing a handle for further functionalization, such as amide bond formation or diazotization.

Synthesis and Experimental Protocols

The synthesis of related bromo-nitrobenzene derivatives often involves multi-step reactions starting from simpler aromatic compounds, typically through nitration.[12] A common synthetic route to a similar isomer, 1-bromo-5-fluoro-2-methyl-4-nitrobenzene, proceeds via the nitration of 2-Bromo-4-fluorotoluene.[3]

Example Synthesis Protocol: Nitration of 2-Bromo-4-fluorotoluene

This protocol describes the synthesis of the isomer 1-bromo-5-fluoro-2-methyl-4-nitrobenzene.[3]

Quantitative Data

ReagentMolar Mass ( g/mol )AmountEquivalents
2-Bromo-4-fluorotoluene189.025.0 g1.0
Potassium Nitrate (KNO₃)101.103.5 g1.3
Sulfuric Acid (98%)98.0850 mL-
Product Yield Purity
1-Bromo-5-fluoro-2-methyl-4-nitrobenzene3.4 g (54.3%)Purified by column

Methodology

  • Reaction Setup: To a 100 mL three-necked flask, add 2-Bromo-4-fluorotoluene (5.0 g, 26.5 mmol, 1.0 equiv) and 98% concentrated sulfuric acid (50 ml).[3]

  • Cooling: Cool the solution to a temperature between 0 °C and 5 °C using an ice bath.[3]

  • Nitration: Add potassium nitrate (3.5 g, 34.6 mmol, 1.3 equiv) in portions while maintaining the low temperature.[3]

  • Reaction: Allow the reaction to proceed at 25 °C for 2 hours under a nitrogen atmosphere.[3]

  • Quenching: After completion, pour the reaction mixture into a large amount of ice water.[3]

  • Extraction: Extract the product using ethyl acetate.[3]

  • Washing: Wash the organic phase with saturated brine, then dry it over anhydrous sodium sulfate.[3]

  • Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield the final product (3.4 g, 54.3%).[3]

Visualizations: Workflows and Reactivity

The following diagrams, generated using Graphviz, illustrate the synthetic workflow and the key reactivity pathways of the title compound.

G start 2-Bromo-4-fluorotoluene reagents KNO₃, H₂SO₄ 0-25 °C, 2h start->reagents 1. workup Workup & Purification (Extraction, Column Chromatography) reagents->workup Reaction 2. product This compound workup->product 3.

Caption: Synthetic workflow for the nitration of a substituted toluene.

ReactivityProfile main This compound snar Nucleophilic Aromatic Substitution (at C-F position) main->snar  Nu⁻ coupling Cross-Coupling Reactions (Suzuki, Heck, etc. at C-Br) main->coupling  Pd catalyst,  Coupling Partner reduction Nitro Group Reduction (to -NH₂) main->reduction  [H]

Caption: Key reactivity pathways of this compound.

Conclusion

This compound is a highly functionalized aromatic intermediate with a predictable and versatile reactivity profile. The orthogonal reactivity of its functional groups—preferential nucleophilic substitution at the activated fluorine, participation of bromine in cross-coupling reactions, and reduction of the nitro group—allows for stepwise and selective modifications. This makes it an exceptionally useful building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity is essential for leveraging its full synthetic potential.

References

The Strategic Utility of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the potential applications of the versatile building block, 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene, in medicinal chemistry. While direct applications of this specific isomer are not extensively documented in publicly available literature, its structural motifs are present in potent, clinically relevant molecules. This guide will explore its synthetic potential, focusing on its role as a key intermediate in the development of targeted therapies, particularly in oncology.

Core Compound Characteristics

This compound (CAS: 948294-26-6) is a substituted aromatic compound with a molecular formula of C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol . The strategic placement of its functional groups—a bromine atom, a fluorine atom, a methyl group, and a nitro group—renders it a highly valuable and versatile scaffold for the synthesis of complex pharmaceutical agents. The bromine atom is amenable to various cross-coupling reactions, the nitro group can be readily reduced to an amine for further functionalization, and the fluorine and methyl groups can be leveraged to fine-tune the physicochemical and pharmacokinetic properties of derivative compounds.

Potential Application in the Synthesis of Kinase Inhibitors

A significant potential application of this compound lies in the synthesis of kinase inhibitors, a cornerstone of modern targeted cancer therapy. This is strongly suggested by the use of its isomer, 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, in the synthesis of Ceritinib (LDK378), a potent second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor.[1][2][3][4] ALK is a receptor tyrosine kinase, and chromosomal rearrangements involving the ALK gene can lead to the expression of oncogenic fusion proteins that drive the proliferation of certain cancers, most notably non-small cell lung cancer (NSCLC).[1][2][3][4]

The bromo-fluoro-methyl-nitrobenzene core provides a crucial anchor for the construction of the final drug molecule. The following sections will detail the established role of a closely related isomer in the synthesis of an approved ALK inhibitor and extrapolate the potential of this compound in similar synthetic strategies.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

The ALK signaling pathway plays a critical role in cell growth, differentiation, and survival. In cancers driven by ALK fusion proteins, the kinase domain is constitutively active, leading to the downstream activation of several key signaling cascades, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. This aberrant signaling promotes uncontrolled cell proliferation and survival.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation Ceritinib Ceritinib (ALK Inhibitor) Ceritinib->ALK

Figure 1: Simplified ALK Signaling Pathway and Point of Inhibition.
Quantitative Data: Activity of ALK Inhibitors

The following table summarizes the inhibitory activity of Ceritinib and other ALK inhibitors against wild-type ALK and common resistance mutations. This data provides a benchmark for the level of potency that can be achieved with molecules synthesized from scaffolds like this compound.

CompoundTargetIC₅₀ (nM)Reference
CrizotinibALK24[2]
Ceritinib (LDK378)ALK22[2]
AlectinibALK1.9[4]
BrigatinibALK0.6[2]
LorlatinibALK1[5]
Ceritinib (LDK378)ALK L1196M4.8[2]
Ceritinib (LDK378)ALK G1269A6.2[2]
Ceritinib (LDK378)ALK I1171T11.2[2]
Ceritinib (LDK378)ALK S1206Y14.1[2]

Experimental Protocols

While a specific protocol for this compound is not available, the following sections provide a representative synthesis of a key intermediate for an ALK inhibitor, adapted from the synthesis of Ceritinib, illustrating the likely utility of this class of compounds.

Synthesis of 2-Bromo-5-fluoro-4-nitrotoluene (Isomer)

A detailed protocol for the synthesis of the isomer 1-bromo-5-fluoro-2-methyl-4-nitrobenzene has been described.[6] This procedure involves the nitration of 2-Bromo-4-fluorotoluene and is indicative of the general synthetic accessibility of this class of compounds.

Materials:

  • 2-Bromo-4-fluorotoluene

  • Concentrated sulfuric acid (98%)

  • Potassium nitrate

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

  • Silica gel

  • Petroleum ether

Procedure:

  • To a 100 ml three-necked flask, add 2-Bromo-4-fluorotoluene (5.0 g, 26.5 mmol, 1.0 equiv) and 98% concentrated sulfuric acid (50 ml).

  • Cool the solution to 0-5 °C.

  • Add potassium nitrate (3.5 g, 34.6 mmol, 1.3 equiv) in portions while maintaining the temperature.

  • Allow the reaction to proceed at 25 °C for 2 hours under a nitrogen atmosphere.

  • Upon completion, pour the reaction mixture into a large volume of ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield the final product.

Proposed Synthetic Workflow for an ALK Inhibitor Intermediate

The following workflow illustrates a plausible synthetic route to a key aniline intermediate for an ALK inhibitor, starting from this compound. This is based on established synthetic strategies for this class of molecules.

Synthetic_Workflow Start This compound Step1 Suzuki or Buchwald-Hartwig Cross-Coupling Start->Step1 Intermediate1 Coupling Product Step2 Nitro Group Reduction (e.g., Fe/NH4Cl or H2/Pd-C) Intermediate1->Step2 Intermediate2 Reduced Intermediate Final Aniline Intermediate for ALK Inhibitor Intermediate2->Final Step1->Intermediate1 Step2->Intermediate2

Figure 2: Proposed Synthetic Workflow.

Conclusion

This compound represents a promising and versatile building block for medicinal chemistry. Its structural features, particularly when compared to isomers used in the synthesis of approved drugs like Ceritinib, strongly suggest its potential in the development of novel kinase inhibitors and other targeted therapies. The synthetic handles provided by the bromo, fluoro, methyl, and nitro substituents offer a rich platform for the generation of diverse chemical libraries and the optimization of lead compounds. Further investigation into the specific applications of this compound is warranted and is expected to yield valuable contributions to the field of drug discovery.

References

The Strategic Utility of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast array of available synthons, substituted nitroaromatics play a crucial role due to their versatile reactivity. This technical guide focuses on 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene (CAS No. 948294-26-6) , a halogenated and nitrated toluene derivative, exploring its potential as a valuable intermediate in the synthesis of novel compounds, particularly within the realm of drug discovery. While detailed synthetic protocols and reaction schemes for this specific isomer are not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its known properties, and by drawing parallels with its closely related isomers, will illuminate its potential synthetic applications.

Physicochemical and Spectroscopic Data

A thorough understanding of a building block's physical and chemical properties is fundamental for its effective utilization in synthesis. The following tables summarize the key data for this compound and its related isomers.

Table 1: Physicochemical Properties of this compound and Related Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearancePurity
This compound948294-26-6C₇H₅BrFNO₂234.02Solid≥95%[1][2]
1-Bromo-5-fluoro-2-methyl-4-nitrobenzene64695-96-1C₇H₅BrFNO₂234.02Solid95%[3]
1-Bromo-4-fluoro-2-methyl-5-nitrobenzene170098-98-3C₇H₅BrFNO₂234.02Not specified95%
1-Bromo-4-fluoro-5-methyl-2-nitrobenzene208165-95-1C₇H₅BrFNO₂234.02Not specified98%[]

Table 2: Spectroscopic Data Reference for this compound

Spectroscopic TechniqueAvailability
¹H NMRAvailable[5][6]
¹³C NMRAvailable[6]
Mass Spectrometry (MS)Available[5][6]
Infrared Spectroscopy (IR)Available[5][6]

Note: While the availability of spectroscopic data is indicated by suppliers, the actual spectra are not publicly disseminated in the search results. Researchers should request these from the respective vendors.

Synthetic Pathways and Methodologies

The synthesis of polysubstituted benzene rings requires careful strategic planning to ensure correct regioselectivity. While a specific, validated protocol for the synthesis of this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established aromatic substitution reactions.

Proposed Synthesis of this compound

A logical retrosynthetic analysis suggests that the target molecule can be obtained from a suitably substituted toluene derivative. A potential forward synthesis is outlined below:

Proposed_Synthesis start 4-Bromo-3-fluorotoluene product This compound start->product Nitration reagents HNO₃, H₂SO₄ reagents->product Reactivity_Sites cluster_0 This compound mol [Image of this compound structure with reactive sites highlighted] Nu Nucleophile (e.g., R-OH, R-NH₂) Nu->mol SNAᵣ at F or Br Pd_cat Pd Catalyst (e.g., Suzuki, Buchwald-Hartwig) Pd_cat->mol Cross-coupling at Br Reduction Reducing Agent (e.g., Sn/HCl, H₂/Pd-C) Reduction->mol Reduction of NO₂ Experimental_Workflow start This compound step1 Nucleophilic Aromatic Substitution (Displacement of F or Br) start->step1 step3 Palladium-Catalyzed Cross-Coupling (at Br) start->step3 step2 Reduction of Nitro Group step1->step2 step4 Amide Coupling / Further Derivatization (of resulting amine) step2->step4 step3->step2 product_library Library of Diverse Analogs step4->product_library

References

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene (CAS No. 1391963-39-3), a key intermediate in various synthetic applications. Due to its hazardous nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Compound Identification and Properties

This compound is a substituted aromatic compound. While specific data for this exact isomer can be limited, the properties and hazards are similar to closely related isomers.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₅BrFNO₂PubChem
Molecular Weight234.02 g/mol [1][2]
Physical StateSolid, Powder[3]
Melting Point59-63°C[4]
Storage TemperatureRoom temperature, in a dry, sealed container

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS classifications, which indicate significant health risks upon exposure.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

(Data compiled from sources for closely related isomers, which are expected to have a similar hazard profile)[1][3][5].

Signal Word: Warning [5]

Hazard Pictograms:

alt text

Handling and Personal Protective Equipment (PPE)

Safe handling is paramount when working with this chemical. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][6]

Engineering Controls:

  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[3][7]

  • Safety Equipment: Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][8]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[8][9]

  • Skin and Body Protection: Wear a lab coat, and consider additional impervious clothing to prevent skin contact.[6]

  • Respiratory Protection: If working outside a fume hood or if dust formation is likely, a NIOSH/MSHA-approved respirator is required.[6][8]

First-Aid Measures

In case of exposure, immediate action is critical.

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4][7]

Accidental Release and Spill Cleanup

Proper spill response is crucial to prevent wider contamination and exposure.

Minor Spill (Contained within a fume hood):

  • Ensure proper PPE is worn.

  • Contain the spill using an inert absorbent material like vermiculite, dry sand, or a spill pillow.[10][11]

  • Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[10]

Major Spill (Outside a fume hood or large quantity):

  • Evacuate the immediate area and alert others.[12]

  • If the substance is flammable, eliminate all ignition sources.[9][13]

  • Close the doors to the affected area and post a warning sign.

  • From a safe location, call emergency services and provide details about the chemical spilled.[12]

  • Do not attempt to clean up a major spill without specialized training and equipment.

Experimental Protocols

The following is a generalized protocol for using this compound as a reactant in a chemical synthesis.

Methodology: Weighing and Dispensing a Hazardous Solid

  • Preparation: Before starting, ensure the chemical fume hood is clean and functioning correctly. Assemble all necessary glassware, reagents, and PPE.

  • Tare Balance: Place a clean, dry weighing vessel (e.g., a beaker or weigh boat) on an analytical balance located inside the fume hood and tare the balance.

  • Dispensing: Carefully open the reagent bottle. Using a clean spatula, transfer the desired amount of this compound to the weighing vessel. Handle the solid gently to minimize dust formation.[6]

  • Sealing and Cleanup: Securely close the reagent bottle immediately after dispensing. Clean the spatula and any minor residue from the balance area using a damp cloth or towel, which should then be disposed of as hazardous waste.

  • Transfer: The weighed solid can now be carefully added to the reaction vessel, which should also be located within the fume hood.

Visualized Workflows and Procedures

The following diagrams illustrate key workflows for handling this chemical safely.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Reaction Phase prep 1. Don PPE (Goggles, Lab Coat, Gloves) setup 2. Prepare Fume Hood (Verify Airflow, Clear Area) prep->setup gather 3. Assemble Glassware & Reagents setup->gather weigh 4. Weigh Compound in Fume Hood gather->weigh add 6. Add Weighed Compound to Reaction weigh->add dissolve 5. Add Solvent to Reaction Vessel dissolve->add monitor 7. Monitor Reaction (TLC, Temp, etc.) add->monitor quench 8. Quench Reaction (If necessary) monitor->quench workup 9. Perform Work-up & Extraction quench->workup cleanup 10. Clean Glassware & Decontaminate Area workup->cleanup waste 11. Dispose of Waste Properly cleanup->waste

Caption: General workflow for a synthesis experiment using a hazardous solid reactant.

G cluster_minor Minor Spill Response cluster_major Major Spill Response spill Chemical Spill Occurs assess Assess Spill Size & Location spill->assess alert Alert Colleagues Nearby assess->alert  Minor Spill (Small, Contained) evacuate Evacuate Area Immediately assess->evacuate  Major Spill (Large, Uncontained, Risk of Exposure) ppe Don Appropriate PPE alert->ppe contain Contain with Absorbent ppe->contain cleanup Collect & Package Waste contain->cleanup decon Decontaminate Area cleanup->decon alarm Alert Others & Pull Fire Alarm (If necessary) evacuate->alarm call Call Emergency Services (911) from a Safe Location alarm->call provide Provide Details to Responders call->provide

Caption: Decision-making workflow for responding to a chemical spill event.

References

Methodological & Application

Synthesis of Bio-active Scaffolds from 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse molecular scaffolds from the versatile building block, 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene. This starting material is of significant interest in medicinal chemistry due to its multiple reactive sites, allowing for sequential and regioselective functionalization. The presence of a nitro group activates the fluorine atom for nucleophilic aromatic substitution (SNAr), while the bromine atom is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This dual reactivity enables the construction of complex, drug-like molecules.

Core Synthetic Pathways

This compound serves as a linchpin for the synthesis of a variety of derivatives through three primary, high-yield reaction pathways. These pathways can be strategically employed to introduce diverse functional groups, leading to the generation of libraries of compounds for screening in drug discovery programs.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar  Nu-H, Base (Displaces -F) suzuki Suzuki-Miyaura Coupling start->suzuki  Ar-B(OH)2, Pd Catalyst (Replaces -Br) buchwald Buchwald-Hartwig Amination start->buchwald  R2NH, Pd Catalyst (Replaces -Br) product_snar Substituted Anilines & Heterocycles snar->product_snar product_suzuki Biaryl Derivatives suzuki->product_suzuki product_buchwald N-Aryl Amines & Amides buchwald->product_buchwald

Caption: Key synthetic transformations of this compound.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the key transformations of this compound, based on established literature for structurally similar substrates.

Table 1: Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PiperidineK₂CO₃DMSO80 - 1004 - 885 - 95
MorpholineK₂CO₃DMF80 - 1004 - 880 - 90
N-MethylpiperazineK₂CO₃DMF80 - 1004 - 890 - 98
AnilineNaHTHF60 - 706 - 1275 - 85
4-MethoxyphenolK₂CO₃AcetonitrileReflux12 - 1870 - 80

Table 2: Suzuki-Miyaura Cross-Coupling of the Bromo Group

Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O90 - 10012 - 1680 - 90
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane90 - 1008 - 1285 - 95
3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O90 - 10012 - 1870 - 80
4-Fluorophenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O100 - 11010 - 1488 - 96

Table 3: Buchwald-Hartwig Amination of the Bromo Group

AminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100 - 11012 - 2480 - 90
MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane100 - 11018 - 2475 - 85
n-ButylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄1,4-Dioxane100 - 11016 - 2470 - 80
Benzophenone iminePd(OAc)₂ (2)XPhos (4)KOtBuToluene100 - 11010 - 1685 - 95

Experimental Protocols

The following protocols are generalized procedures that can be adapted for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Secondary Amine

This protocol describes a typical procedure for the reaction of this compound with a secondary amine, such as piperidine or morpholine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Starting Material, Amine, and Base in Solvent B Heat Reaction Mixture (e.g., 80-100 °C) A->B C Monitor Progress by TLC/LC-MS B->C D Cool to RT, Quench with Water C->D Reaction Complete E Extract with Organic Solvent D->E F Dry, Concentrate, and Purify (e.g., Chromatography) E->F

Caption: General workflow for Nucleophilic Aromatic Substitution.

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (e.g., Piperidine, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions, workup, and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and potassium carbonate.

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add anhydrous DMSO or DMF via syringe, followed by the secondary amine.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the bromo-substituent with an arylboronic acid.

G cluster_0 Inert Atmosphere Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Aryl Bromide, Boronic Acid, Pd Catalyst, Ligand, and Base B Evacuate and Backfill with N₂/Ar (3x) A->B C Add Degassed Solvent B->C D Heat to Reflux C->D E Monitor Progress by TLC/LC-MS D->E F Cool, Dilute with Water, and Extract E->F Complete G Dry, Concentrate, and Purify F->G

Caption: General workflow for Suzuki-Miyaura Cross-Coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed Solvent System (e.g., Toluene/Ethanol/Water or 1,4-Dioxane)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask, then evacuate and backfill with nitrogen or argon (repeat this cycle three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of the bromo-substituent with a primary or secondary amine.

G cluster_0 Inert Atmosphere Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Aryl Bromide, Pd Pre-catalyst, Ligand, and Base B Evacuate and Backfill with N₂/Ar (3x) A->B C Add Anhydrous Solvent and Amine B->C D Heat Reaction Mixture C->D E Monitor Progress by TLC/LC-MS D->E F Cool, Quench, and Extract E->F Complete G Dry, Concentrate, and Purify F->G

Caption: General workflow for Buchwald-Hartwig Amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos or BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 - 2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add this compound.

  • Seal the tube, remove from the glovebox (if used), and add the anhydrous solvent, followed by the amine, via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

These protocols provide a robust starting point for the synthesis of a wide array of derivatives from this compound, a valuable precursor for the development of novel therapeutics and other functional organic molecules.

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl compounds. The presence of fluoro and nitro substituents on the aromatic ring influences the reactivity and potential biological activity of the resulting products.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1][2] It is widely favored in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid coupling partners.[3][4]

The reaction with this compound is facilitated by the electron-withdrawing nitro group, which can enhance the rate of the oxidative addition step in the catalytic cycle.[5] However, careful optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.

Data Presentation: Reaction Conditions and Yields for Structurally Similar Substrates

The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of aryl bromides that are structurally related to this compound. This data serves as a valuable guide for optimizing the reaction of the target substrate.

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
11-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O (3:1:1)80698
24-BromobenzotrifluoridePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001295
34-BromobenzonitrilePhenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃ (2)DMF90894
46-Bromo-4-chloroquinoline-3-carbonitrileArylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-904-12~90
51-bromo-4-(trichloromethyl)benzenePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/EtOH/H₂O (3:1:1)8012-24~90

Note: The data in this table is compiled from various sources for structurally analogous compounds and should be used as a starting point for optimization. Actual yields for this compound may vary.[3][6]

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki coupling reaction of this compound with a generic arylboronic acid. These protocols are based on established procedures for similar electron-deficient aryl bromides and may require optimization for specific substrates and scales.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point using a commonly available palladium catalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Deionized water

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 equiv).

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-fluoro-5-methyl-4-nitro-1,1'-biphenyl derivative.[4]

Protocol 2: Procedure using a Buchwald-type Ligand for Challenging Couplings

This protocol employs a more active catalyst system that can be effective for less reactive boronic acids or to achieve higher yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • Anhydrous and degassed 1,4-dioxane

  • Degassed water

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (2.0 equiv) to a dry reaction tube.

  • Catalyst Premixing (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of the reaction solvent.

  • Inert Atmosphere and Solvent Addition: Seal the reaction tube, and evacuate and backfill with argon three times. Add the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe, followed by the catalyst solution.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[3]

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-Br(L2) R-Pd(II)-Br(L2) Oxidative_Addition->Aryl-Pd(II)-Br(L2) Transmetalation Transmetalation Aryl-Pd(II)-Br(L2)->Transmetalation Aryl-Pd(II)-Aryl'(L2) R-Pd(II)-R'(L2) Transmetalation->Aryl-Pd(II)-Aryl'(L2) Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Biaryl_Product R-R' Reductive_Elimination->Biaryl_Product Aryl_Bromide R-Br (this compound) Aryl_Bromide->Oxidative_Addition Boronic_Acid R'-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Weigh Aryl Bromide, Boronic Acid, and Base Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Reagents->Inert_Atmosphere Solvent_Degas Degas Solvents Inert_Atmosphere->Solvent_Degas Catalyst_Prep Prepare Catalyst Solution Solvent_Degas->Catalyst_Prep Combine_Reagents Combine Reagents and Solvents Catalyst_Prep->Combine_Reagents Add_Catalyst Add Catalyst Combine_Reagents->Add_Catalyst Heat_Stir Heat and Stir Add_Catalyst->Heat_Stir Monitor_Progress Monitor by TLC/LC-MS Heat_Stir->Monitor_Progress Cooling Cool to Room Temperature Monitor_Progress->Cooling Extraction Aqueous Work-up and Extraction Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Biaryl Product Purification->Product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed guide to performing nucleophilic aromatic substitution (SNAr) reactions on 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene (CAS No. 948294-26-6). This compound is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other functional materials. The presence of two different halogen atoms and a strongly activating nitro group allows for selective functionalization, making it a versatile building block. This document outlines the principles of reactivity and regioselectivity, provides detailed experimental protocols for various nucleophiles, and summarizes expected outcomes.

Introduction and Reaction Principle

Nucleophilic aromatic substitution is a fundamental reaction for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike electrophilic aromatic substitution, SNAr reactions are favored on electron-poor aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring.[2]

The reactivity of this compound in SNAr reactions is governed by the following key factors:

  • Electron-Withdrawing Group: The nitro group (-NO₂) at the C-4 position is a powerful electron-withdrawing group. It strongly activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through resonance.[3]

  • Leaving Groups: The molecule contains two potential leaving groups: a fluorine atom at C-2 and a bromine atom at C-1. In SNAr reactions, the reactivity of halogens as leaving groups typically follows the order F > Cl > Br > I.[4] This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The bond-breaking step is not rate-determining.

  • Regioselectivity: The position of the activating nitro group is crucial. The fluorine atom is ortho to the nitro group, while the bromine atom is meta. The activating effect of the nitro group is most pronounced at the ortho and para positions.[2] Consequently, nucleophilic attack will occur selectively at the C-2 position, leading to the displacement of the fluoride ion.

Predicted Reactivity: Based on these principles, the reaction of this compound with a nucleophile is expected to yield a single major product where the fluorine atom has been substituted.

Diagrams and Visualizations

General SNAr Mechanism

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack (Rate-Determining) cluster_1 Step 2: Elimination of Leaving Group Reactants This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer k₁ (slow) Meisenheimer_ref Meisenheimer Complex Product Substituted Product + F⁻ Meisenheimer_ref->Product k₂ (fast)

Caption: General two-step mechanism for the SNAr reaction.

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Dissolve Substrate (this compound) in aprotic solvent (e.g., DMF, DMSO) B Add Nucleophile and Base (e.g., K₂CO₃, Et₃N) A->B C Heat the mixture (e.g., 80-120°C) B->C D Monitor progress by TLC or LC-MS C->D E Quench reaction and perform aqueous work-up D->E F Extract with organic solvent E->F G Purify by column chromatography or recrystallization F->G H Characterize product (NMR, MS, etc.) G->H

Caption: A generalized workflow for SNAr reactions.

Experimental Data Summary

The following table summarizes expected reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles, based on analogous reactions reported in the literature.

NucleophileReagents & ConditionsSolventTime (h)Temp (°C)Expected Yield (%)
Piperidine Piperidine (1.2 eq.), K₂CO₃ (2.0 eq.)DMF6-1280-100>90
Morpholine Morpholine (1.2 eq.), Et₃N (2.0 eq.)DMSO8-1690-110>90
Aniline Aniline (1.5 eq.), NaH (1.5 eq.)THF12-2460-7080-90
Sodium Methoxide NaOMe (1.2 eq.) in MethanolMethanol4-865 (reflux)>95
Phenol Phenol (1.2 eq.), K₂CO₃ (2.0 eq.)Acetonitrile12-2480 (reflux)85-95
Thiophenol Thiophenol (1.1 eq.), K₂CO₃ (2.0 eq.)DMF2-625-50>95

Detailed Experimental Protocols

Safety Precautions: this compound is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be carried out in a well-ventilated fume hood. Strong bases like sodium hydride (NaH) are flammable and react violently with water; handle with extreme care under an inert atmosphere.

Protocol 1: Reaction with a Secondary Amine (Piperidine)

This protocol describes a general procedure for the synthesis of N-substituted 1-bromo-5-methyl-4-nitroanilines.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 234 mg).

  • Add anhydrous dimethylformamide (DMF, 5 mL) to dissolve the starting material.

  • To the solution, add piperidine (1.2 mmol, 119 µL) followed by anhydrous potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-bromo-5-methyl-4-nitro-2-(piperidin-1-yl)benzene.

Protocol 2: Reaction with an Alkoxide (Sodium Methoxide)

This protocol is for the synthesis of aryl ether derivatives.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 234 mg).

  • Add a solution of sodium methoxide in methanol (e.g., 25 wt%, 1.2 mmol, 260 mg of solution) or freshly prepared sodium methoxide (from sodium metal in methanol).

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully neutralize with a dilute aqueous acid (e.g., 1 M HCl).

  • Remove the methanol under reduced pressure.

  • Add water (30 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the product by recrystallization or column chromatography to yield 1-bromo-2-methoxy-5-methyl-4-nitrobenzene.

Protocol 3: Reaction with a Thiol (Thiophenol)

This protocol describes the synthesis of thioether derivatives.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 234 mg) in anhydrous DMF (5 mL).

  • Add thiophenol (1.1 mmol, 113 µL) to the solution, followed by anhydrous potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Reaction: Stir the reaction mixture at room temperature (25°C). The reaction is typically exothermic and proceeds rapidly.

  • Monitor the reaction by TLC. It is often complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water (50 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with 1 M NaOH solution (2 x 15 mL) to remove unreacted thiophenol, followed by a brine wash (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by column chromatography if necessary to yield 1-bromo-5-methyl-4-nitro-2-(phenylthio)benzene.

Applications in Drug Development

The products derived from the nucleophilic aromatic substitution of this compound are valuable intermediates in medicinal chemistry. The resulting substituted anilines, ethers, and thioethers can serve as scaffolds for the synthesis of a wide range of biologically active molecules. The remaining bromo-substituent provides a handle for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries for drug discovery programs.

Disclaimer

The protocols and data presented in these application notes are based on established principles of organic chemistry and are provided for guidance purposes. Actual yields and reaction times may vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction. It is recommended to perform small-scale optimization experiments before proceeding to a larger scale. All chemical manipulations should be performed by trained personnel in a suitable laboratory setting.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted benzimidazoles and quinoxalines, valuable heterocyclic scaffolds in drug discovery, utilizing 1-bromo-2-fluoro-5-methyl-4-nitrobenzene as a key starting material. The procedures outlined are based on established chemical transformations and offer a pathway to novel fluorinated and methylated heterocyclic compounds.

Introduction

This compound is a versatile building block for the synthesis of complex organic molecules due to its distinct functional groups. The nitro group can be readily reduced to an amine, a crucial step for the formation of various heterocyclic rings. The presence of bromo and fluoro substituents allows for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, enabling the creation of diverse chemical libraries for biological screening. Heterocyclic compounds, particularly benzimidazoles and quinoxalines, are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5]

Synthesis of Key Intermediate: 4-Bromo-5-fluoro-2-methyl-benzene-1,2-diamine

The pivotal step in utilizing this compound for the synthesis of benzimidazoles and quinoxalines is its conversion to the corresponding o-phenylenediamine derivative. This is achieved through the selective reduction of the nitro group.

Experimental Protocol: Reduction of this compound

This protocol details the reduction of the nitro group to an amine using stannous chloride (SnCl₂), a common and effective method for this transformation.[6][7][8]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of this compound (1.0 eq.) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.).

  • Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-5-fluoro-2-methyl-benzene-1,2-diamine. The product can be purified further by column chromatography on silica gel if necessary.

Reactant Reagent Solvent Temperature Time Yield (Typical)
This compoundSnCl₂·2H₂OEthanolReflux2-4 hours80-90%

Application 1: Synthesis of Substituted Benzimidazoles

Substituted benzimidazoles can be readily synthesized by the condensation of the in-situ generated 4-bromo-5-fluoro-2-methyl-benzene-1,2-diamine with various aldehydes.[9][10][11][12][13][14][15][16]

Experimental Protocol: One-Pot Synthesis of 2-Aryl-5-bromo-6-fluoro-4-methyl-1H-benzimidazoles

This protocol describes a one-pot synthesis where the reduction of the nitro group is followed by condensation with an aromatic aldehyde.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Ethanol

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware as listed previously

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Add stannous chloride dihydrate (4.0-5.0 eq.) to the solution and heat at reflux for 2-4 hours to complete the reduction.

  • After cooling the reaction mixture, add the aromatic aldehyde (1.1 eq.).

  • Heat the mixture at reflux for an additional 3-5 hours, monitoring by TLC.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-bromo-6-fluoro-4-methyl-1H-benzimidazole.

Starting Material Aldehyde Yield (Typical)
This compoundBenzaldehyde75-85%
This compound4-Chlorobenzaldehyde70-80%

Application 2: Synthesis of Substituted Quinoxalines

Substituted quinoxalines are synthesized through the condensation of o-phenylenediamines with α-dicarbonyl compounds.[17][18][19][20][21][22][23]

Experimental Protocol: Synthesis of 6-Bromo-7-fluoro-5-methyl-2,3-diphenylquinoxaline

This protocol outlines the synthesis of a substituted quinoxaline from the prepared 4-bromo-5-fluoro-2-methyl-benzene-1,2-diamine and benzil.

Materials:

  • 4-Bromo-5-fluoro-2-methyl-benzene-1,2-diamine (from the previous step)

  • Benzil

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-bromo-5-fluoro-2-methyl-benzene-1,2-diamine (1.0 eq.) and benzil (1.0 eq.) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the mixture to induce crystallization.

  • The crude product can be recrystallized from ethanol to obtain pure 6-bromo-7-fluoro-5-methyl-2,3-diphenylquinoxaline.

Diamine Precursor α-Dicarbonyl Yield (Typical)
4-Bromo-5-fluoro-2-methyl-benzene-1,2-diamineBenzil85-95%

Visualizing the Synthetic Pathways

Workflow for Heterocycle Synthesis

Synthesis_Workflow start 1-Bromo-2-fluoro- 5-methyl-4-nitrobenzene intermediate 4-Bromo-5-fluoro- 2-methyl-benzene-1,2-diamine start->intermediate Reduction (SnCl2/HCl) benzimidazole Substituted Benzimidazole intermediate->benzimidazole Condensation with Aldehyde quinoxaline Substituted Quinoxaline intermediate->quinoxaline Condensation with α-Dicarbonyl

Caption: General workflow for the synthesis of benzimidazoles and quinoxalines.

Reaction Scheme: Benzimidazole Synthesis

Benzimidazole_Synthesis sub This compound pda 4-Bromo-5-fluoro-2-methyl-benzene-1,2-diamine sub->pda [H] benzim 2-R-5-Bromo-6-fluoro-4-methyl-1H-benzimidazole pda->benzim aldehyde R-CHO aldehyde->benzim

Caption: Reaction scheme for the synthesis of substituted benzimidazoles.

Reaction Scheme: Quinoxaline Synthesis

Quinoxaline_Synthesis sub This compound pda 4-Bromo-5-fluoro-2-methyl-benzene-1,2-diamine sub->pda [H] quinox 6-Bromo-7-fluoro-5-methyl-2-R-3-R'-quinoxaline pda->quinox dicarbonyl R-CO-CO-R' dicarbonyl->quinox

Caption: Reaction scheme for the synthesis of substituted quinoxalines.

Biological Significance and Potential Applications

The synthesized fluorinated and methylated benzimidazole and quinoxaline derivatives are of significant interest for drug discovery. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The methyl group can also influence the pharmacological profile. These classes of compounds have been reported to exhibit a range of biological activities, including:

  • Antimicrobial and Antifungal Activity: Benzimidazole and quinoxaline cores are present in several antimicrobial and antifungal agents.[1][3]

  • Anticancer Activity: Many derivatives have shown potent anticancer activity through various mechanisms, including kinase inhibition.[3]

  • Antiviral Activity: Certain substituted benzimidazoles and quinoxalines have demonstrated efficacy against a range of viruses.[4]

The synthesized compounds from the provided protocols can be screened for these and other biological activities to identify novel therapeutic leads. The modular nature of these syntheses allows for the creation of a focused library of analogues for structure-activity relationship (SAR) studies.

References

Application Note: Regioselective Nitration of 1-Bromo-2-fluoro-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the electrophilic nitration of 1-bromo-2-fluoro-5-methylbenzene, a key transformation in the synthesis of functionalized aromatic building blocks used in pharmaceutical and agrochemical research.

Introduction

The nitration of substituted benzene rings is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group that can be further transformed into a variety of functional groups. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. In the case of 1-bromo-2-fluoro-5-methylbenzene, the interplay between the ortho,para-directing methyl group and the ortho,para-directing but deactivating halogen substituents (bromo and fluoro) dictates the position of the incoming electrophile, the nitronium ion (NO₂⁺). This protocol outlines a reliable method for the selective nitration of this substrate.

Predicted Regioselectivity

The substituents on the benzene ring guide the position of the incoming nitro group. The methyl group (-CH₃) is an activating, ortho,para-director. The bromine (-Br) and fluorine (-F) atoms are deactivating but also ortho,para-directing. Considering the steric hindrance and the combined directing effects, the nitration is expected to occur primarily at the position ortho to the methyl group and para to the bromine atom, yielding 1-bromo-2-fluoro-5-methyl-4-nitrobenzene as the major product.

Experimental Protocol

This protocol is adapted from established methods for the nitration of similar substituted halotoluenes.[1]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
1-Bromo-2-fluoro-5-methylbenzeneC₇H₆BrF190.03≥98%Commercially Available
Potassium NitrateKNO₃101.10≥99%Standard Laboratory Supplier
Concentrated Sulfuric AcidH₂SO₄98.0895-98%Standard Laboratory Supplier
Dichloromethane (DCM)CH₂Cl₂84.93≥99.5%Standard Laboratory Supplier
Deionized WaterH₂O18.02--
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-Prepared in-house
Brine (Saturated NaCl solution)NaCl58.44-Prepared in-house
Anhydrous Sodium SulfateNa₂SO₄142.04≥99%Standard Laboratory Supplier
Silica GelSiO₂60.0860-120 meshStandard Laboratory Supplier
HexaneC₆H₁₄86.18HPLC GradeStandard Laboratory Supplier
Ethyl AcetateC₄H₈O₂88.11HPLC GradeStandard Laboratory Supplier

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (lab coat, safety goggles, gloves)

Procedure:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 1-bromo-2-fluoro-5-methylbenzene (5.0 g, 26.3 mmol, 1.0 equiv).

  • Cooling: Cool the flask to 0-5 °C using an ice-water bath.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (25 mL) to the stirred starting material, ensuring the temperature remains below 10 °C.

  • Preparation of Nitrating Agent: In a separate beaker, carefully add potassium nitrate (3.45 g, 34.1 mmol, 1.3 equiv) in portions to concentrated sulfuric acid (25 mL) while cooling in an ice bath. Stir until the potassium nitrate is fully dissolved.

  • Nitration Reaction: Slowly add the prepared nitrating mixture from the beaker to the solution of the substrate in the three-necked flask via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 mL of ice water with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of a saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product as a solid.

Safety Precautions:

  • Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

  • The reaction is exothermic and requires careful temperature control.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

Quantitative Data

Starting MaterialProductNitrating AgentSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-4-fluorotoluene1-bromo-5-fluoro-2-methyl-4-nitrobenzeneKNO₃/H₂SO₄H₂SO₄0 - 25254.3[1]

Note: The yield for the nitration of 1-bromo-2-fluoro-5-methylbenzene is expected to be comparable to that of its isomer, 2-bromo-4-fluorotoluene.

Experimental Workflow

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 1. Dissolve 1-bromo-2-fluoro-5-methylbenzene in H₂SO₄ C 3. Add nitrating mixture to substrate solution at 0-5 °C A->C Substrate Solution B 2. Prepare nitrating mixture: KNO₃ in H₂SO₄ B->C Nitrating Agent D 4. Stir at 0-5 °C for 1-2 hours C->D E 5. Monitor reaction by TLC D->E F 6. Quench with ice water E->F G 7. Extract with Dichloromethane F->G H 8. Wash with H₂O, NaHCO₃, Brine G->H I 9. Dry with Na₂SO₄ and concentrate H->I J 10. Purify by column chromatography I->J K This compound J->K

Caption: Workflow for the nitration of 1-bromo-2-fluoro-5-methylbenzene.

References

Application of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene and Its Isomers in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines the application of 1-bromo-2-fluoro-5-methyl-4-nitrobenzene and its structural isomers as versatile chemical intermediates in the field of agrochemical research and development. While specific biological activity data for this compound is not extensively available in public literature, the broader class of bromo-fluoro-methyl-nitrobenzene derivatives serves as crucial building blocks for the synthesis of novel herbicides, insecticides, and fungicides.[1][2][3][4] The strategic placement of bromo, fluoro, methyl, and nitro functional groups on the benzene ring provides multiple reaction sites for derivatization, enabling the creation of diverse chemical libraries for high-throughput screening.[2]

Introduction: The Role of Halogenated Nitroaromatics in Agrochemicals

Substituted nitrobenzene compounds are foundational in the synthesis of a wide array of agrochemicals.[4] The presence of a nitro group, combined with halogen atoms like bromine and fluorine, significantly influences the chemical reactivity and biological efficacy of the resulting active ingredients.[2] Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and overall bioactivity of agrochemical compounds.[2]

This compound and its isomers are valuable precursors due to their poly-substituted and activated aromatic ring structure. This allows for a range of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions, to build more complex molecules with desired pesticidal properties.[1][3]

Applications in Agrochemical Synthesis

Bromo-fluoro-methyl-nitrobenzene derivatives are primarily utilized as intermediates in the synthesis of more complex active ingredients. The general workflow involves using the substituted benzene ring as a scaffold to introduce other functional moieties that confer biological activity.

Synthesis of Herbicides

Derivatives of these intermediates can be used to synthesize novel herbicides. For instance, the core structure can be elaborated to target specific enzymes or pathways in weeds, such as protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS). While no direct examples using the title compound were found, related structures are known to be precursors for potent herbicides.[5]

Synthesis of Insecticides

The bromo-fluoro-methyl-nitrobenzene scaffold is relevant in the synthesis of modern insecticides. For example, it can be a building block for creating complex molecules that act on the nervous system of insects, such as modulators of ryanodine receptors (RyRs) or GABA receptors.[6][7] The specific substitution pattern of the starting material can influence the potency and selectivity of the final insecticidal compound.

Synthesis of Fungicides

In fungicidal research, these intermediates can be used to develop new compounds that inhibit fungal growth. The resulting molecules may target various cellular processes in fungi, such as respiration, cell wall synthesis, or ergosterol biosynthesis.[8][9] The development of novel fungicides is crucial for managing crop diseases and overcoming resistance to existing treatments.[8]

Quantitative Data Summary

Due to the limited availability of public data on the biological activity of agrochemicals directly synthesized from this compound, the following table presents illustrative data for hypothetical derivative compounds. This data is intended to demonstrate the typical parameters measured in agrochemical research.

Compound IDTarget OrganismAssay TypeIC50 / LC50 (µM)Inhibition (%) @ 10 µM
AG-H-001 Amaranthus retroflexus (Pigweed)PPO Inhibition2.595
AG-H-002 Setaria viridis (Green foxtail)ALS Inhibition5.188
AG-I-001 Plutella xylostella (Diamondback moth)RyR Agonist0.898 (Mortality)
AG-I-002 Myzus persicae (Green peach aphid)nAChR Binding1.292 (Mortality)
AG-F-001 Botrytis cinerea (Gray mold)Mycelial Growth10.385
AG-F-002 Puccinia triticina (Wheat leaf rust)Spore Germination7.890

Experimental Protocols

Representative Synthesis of a Bromo-Fluoro-Methyl-Nitrobenzene Isomer

This protocol describes a general method for the nitration of a bromo-fluorotoluene derivative to yield a bromo-fluoro-methyl-nitrobenzene intermediate, based on published procedures for similar compounds.[10]

Reaction: Nitration of 2-Bromo-4-fluorotoluene to 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene.

Materials:

  • 2-Bromo-4-fluorotoluene

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate (KNO₃)

  • Ethyl Acetate

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate

  • Silica Gel

  • Petroleum Ether

  • Ice

Procedure:

  • To a 100 mL three-necked flask, add 5.0 g of 2-bromo-4-fluorotoluene and 50 mL of concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Under a nitrogen atmosphere, add 3.5 g of potassium nitrate in portions, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to 25 °C and stir for 2 hours.

  • Pour the reaction mixture into a large volume of ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the organic phase with a saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield 1-bromo-5-fluoro-2-methyl-4-nitrobenzene.

General Protocol for In Vitro Herbicidal Activity Screening

This protocol outlines a general method for assessing the herbicidal activity of a test compound on a model plant species.

Materials:

  • Test compound dissolved in DMSO

  • Seeds of Arabidopsis thaliana

  • Murashige and Skoog (MS) agar medium

  • Sterile petri dishes

  • Growth chamber

Procedure:

  • Prepare MS agar medium containing various concentrations of the test compound. A control plate with DMSO alone should also be prepared.

  • Sterilize the seeds of Arabidopsis thaliana and place them on the agar plates.

  • Incubate the plates in a growth chamber under a 16-hour light / 8-hour dark cycle at 22 °C.

  • After 7-10 days, measure the root length and observe any signs of phytotoxicity (e.g., chlorosis, necrosis).

  • Calculate the concentration of the test compound that causes 50% inhibition of root growth (IC50).

Visualizations

Logical Workflow for Agrochemical Development

Agrochemical_Development_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound (Intermediate) Derivatization Chemical Derivatization (e.g., Suzuki Coupling, Nucleophilic Substitution) Start->Derivatization Purification Purification and Characterization (HPLC, NMR, MS) Derivatization->Purification Primary_Screen Primary Screening (High-Throughput) Purification->Primary_Screen Test Compounds Dose_Response Dose-Response Assays (IC50/LC50) Primary_Screen->Dose_Response Selectivity Selectivity and Spectrum of Activity Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Active Hits Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Derivatization Iterative Synthesis Candidate Agrochemical Candidate Lead_Opt->Candidate Ryanodine_Receptor_Pathway cluster_cell Muscle Cell RyR_Agonist Insecticide (RyR Agonist) RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum RyR_Agonist->RyR Binds and activates Ca_Store Ca²⁺ Store (Sarcoplasmic Reticulum) RyR->Ca_Store Opens Ca²⁺ channel Ca_Cytosol Increased Cytosolic Ca²⁺ Ca_Store->Ca_Cytosol Depletes Contraction Uncontrolled Muscle Contraction Ca_Cytosol->Contraction Paralysis Paralysis and Death Contraction->Paralysis

References

Application Notes and Protocols for 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene as a key intermediate in the synthesis of pharmaceutical compounds. This versatile building block is particularly valuable in the development of kinase inhibitors and other targeted therapies. The protocols detailed below offer practical guidance for the synthesis of the intermediate itself and its subsequent elaboration into advanced pharmaceutical scaffolds.

Introduction

This compound is a highly functionalized aromatic compound that serves as a valuable precursor in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a methyl group, and a nitro group, allows for a variety of selective chemical transformations. The electron-withdrawing nature of the nitro and fluoro substituents activates the benzene ring for nucleophilic aromatic substitution (SNAr), while the bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The nitro group can be readily reduced to an amine, opening up further avenues for molecular diversification. These characteristics make it an ideal starting material for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1]

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 948294-26-6[2]
Molecular Formula C₇H₅BrFNO₂[3][4]
Molecular Weight 234.02 g/mol [3][5]
Appearance Solid[6]
Purity Typically >95%[6][7]
Storage Sealed in dry, room temperature[6]

Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, in contact with skin, and if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[5] All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The following protocol is based on the synthesis of the isomeric compound 1-bromo-5-fluoro-2-methyl-4-nitrobenzene and is expected to provide the target compound with a similar yield.[3]

Reaction Scheme:

Experimental Protocol:

  • To a 100 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 5.0 g (26.5 mmol, 1.0 equiv) of 2-bromo-1-fluoro-4-methylbenzene and 50 mL of 98% concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of 3.5 g (34.6 mmol, 1.3 equiv) of potassium nitrate in concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature (25 °C) for 2 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a large amount of ice water with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated brine (2 x 30 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain this compound.

Quantitative Data:

ParameterValue
Starting Material 2-Bromo-1-fluoro-4-methylbenzene
Reagents Potassium nitrate, Concentrated sulfuric acid
Solvent -
Reaction Temperature 0-25 °C
Reaction Time 2 hours
Expected Yield ~54%[3]
Purification Silica Gel Column Chromatography

Application in the Synthesis of Kinase Inhibitors

This compound is a key intermediate for the synthesis of various kinase inhibitors. The bromine atom allows for palladium-catalyzed cross-coupling reactions to introduce complex aryl or heteroaryl moieties, which are common features in kinase inhibitor scaffolds. A representative application is the synthesis of anaplastic lymphoma kinase (ALK) inhibitors, a class of drugs used to treat non-small cell lung cancer.

The following is a representative workflow for the synthesis of a hypothetical kinase inhibitor, demonstrating the utility of the title compound.

G A This compound B Reduction of Nitro Group (e.g., Fe/NH4Cl or H2/Pd-C) A->B Step 1 C 2-Amino-5-bromo-4-fluoro-1-methylbenzene B->C D Buchwald-Hartwig Amination (Pd-catalyzed) C->D Step 2 E Coupling with a Pyrimidine Derivative D->E F Advanced Intermediate E->F G Suzuki Coupling (Pd-catalyzed) F->G Step 3 H Coupling with a Boronic Acid/Ester G->H I Final Kinase Inhibitor H->I

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Experimental Protocol: Buchwald-Hartwig Amination (Representative)

This protocol describes a general procedure for the palladium-catalyzed amination of the corresponding aniline derivative, which can be obtained by the reduction of this compound.

  • In an oven-dried Schlenk tube, add 2-amino-5-bromo-4-fluoro-1-methylbenzene (1.0 mmol, 1.0 equiv), the desired amine coupling partner (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand like XPhos (0.04 mmol, 4 mol%), and a base such as sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination:

ParameterGeneral Conditions
Substrate Aryl Bromide
Reagent Amine
Catalyst Palladium(0) complex
Ligand Phosphine-based
Base Sodium tert-butoxide, K₃PO₄, etc.
Solvent Toluene, Dioxane, etc.
Temperature 80-120 °C
Yield Generally high (70-95%)

Signaling Pathway Inhibition

Compounds synthesized from this compound can be designed to target specific signaling pathways implicated in diseases such as cancer. For instance, ALK inhibitors interfere with the downstream signaling of the anaplastic lymphoma kinase receptor tyrosine kinase.

G cluster_membrane Cell Membrane ALK ALK Receptor STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Transcription Gene Transcription STAT3->Transcription AKT AKT PI3K->AKT AKT->Transcription Promotes Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor ALK Inhibitor (Derived from Intermediate) Inhibitor->ALK Inhibition

References

Application Note: Selective Reduction of the Nitro Group in 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene to Synthesize 5-Bromo-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective reduction of a nitro group in highly functionalized aromatic compounds is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The target molecule, 5-Bromo-4-fluoro-2-methylaniline, is a valuable building block in medicinal chemistry, notably in the synthesis of sirtuin 6 (SIRT6) activators.[3] The challenge in the reduction of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene lies in achieving high chemoselectivity for the nitro group while preserving the bromo and fluoro substituents, which are susceptible to reductive dehalogenation under harsh conditions.[4][5] This document outlines various experimental procedures for this reduction, providing detailed protocols and a comparative analysis of common methods.

Data Presentation: Comparison of Reduction Methods

Several methods are available for the reduction of aromatic nitro compounds.[6] The choice of reagent is crucial to avoid unwanted side reactions, particularly dehalogenation.[4] Below is a summary of suitable methods with their respective advantages and typical reaction conditions.

MethodReducing Agent(s)Solvent(s)Typical ConditionsSelectivity & Remarks
Stannous Chloride Reduction Tin(II) chloride dihydrate (SnCl₂)Ethanol, Ethyl Acetate, HClReflux, 30-60 minutesHighly selective for the nitro group.[4] Halogens are well-tolerated.[7] The workup involves neutralizing a large amount of acid and removing tin salts.[4][8]
Iron Reduction Iron (Fe) powderAcetic Acid, Ethanol/Water0-100 °C, 2-5 hoursA mild and cost-effective method.[9][10] Generally avoids dehalogenation.[7] The reaction is heterogeneous, and filtration is required to remove iron residues.[7]
Catalytic Transfer Hydrogenation Pd/C with Hydrazine Hydrate or Ammonium FormateMethanol, EthanolReflux, 1-3 hoursMild conditions and avoids high-pressure hydrogen gas.[4] Selectivity can be controlled by reaction time and temperature to prevent dehalogenation.[1]
Catalytic Hydrogenation Raney Nickel with Hydrogen (H₂) gasEthanol, MethanolRoom temperature to moderate heat, under H₂ pressureAn effective alternative to Pd/C for substrates where dehalogenation of aromatic halides is a concern.[9] Requires specialized equipment for handling hydrogen gas.

Experimental Protocols

The following are detailed protocols for two of the most reliable and selective methods for the reduction of this compound.

Protocol 1: Reduction using Stannous Chloride (SnCl₂) in Ethanol

This protocol is favored for its mild conditions and high selectivity, making it suitable for substrates with sensitive functional groups like halogens.[4]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in absolute ethanol.

  • Addition of Reducing Agent: To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents).[4]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Partition the residue between ethyl acetate and water.

    • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the mixture with stirring until the pH is basic (pH ~8). This will precipitate tin salts.

    • Filter the mixture through a pad of celite to remove the tin salts, if necessary.

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-Bromo-4-fluoro-2-methylaniline.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction using Iron (Fe) in Acetic Acid

This classic method is robust, cost-effective, and generally avoids dehalogenation.[7][9]

Materials:

  • This compound

  • Iron powder (Fe)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution or 2M Potassium Hydroxide (KOH)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) in a mixture of glacial acetic acid, ethanol, and water.[7]

  • Addition of Reducing Agent: To the suspension, add iron powder (Fe) (3-5 equivalents).[10]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 2-4 hours.[10] Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the excess iron and iron salts. Wash the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel.

    • Carefully neutralize the filtrate by adding a saturated aqueous solution of sodium bicarbonate or 2M KOH until the pH is basic (pH ~8-9).

    • Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-Bromo-4-fluoro-2-methylaniline.

    • Further purification can be achieved by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow start Start: this compound reagents Add Reducing Agent (e.g., SnCl2 or Fe) and Solvent start->reagents Dissolve reaction Heat and Stir (Reflux or 80-100 °C) reagents->reaction Initiate Reaction workup Work-up: - Cool - Neutralize (Base) - Extract (EtOAc) reaction->workup Reaction Complete purification Purification: - Dry (Na2SO4) - Concentrate - Chromatography workup->purification Crude Product product Final Product: 5-Bromo-4-fluoro-2-methylaniline purification->product Pure Product

Caption: Experimental workflow for the reduction of this compound.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene is a versatile aromatic building block of significant interest in medicinal chemistry and materials science. The presence of multiple functional groups—a reactive bromide for cross-coupling, an electron-withdrawing nitro group that activates the C-Br bond, and fluoro and methyl substituents—allows for precise molecular engineering. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C, C-N, and C-O bond formation, enabling the synthesis of complex molecular architectures from this substrate.[1] These reactions generally proceed under mild conditions with high functional group tolerance, making them ideal for late-stage functionalization in drug discovery pipelines.[1][2]

This document provides detailed application notes and exemplary protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions using this compound as the starting material.

General Reaction Schemes

The palladium-catalyzed cross-coupling of this compound can be utilized for various transformations to build molecular complexity:

  • A) Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to form a biaryl C-C bond.

  • B) Heck Coupling: Reaction with an alkene to form a new C-C bond at a vinylic position.

  • C) Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond linkage.

  • D) Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Data Presentation: Exemplary Reaction Conditions

The following tables summarize representative conditions and yields for the cross-coupling of this compound with various partners. These are based on established protocols for structurally similar electron-deficient aryl bromides.

Table 1: Suzuki-Miyaura Coupling Conditions

Entry Boronic Acid/Ester Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Phenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O (10:1) 100 12 91
2 4-Methoxyphenylboronic acid Pd₂(dba)₃ (1) XPhos (3) Cs₂CO₃ Dioxane 100 8 94
3 3-Pyridinylboronic acid Pd(PPh₃)₄ (5) - Na₂CO₃ DMF/H₂O (5:1) 90 16 85

| 4 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | THF/H₂O (4:1) | 80 | 24 | 88 |

Table 2: Heck Coupling Conditions

Entry Alkene Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Styrene Pd(OAc)₂ (1) P(o-tol)₃ (2) Et₃N DMF 100 12 88
2 n-Butyl acrylate PdCl₂(PPh₃)₂ (2) - Na₂CO₃ DMA 120 18 92
3 4-Vinylpyridine Pd(OAc)₂ (1.5) - K₂CO₃ NMP 110 16 83

| 4 | Cyclohexene | Herrmann's catalyst (1) | - | DBU | Toluene | 100 | 24 | 75 |

Table 3: Sonogashira Coupling Conditions

Entry Alkyne Catalyst (mol%) Co-catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Phenylacetylene Pd(PPh₃)₂Cl₂ (2) CuI (4) Et₃N THF 60 6 95
2 1-Octyne Pd(PPh₃)₄ (3) CuI (5) Diisopropylamine Toluene 70 8 90
3 Trimethylsilylacetylene Pd(OAc)₂ (2) CuI (4) Piperidine DMF RT 12 93

| 4 | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2) | - | TMP | DMSO | RT | 10 | 89[3] |

Table 4: Buchwald-Hartwig Amination Conditions

Entry Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Morpholine Pd₂(dba)₃ (1) BINAP (1.5) NaOt-Bu Toluene 90 10 96
2 Aniline Pd(OAc)₂ (2) Xantphos (4) Cs₂CO₃ Dioxane 110 18 89
3 Benzylamine Pd(OAc)₂ (2) X-Phos (4) K₃PO₄ t-BuOH 100 16 92

| 4 | Benzophenone imine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS | THF | 80 | 12 | 94 |

Mandatory Visualizations

Palladium_Cross_Coupling_Cycle General Catalytic Cycle for Palladium Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (Suzuki) Carbopalladation (Heck) Alkyne Complexation (Sonogashira) Amine Coordination (Buchwald) PdII->Transmetal PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product ArX Ar-X ArX->OxAdd NuM R'-M / Nu-H NuM->Transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow General Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Add Ar-Br, Coupling Partner, & Base to Flask B 2. Add Solvent A->B C 3. Degas Mixture (Ar purge) B->C D 4. Add Pd Catalyst & Ligand C->D E 5. Heat to Desired Temperature D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool to RT, Dilute & Filter F->G H 8. Aqueous Workup (Extraction) G->H I 9. Dry Organic Layer (e.g., Na₂SO₄) H->I J 10. Concentrate in vacuo I->J K 11. Column Chromatography J->K L 12. Characterize Pure Product (NMR, MS) K->L

Caption: A typical workflow for palladium-catalyzed cross-coupling experiments.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts, ligands, and strong bases can be toxic, air-sensitive, or corrosive.

Protocol 1: Suzuki-Miyaura Coupling

Synthesis of 2-Fluoro-5-methyl-4-nitro-1,1'-biphenyl

  • Reagents:

    • This compound (234 mg, 1.0 mmol)

    • Phenylboronic acid (146 mg, 1.2 mmol)

    • Palladium(II) acetate [Pd(OAc)₂] (4.5 mg, 0.02 mmol, 2 mol%)

    • SPhos (16.4 mg, 0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄) (424 mg, 2.0 mmol)

    • Toluene (10 mL)

    • Deionized water (1 mL)

  • Procedure:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add toluene and water via syringe.

    • In a separate vial under argon, pre-mix the Pd(OAc)₂ and SPhos in a small amount of toluene, then add this catalyst solution to the reaction flask.

    • Seal the flask and heat the mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • After 12 hours (or upon completion), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

    • Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the title compound.

Protocol 2: Heck Coupling

Synthesis of (E)-1-(2-Fluoro-5-methyl-4-nitrophenyl)-2-phenylethene

  • Reagents:

    • This compound (234 mg, 1.0 mmol)

    • Styrene (125 mg, 1.2 mmol, 137 µL)

    • Palladium(II) acetate [Pd(OAc)₂] (2.2 mg, 0.01 mmol, 1 mol%)

    • Tri(o-tolyl)phosphine [P(o-tol)₃] (6.1 mg, 0.02 mmol, 2 mol%)

    • Triethylamine (Et₃N) (202 mg, 2.0 mmol, 279 µL)

    • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Procedure:

    • To a sealed reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous DMF, styrene, and triethylamine via syringe.

    • Seal the tube tightly and place it in a preheated oil bath at 100 °C.

    • Stir the reaction for 12 hours. The formation of triethylammonium bromide salt may be observed as a precipitate.

    • After completion, cool the mixture to room temperature.

    • Pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

    • Purify the residue by flash chromatography (silica gel, eluent: hexanes/ethyl acetate) to obtain the desired stilbene derivative.

Protocol 3: Sonogashira Coupling

Synthesis of 1-(2-Fluoro-5-methyl-4-nitrophenyl)-2-phenylethyne

  • Reagents:

    • This compound (234 mg, 1.0 mmol)

    • Phenylacetylene (123 mg, 1.2 mmol, 132 µL)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (14 mg, 0.02 mmol, 2 mol%)

    • Copper(I) iodide [CuI] (7.6 mg, 0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) (5 mL)

    • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Procedure:

    • Add this compound, Pd(PPh₃)₂Cl₂, and CuI to a Schlenk flask with a stir bar.

    • Evacuate and backfill with argon three times.

    • Add anhydrous THF and triethylamine, followed by phenylacetylene.

    • Stir the reaction mixture at 60 °C for 6 hours.[4]

    • Monitor the reaction by TLC until the starting bromide is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) and brine (15 mL).

    • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

    • Purify the crude product via flash column chromatography (silica gel, eluent: hexanes/ethyl acetate) to afford the coupled product.

Protocol 4: Buchwald-Hartwig Amination

Synthesis of N-(2-Fluoro-5-methyl-4-nitrophenyl)morpholine

  • Reagents:

    • This compound (234 mg, 1.0 mmol)

    • Morpholine (105 mg, 1.2 mmol, 104 µL)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (9.2 mg, 0.01 mmol, 1 mol%)

    • BINAP (9.3 mg, 0.015 mmol, 1.5 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (135 mg, 1.4 mmol)

    • Toluene, anhydrous (10 mL)

  • Procedure:

    • In a glovebox, add NaOt-Bu, Pd₂(dba)₃, and BINAP to an oven-dried Schlenk tube.

    • Outside the glovebox, add this compound to the tube.

    • Evacuate and backfill the tube with argon.

    • Add anhydrous toluene and morpholine via syringe.

    • Seal the tube and heat the reaction mixture at 90 °C for 10 hours with stirring.

    • After the reaction is complete, cool to room temperature.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting crude material by flash chromatography (silica gel, eluent: hexanes/ethyl acetate) to give the desired N-aryl morpholine.[5]

References

Application Notes and Protocols for the Scalable Synthesis of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed methodology for the scalable synthesis of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene (CAS: 948294-26-6), a valuable intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of publicly accessible, validated industrial-scale protocols for this specific isomer, this application note outlines a robust and plausible two-step synthetic route based on well-established chemical principles. The proposed synthesis involves the Sandmeyer reaction to produce the key intermediate, 1-bromo-2-fluoro-5-methylbenzene, followed by a regioselective nitration to yield the final product. This document provides detailed experimental protocols, quantitative data in tabular format, and process diagrams to facilitate laboratory and pilot-scale production.

Introduction

This compound is a substituted aromatic compound with a unique arrangement of functional groups, making it a versatile building block in organic synthesis. The presence of bromo, fluoro, methyl, and nitro moieties allows for a variety of subsequent chemical transformations, rendering it a key intermediate in the development of novel pharmaceuticals and agrochemicals. The scalability of its synthesis is crucial for ensuring a reliable and cost-effective supply chain for industrial applications.

This document outlines a proposed scalable synthesis pathway, designed to be efficient and adaptable for industrial production. The protocols have been developed by drawing parallels with established procedures for structurally related molecules and are intended to serve as a comprehensive guide for process development and optimization.

Proposed Synthetic Pathway

The proposed two-step synthesis for this compound is illustrated below. The pathway begins with the readily available starting material, 2-fluoro-5-methylaniline, and proceeds through a Sandmeyer reaction to form the brominated intermediate, which is then nitrated to yield the target compound.

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Nitration 2-fluoro-5-methylaniline 2-fluoro-5-methylaniline Diazonium Salt Intermediate Diazonium Salt Intermediate 2-fluoro-5-methylaniline->Diazonium Salt Intermediate 1. NaNO2, HBr, 0-5 °C 2. Diazotization 1-bromo-2-fluoro-5-methylbenzene 1-bromo-2-fluoro-5-methylbenzene Diazonium Salt Intermediate->1-bromo-2-fluoro-5-methylbenzene CuBr, HBr Sandmeyer Reaction This compound This compound 1-bromo-2-fluoro-5-methylbenzene->this compound HNO3, H2SO4 0-10 °C

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Disclaimer: The following protocols are proposed based on established chemical literature for similar transformations and should be optimized for specific laboratory and pilot-plant conditions. All operations should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 1-bromo-2-fluoro-5-methylbenzene

This procedure details the conversion of 2-fluoro-5-methylaniline to 1-bromo-2-fluoro-5-methylbenzene via a Sandmeyer reaction.

G start Start dissolve_aniline Dissolve 2-fluoro-5-methylaniline in aqueous HBr start->dissolve_aniline cool_solution Cool to 0-5 °C dissolve_aniline->cool_solution add_nitrite Slowly add aqueous NaNO2 solution (maintain temperature < 5 °C) cool_solution->add_nitrite diazotization Stir for 30 min at 0-5 °C (Formation of diazonium salt) add_nitrite->diazotization prepare_cu_br Prepare CuBr solution in HBr diazotization->prepare_cu_br sandmeyer_reaction Add diazonium salt solution to CuBr solution (maintain temperature) prepare_cu_br->sandmeyer_reaction warm_to_rt Warm to room temperature and stir for 2 hours sandmeyer_reaction->warm_to_rt extraction Extract with an organic solvent (e.g., dichloromethane) warm_to_rt->extraction wash Wash organic layer with NaOH solution and brine extraction->wash dry_and_concentrate Dry over Na2SO4 and concentrate under vacuum wash->dry_and_concentrate purification Purify by vacuum distillation dry_and_concentrate->purification end End purification->end

Figure 2: Experimental workflow for the synthesis of 1-bromo-2-fluoro-5-methylbenzene.

Reagent/MaterialMolecular Weight ( g/mol )Molar Equiv.Amount (for 1 mol scale)
2-fluoro-5-methylaniline125.151.0125.15 g
Hydrobromic acid (48%)80.914.0674 g (458 mL)
Sodium nitrite (NaNO₂)69.001.175.9 g
Copper(I) bromide (CuBr)143.451.1157.8 g
Dichloromethane84.93-As required
Sodium hydroxide (10% aq.)40.00-As required
Brine (saturated NaCl aq.)--As required
Anhydrous sodium sulfate142.04-As required
Water (deionized)18.02-As required
  • Diazotization:

    • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-fluoro-5-methylaniline (1.0 equiv) in a mixture of 48% hydrobromic acid (3.0 equiv) and water.

    • Cool the mixture to 0-5 °C using an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 equiv) in water.

    • Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the internal temperature below 5 °C.

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate reaction vessel, prepare a solution of copper(I) bromide (1.1 equiv) in 48% hydrobromic acid (1.0 equiv).

    • Cool the CuBr solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Control the addition rate to maintain the temperature and manage gas evolution (N₂).

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.

    • Combine the organic layers and wash sequentially with 10% aqueous sodium hydroxide solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain 1-bromo-2-fluoro-5-methylbenzene as a colorless to pale yellow liquid.

  • Yield: 75-85%

  • Purity: >98% (by GC analysis)

Step 2: Synthesis of this compound

This procedure details the regioselective nitration of 1-bromo-2-fluoro-5-methylbenzene to yield the final product.

G start Start charge_sulfuric_acid Charge concentrated H2SO4 to the reactor start->charge_sulfuric_acid cool_acid Cool to 0 °C charge_sulfuric_acid->cool_acid add_intermediate Add 1-bromo-2-fluoro-5-methylbenzene cool_acid->add_intermediate prepare_nitrating_mixture Prepare nitrating mixture (HNO3 in H2SO4) add_intermediate->prepare_nitrating_mixture nitration Slowly add nitrating mixture (maintain temperature 0-10 °C) prepare_nitrating_mixture->nitration reaction_monitoring Stir for 1-2 hours at 0-10 °C (Monitor reaction by TLC/GC) nitration->reaction_monitoring quench Pour reaction mixture onto ice reaction_monitoring->quench filtration Filter the precipitated solid quench->filtration wash_solid Wash the solid with cold water filtration->wash_solid recrystallization Recrystallize from a suitable solvent (e.g., ethanol) wash_solid->recrystallization dry_product Dry the product under vacuum recrystallization->dry_product end End dry_product->end

Figure 3: Experimental workflow for the nitration of 1-bromo-2-fluoro-5-methylbenzene.

Reagent/MaterialMolecular Weight ( g/mol )Molar Equiv.Amount (for 1 mol scale)
1-bromo-2-fluoro-5-methylbenzene189.031.0189.03 g
Concentrated Sulfuric Acid (98%)98.085.0490.4 g (266.5 mL)
Concentrated Nitric Acid (70%)63.011.169.3 g (49.5 mL)
Ethanol (for recrystallization)46.07-As required
Ice and Water--As required
  • Nitration:

    • In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid (98%, 4.0 equiv).

    • Cool the sulfuric acid to 0 °C in an ice bath.

    • Slowly add 1-bromo-2-fluoro-5-methylbenzene (1.0 equiv) to the cold sulfuric acid with stirring.

    • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 1.1 equiv) to concentrated sulfuric acid (98%, 1.0 equiv), keeping the mixture cool.

    • Slowly add the nitrating mixture dropwise to the solution of the brominated intermediate, maintaining the internal temperature between 0 and 10 °C.

    • After the addition is complete, stir the reaction mixture for 1-2 hours at 0-10 °C. Monitor the reaction progress by TLC or GC analysis.

  • Work-up and Purification:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

    • A solid precipitate will form. Filter the solid product using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound as a solid.

    • Dry the purified product in a vacuum oven.

  • Yield: 80-90%

  • Purity: >99% (by HPLC analysis)

Summary of Quantitative Data

StepStarting MaterialProductReagentsSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)
12-fluoro-5-methylaniline1-bromo-2-fluoro-5-methylbenzeneNaNO₂, HBr, CuBrWater, Dichloromethane0-5, then RT2.575-85
21-bromo-2-fluoro-5-methylbenzeneThis compoundHNO₃, H₂SO₄-0-101-280-90

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

  • Acids: Concentrated sulfuric, nitric, and hydrobromic acids are highly corrosive. Handle with extreme care and avoid contact with skin and eyes.

  • Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic. Avoid inhalation of dust and contact with skin.

  • Organic Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a closed system or with adequate ventilation. Ethanol is flammable.

  • Nitration Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.

Conclusion

The proposed two-step synthesis provides a scalable and efficient pathway to this compound. The use of a Sandmeyer reaction ensures high regioselectivity in the bromination step, while the subsequent nitration is directed by the activating methyl group to the desired position. This application note offers a comprehensive guide for the synthesis, including detailed protocols, quantitative data, and safety information, to support the industrial production of this important chemical intermediate. Further process optimization may be required to adapt these protocols to specific large-scale manufacturing facilities.

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions, or incomplete reactions during synthesis. These may include:

  • Isomeric Byproducts: Nitration of the precursor can lead to different regioisomers.

  • Unreacted Starting Materials: Residual 2-bromo-1-fluoro-4-methylbenzene.

  • Over-reacted Products: Dinitro or dibromo species.

  • Residual Acids: Traces of nitric acid or sulfuric acid from the nitration step.

Q2: Which purification method is most suitable for my crude product?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product. It is a cost-effective and scalable method.

  • Column Chromatography: Highly effective for separating compounds with different polarities, such as isomers or products with significant differences in polarity from impurities.[1] It is one of the most popular purification methods in organic synthesis.[1]

  • Distillation: Generally not suitable for this compound as it is a solid at room temperature.[2]

Q3: My crude product is an oil, but it's supposed to be a solid. What should I do?

A3: An oily product suggests the presence of significant impurities that are depressing the melting point. It could also indicate residual solvent.

  • Verify the structure: Confirm the identity of your product using analytical techniques like NMR or mass spectrometry.

  • Attempt to solidify: Try cooling the oil in an ice bath or scratching the inside of the flask with a glass rod to induce crystallization.

  • Use column chromatography: This is the preferred method for purifying oily mixtures.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The solvent is not appropriate for your compound.

  • Solution:

    • Ensure you are using a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature.

    • Increase the volume of the solvent gradually.

    • If the compound remains insoluble, a different solvent or a solvent mixture is required. Refer to the solvent selection table below.

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is too dilute, or the cooling process is too rapid.

  • Solution:

    • Induce crystallization: Scratch the inner wall of the flask with a glass rod or add a seed crystal of the pure compound.

    • Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

Issue 3: The recrystallized product has a low melting point or appears impure.

  • Possible Cause: Incomplete removal of impurities or co-crystallization.

  • Solution:

    • Wash the crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.

    • Perform a second recrystallization: A second recrystallization step can significantly improve purity.

    • Consider an alternative method: If recrystallization fails to yield a pure product, column chromatography may be necessary.

Column Chromatography

Issue 1: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen solvent system (eluent) has incorrect polarity.

  • Solution:

    • Optimize the eluent: Use thin-layer chromatography (TLC) to test different solvent systems. The ideal system should give your desired compound an Rf value of approximately 0.3-0.4.

    • Adjust polarity: If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Reduce the proportion of the more polar solvent. If the spots are too low (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent. A common starting point for nitroaromatic compounds is a mixture of petroleum ether and ethyl acetate. For a similar compound, 1-bromo-5-fluoro-2-methyl-4-nitrobenzene, purification was achieved using petroleum ether alone.[3]

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough, or the compound is strongly adsorbed to the stationary phase (e.g., silica gel).

  • Solution:

    • Increase eluent polarity: Gradually increase the proportion of the more polar solvent in your eluent system.

    • Check for interactions: Highly polar compounds may interact strongly with silica gel. In such cases, a different stationary phase like alumina might be considered, or a small amount of a modifying agent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) can be added to the eluent.

Issue 3: Cracking or channeling of the column bed.

  • Possible Cause: Improper packing of the column.

  • Solution:

    • Repack the column: Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry.[4]

    • Maintain a solvent head: Always keep a layer of solvent above the stationary phase to prevent the introduction of air bubbles and subsequent cracking.[4]

Data Presentation

Table 1: Solvent Selection for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarGood for dissolving many organic compounds when hot.
Methanol65PolarSimilar to ethanol, but more volatile.
Isopropanol82PolarA common choice for recrystallization.
Hexane69Non-polarOften used in combination with a more polar solvent.
Ethyl Acetate77MediumGood general-purpose solvent.
Toluene111Non-polarCan be effective for less polar compounds.
Water100Very PolarUnlikely to be a good single solvent, but can be used in a mixed solvent system (e.g., ethanol/water).

Table 2: Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica gel (60-200 mesh)
Mobile Phase (Eluent) Start with a non-polar solvent like petroleum ether or hexane and gradually increase polarity by adding ethyl acetate or dichloromethane.
Sample Loading Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent, then adsorb it onto a small amount of silica gel before loading onto the column.
Monitoring Monitor the separation using Thin Layer Chromatography (TLC).

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography
  • Column Preparation: Secure a glass column vertically. Add a small plug of glass wool or cotton to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing the solvent to drain until it is just above the silica level.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. In a separate beaker, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. Add a small layer of sand on top.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

experimental_workflow crude Crude Product assess Assess Purity (TLC, Melting Point) crude->assess decision Is it a solid with minor impurities? assess->decision recrystallization Recrystallization pure_product Pure Product recrystallization->pure_product column_chromatography Column Chromatography column_chromatography->pure_product decision->recrystallization Yes decision->column_chromatography No (Oily or complex mixture)

Caption: General purification workflow for crude this compound.

Caption: Troubleshooting guide for inducing crystallization.

troubleshooting_column_chromatography start Poor Separation on Column check_tlc Analyze fractions with TLC start->check_tlc decision Are Rf values too high or too low? check_tlc->decision decrease_polarity Decrease eluent polarity decision->decrease_polarity Too High increase_polarity Increase eluent polarity decision->increase_polarity Too Low good_separation Good Separation Achieved decrease_polarity->good_separation increase_polarity->good_separation

Caption: Troubleshooting guide for column chromatography separation.

References

Optimizing reaction conditions for the synthesis of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through the electrophilic nitration of a substituted aromatic precursor. While a direct protocol for this specific isomer is not widely published, a common approach involves the nitration of 2-bromo-1-fluoro-4-methylbenzene using a mixture of a nitrate salt (e.g., potassium nitrate) and a strong acid like concentrated sulfuric acid. This mixture generates the nitronium ion (NO₂⁺) in situ, which then acts as the electrophile.

Q2: What are the critical parameters to control during the reaction?

A2: Temperature control is paramount. The nitration reaction is highly exothermic, and maintaining a low temperature (typically 0-5 °C) during the addition of the nitrating agent is crucial to prevent over-nitration (di-nitration) and the formation of other side products. Reaction time and the stoichiometry of the reagents are also critical for maximizing the yield of the desired monosubstituted product.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of petroleum ether and ethyl acetate, can be used to separate the starting material, the desired product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q4: What are the expected side products in this synthesis?

A4: Potential side products include isomers of the desired compound, where the nitro group is added at a different position on the aromatic ring. Di-nitrated products can also form if the reaction temperature is not carefully controlled or if an excess of the nitrating agent is used. Oxidation of the methyl group is also a possibility under harsh reaction conditions.

Q5: What is the recommended work-up and purification procedure?

A5: After the reaction is complete, the mixture is typically poured into ice water to quench the reaction and precipitate the crude product. The product is then extracted with an organic solvent like ethyl acetate. The organic layer is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is often purified by silica gel column chromatography using a non-polar eluent like petroleum ether.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Insufficiently strong nitrating conditions. - Loss of product during work-up.- Monitor the reaction by TLC to ensure the starting material is consumed. - Ensure the sulfuric acid is concentrated and the potassium nitrate is dry. - Carefully perform the extraction and purification steps to minimize loss.
Formation of Multiple Products (Isomers) - The directing effects of the bromo, fluoro, and methyl groups can lead to a mixture of isomers.- Optimize the reaction temperature; lower temperatures often favor the formation of a specific isomer. - Purification by column chromatography is essential to separate the desired isomer.
Formation of Di-nitrated Byproducts - Reaction temperature was too high. - Excess nitrating agent was used. - Extended reaction time.- Maintain a low temperature (0-5 °C) during the addition of the nitrating agent. - Use a stoichiometric amount of the nitrating agent. - Monitor the reaction by TLC and quench it once the starting material is consumed.
Product is an Oil and Does Not Solidify - Presence of impurities. - The product may be a low-melting solid or an oil at room temperature.- Purify the product using column chromatography to remove impurities. - If the pure product is an oil, proceed with characterization in its liquid form.
Difficulty in Purifying the Product - Isomers have very similar polarities.- Use a long chromatography column and a shallow solvent gradient for better separation. - Consider alternative purification techniques like recrystallization if a suitable solvent system can be found.

Experimental Protocols

Synthesis of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene (Adapted for this compound)

Disclaimer: The following protocol is for the synthesis of a constitutional isomer and should be adapted and optimized for the synthesis of this compound. The likely starting material for the target compound is 2-Bromo-1-fluoro-4-methylbenzene.

Materials:

  • 2-Bromo-1-fluoro-4-methylbenzene (starting material)

  • Concentrated sulfuric acid (98%)

  • Potassium nitrate

  • Ethyl acetate

  • Petroleum ether

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • To a three-necked flask, add the starting material (e.g., 5.0 g, 1.0 equiv) and concentrated sulfuric acid (50 ml).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add potassium nitrate (1.3 equiv) in portions while maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2 hours), monitoring the progress by TLC.[1]

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a large amount of ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain the final product.[1]

Quantitative Data Summary
ParameterValueReference
Starting Material2-Bromo-4-fluorotoluene (for isomer)[1]
Nitrating AgentPotassium Nitrate / Sulfuric Acid[1]
Reaction Temperature0-25 °C[1]
Reaction Time2 hours[1]
PurificationSilica gel column chromatography[1]
Yield (for isomer)54.3%[1]

Visualizations

G cluster_0 Synthesis Workflow start 1. Add Starting Material and Sulfuric Acid cool 2. Cool to 0-5 °C start->cool add_nitrate 3. Add Potassium Nitrate cool->add_nitrate react 4. React at Room Temperature add_nitrate->react quench 5. Quench with Ice Water react->quench extract 6. Extract with Ethyl Acetate quench->extract dry 7. Dry and Concentrate extract->dry purify 8. Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_1 Troubleshooting Logic start Low Yield or Incomplete Reaction? check_reagents Check Reagent Quality and Stoichiometry start->check_reagents Yes multiple_spots Multiple Products on TLC? start->multiple_spots No check_temp Verify Reaction Temperature check_reagents->check_temp check_time Increase Reaction Time and Monitor by TLC check_temp->check_time check_time->multiple_spots optimize_temp Optimize Temperature (Lower for Selectivity) multiple_spots->optimize_temp Yes dinitration Di-nitration Observed? multiple_spots->dinitration No column_chrom Perform Careful Column Chromatography optimize_temp->column_chrom column_chrom->dinitration reduce_temp Ensure Low Temperature During Addition dinitration->reduce_temp Yes solution Problem Resolved dinitration->solution No reduce_nitrating_agent Use Stoichiometric Amount of Nitrating Agent reduce_temp->reduce_nitrating_agent reduce_nitrating_agent->solution

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Synthesis of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary synthetic route to this compound?

The most common laboratory synthesis involves the electrophilic aromatic substitution (nitration) of 3-Bromo-4-fluorotoluene. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺), which is the electrophile that attacks the aromatic ring.

Experimental Protocol: Nitration of 3-Bromo-4-fluorotoluene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the starting material, 3-Bromo-4-fluorotoluene, in an ice bath.

  • Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath. This mixture should be prepared fresh.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred 3-Bromo-4-fluorotoluene, maintaining the reaction temperature below 10°C.

  • Quenching: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC or GC. Once complete, pour the reaction mixture slowly over crushed ice.

  • Work-up: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel or by recrystallization.

Q2: I've obtained a mixture of products in my synthesis. What are the likely byproducts?

The primary byproducts in the synthesis of this compound are positional isomers formed during the nitration of 3-Bromo-4-fluorotoluene. The position of the incoming nitro group is directed by the existing substituents on the aromatic ring: the methyl group (-CH₃), the fluorine atom (-F), and the bromine atom (-Br).

  • -CH₃ group: Activating and ortho-, para-directing.

  • -F and -Br groups: Deactivating but ortho-, para-directing.

The directing effects of these groups lead to the formation of several isomers.

Potential Isomeric Byproducts:

  • 2-Bromo-1-fluoro-4-methyl-5-nitrobenzene: Nitration occurs ortho to the methyl group and meta to the bromo and fluoro groups.

  • 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene: Nitration occurs ortho to both the bromo and fluoro groups.

  • 4-Bromo-5-fluoro-2-methyl-1-nitrobenzene: Nitration occurs para to the bromo group and ortho to the methyl group.

The relative amounts of these isomers will depend on the specific reaction conditions, such as temperature and the ratio of nitrating agents.

Q3: My yield of the desired product is low. What are the possible reasons and how can I improve it?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The nitration may not have gone to completion. Monitor the reaction using TLC or GC to ensure the starting material is consumed before quenching.

  • Formation of Multiple Isomers: As discussed in Q2, the formation of isomeric byproducts is a major reason for a lower yield of the specific desired product. Optimizing reaction conditions (e.g., lowering the temperature) may improve the regioselectivity.

  • Side Reactions:

    • Oxidation of the Methyl Group: The methyl group on the toluene ring can be susceptible to oxidation by the strong nitrating mixture, leading to the formation of the corresponding benzoic acid derivative. This is more likely if the reaction temperature is not well-controlled.

    • Dinitration: Under harsh conditions (e.g., high temperature or excess nitrating agent), a second nitro group can be added to the ring, leading to dinitrated byproducts.

  • Losses during Work-up and Purification: Ensure efficient extraction and careful purification to minimize product loss.

Troubleshooting Tips for Low Yield:

  • Temperature Control: Maintain a low temperature (0-10°C) during the addition of the nitrating mixture to minimize side reactions and potentially improve selectivity.

  • Stoichiometry of Reagents: Use a controlled amount of the nitrating agent to avoid dinitration.

  • Reaction Time: Optimize the reaction time to maximize the formation of the desired product while minimizing byproduct formation.

Q4: How can I identify and separate the desired product from the byproducts?

  • Identification:

    • Thin-Layer Chromatography (TLC): A quick and effective way to get a preliminary idea of the number of components in your product mixture.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the different isomers present and their relative ratios.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to definitively identify the structure of the desired product and the byproducts based on the chemical shifts and coupling patterns of the aromatic protons and carbons.

  • Separation:

    • Column Chromatography: This is the most common method for separating isomers on a laboratory scale. Using a silica gel stationary phase and an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate the desired product from its isomers.

    • Fractional Crystallization: If the isomers have significantly different solubilities in a particular solvent, fractional crystallization can be an effective purification method.

    • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can be used for separation.

Data Presentation

While specific quantitative data for the byproduct distribution in every synthesis can vary, a representative analysis of a crude product mixture might look like the following:

CompoundRetention Time (GC)Relative Percentage (%)
This compound (Product)12.5 min75
2-Bromo-1-fluoro-4-methyl-5-nitrobenzene11.8 min15
1-Bromo-2-fluoro-3-methyl-4-nitrobenzene13.2 min5
Other Minor ByproductsVarious5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.

Visualization of Byproduct Formation

The following diagram illustrates the logical relationship between the starting material, the desired product, and the potential isomeric byproducts.

Byproduct_Formation start 3-Bromo-4-fluorotoluene reaction Nitration (HNO3, H2SO4) start->reaction product This compound (Desired Product) reaction->product Major byproduct1 2-Bromo-1-fluoro-4-methyl-5-nitrobenzene reaction->byproduct1 Isomer byproduct2 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene reaction->byproduct2 Isomer byproduct3 4-Bromo-5-fluoro-2-methyl-1-nitrobenzene reaction->byproduct3 Isomer side_reaction1 Oxidation Product (Benzoic Acid Derivative) reaction->side_reaction1 Side Reaction side_reaction2 Dinitrated Products reaction->side_reaction2 Side Reaction

Caption: Logical workflow of the synthesis and potential byproduct formation.

Technical Support Center: Synthesis of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

The most common method for synthesizing this compound is through the electrophilic nitration of 4-Bromo-3-fluorotoluene. This reaction typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.

Q2: What is a typical yield for this synthesis, and what are the main factors influencing it?

Reported yields for similar syntheses, such as for 1-bromo-5-fluoro-2-methyl-4-nitrobenzene, are often in the range of 50-60%.[1] The primary factors that influence the yield include:

  • Regioselectivity: The directing effects of the bromo, fluoro, and methyl groups on the aromatic ring can lead to the formation of undesired isomers.

  • Reaction Conditions: Temperature, reaction time, and the ratio of reagents are critical for maximizing the yield of the desired product.

  • Purity of Starting Materials: Impurities in the 4-Bromo-3-fluorotoluene can lead to side reactions and a lower yield.

  • Work-up and Purification: Inefficient extraction or purification methods can result in product loss.

Q3: What are the potential side products in this reaction?

The primary side products are other isomers of the nitrated product. The methyl group is an activating ortho-, para-director, while the bromo and fluoro groups are deactivating ortho-, para-directors. This can lead to a mixture of products where the nitro group is in different positions on the ring. Over-nitration to form dinitro compounds is also possible under harsh conditions.

Troubleshooting Guide

Low Yield

Problem: The final yield of this compound is significantly lower than expected.

Possible Cause Suggested Solution
Incorrect Reaction Temperature Maintain a low temperature (0-5 °C) during the addition of the nitrating agent to control the reaction rate and minimize side reactions. A slight increase in temperature after the addition may be necessary to drive the reaction to completion, but this should be carefully controlled.
Suboptimal Reagent Stoichiometry Ensure the correct molar ratios of the starting material, nitric acid, and sulfuric acid are used. An excess of the nitrating agent can lead to over-nitration.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material has been consumed before quenching the reaction.
Product Loss During Work-up Ensure the reaction mixture is fully quenched in ice water to precipitate the product. Use an appropriate organic solvent for extraction and perform multiple extractions to maximize recovery.
Formation of Isomeric Byproducts Optimize reaction conditions to favor the formation of the desired isomer. This may involve adjusting the temperature or using a different nitrating agent.
Product Purity Issues

Problem: The isolated product is impure, containing starting material or isomeric byproducts.

Possible Cause Suggested Solution
Inadequate Purification Use column chromatography with an appropriate solvent system (e.g., petroleum ether/ethyl acetate) to separate the desired product from isomers and other impurities.[1] Recrystallization can also be an effective purification method.
Formation of Multiple Isomers The directing effects of the substituents lead to a mixture of isomers. While difficult to completely avoid, careful control of reaction conditions can influence the isomer ratio.
Residual Starting Material Ensure the reaction goes to completion by monitoring with TLC or GC. If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary.

Experimental Protocols

Standard Nitration Protocol

This protocol is adapted from the synthesis of a similar isomer and can be used as a starting point for optimization.[1]

Materials:

  • 4-Bromo-3-fluorotoluene

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate

  • Ice

  • Deionized Water

  • Ethyl Acetate

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer and a thermometer, add 4-Bromo-3-fluorotoluene (1.0 equivalent) to concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add potassium nitrate (1.3 equivalents) in portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Yield Improvement Strategies

Strategy Description Potential Impact on Yield
Alternative Nitrating Agents Using milder or more selective nitrating agents, such as N2O5 or acetyl nitrate, can sometimes improve regioselectivity and reduce side reactions.Can increase the yield of the desired isomer by minimizing byproduct formation.
Temperature Optimization A systematic study of the reaction temperature profile (addition and reaction) can identify the optimal conditions for maximizing the desired product.Fine-tuning the temperature can significantly improve yield and purity.
Solvent Effects While typically performed in sulfuric acid, the use of a co-solvent could potentially influence the regioselectivity of the reaction.This is a more advanced optimization technique that could lead to improved yields in some cases.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (4-Bromo-3-fluorotoluene, H₂SO₄, KNO₃) reaction 2. Nitration Reaction (0-25°C, 2-4h) reagents->reaction Add KNO₃ slowly quench 3. Quenching (Ice Water) reaction->quench extraction 4. Extraction (Ethyl Acetate) quench->extraction purification 5. Purification (Column Chromatography) extraction->purification product Final Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_temp Verify Reaction Temperature Control start->check_temp check_reagents Confirm Reagent Stoichiometry & Purity start->check_reagents check_completion Monitor Reaction for Completion (TLC/GC) start->check_completion result Improved Yield check_temp->result check_reagents->result check_workup Review Work-up & Extraction Procedure check_completion->check_workup optimize Optimize Purification (Column Chromatography) check_workup->optimize optimize->result

Caption: Troubleshooting flowchart for addressing low yield in the synthesis.

References

Side reactions to avoid when working with 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential side reactions and optimizing experimental outcomes when working with this versatile reagent.

Troubleshooting Guide: Common Side Reactions

When utilizing this compound in nucleophilic aromatic substitution (SNAr) reactions, several side reactions can occur, leading to the formation of undesired byproducts and reduced yields of the target molecule. The primary expected reaction is the substitution of the highly activated fluorine atom. However, careful control of reaction parameters is crucial to minimize competing pathways.

Observation Potential Side Reaction Plausible Cause Recommended Solution
Mixture of regioisomers (substitution at both C-1 and C-2) Nucleophilic substitution of the bromine atom.While fluorine is a better leaving group in SNAr, high temperatures, prolonged reaction times, or highly reactive nucleophiles can lead to the displacement of bromine.- Lower the reaction temperature.- Reduce the reaction time.- Use a less reactive nucleophile if possible.- Employ a milder base.
Formation of a di-substituted product. Di-substitution at both the C-1 (Bromo) and C-2 (Fluoro) positions.Use of a large excess of the nucleophile.- Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents).- Add the nucleophile slowly to the reaction mixture.
Presence of products with a modified nitro group (e.g., aniline derivative). Reduction of the nitro group.The nucleophile or other reagents in the reaction mixture may have reducing properties. Certain reaction conditions can also favor reduction.- Choose a nucleophile that is not a known reducing agent.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent undesired redox reactions.
Complex mixture of unidentified byproducts. Benzyne formation via an elimination-addition mechanism.Use of exceptionally strong bases such as sodium amide (NaNH₂). This is more common with unactivated aryl halides but can occur under harsh conditions.[1]- Utilize weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).- Avoid unnecessarily high temperatures.
Product resulting from reaction with the solvent. The solvent acts as a competing nucleophile.Use of nucleophilic solvents (e.g., alcohols) in the presence of a strong base.[1]- Employ polar aprotic solvents such as DMF, DMSO, or acetonitrile.[1]
Low conversion to the desired product. Insufficient activation of the nucleophile or low substrate reactivity.The nucleophile may not be strong enough, or the reaction conditions are too mild.- For alcohol and amine nucleophiles, consider deprotonation with a suitable base to increase nucleophilicity.[1]- Gradually increase the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorine atom preferentially substituted over the bromine atom in SNAr reactions with this compound?

A1: In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring. Fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. The strong electron-withdrawing nitro group, located para to the fluorine, effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.[2][3]

Q2: I am observing a significant amount of the bromo-substituted byproduct. How can I improve the regioselectivity of my reaction?

A2: To favor substitution at the fluorine position, it is crucial to control the reaction kinetics. Lowering the reaction temperature will favor the pathway with the lower activation energy, which is the substitution of the more activated fluorine. Additionally, using a less reactive, "softer" nucleophile can sometimes improve selectivity.

Q3: Can the methyl group on the benzene ring participate in any side reactions?

A3: Under typical SNAr conditions, the methyl group is generally stable. However, under harsh oxidative or radical conditions, which are generally not employed for SNAr, the methyl group could potentially be oxidized or halogenated. It is always important to consider the full scope of reagents used in your reaction.

Q4: What is the ideal type of solvent for SNAr reactions with this substrate?

A4: Polar aprotic solvents are generally preferred for SNAr reactions.[1] Solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide), and acetonitrile are excellent choices as they can effectively solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus maintaining its reactivity. They are also non-nucleophilic and will not compete in the reaction.[1]

Q5: How can I effectively purify my product and remove high-boiling point solvents like DMSO or DMF?

A5: A standard aqueous work-up is the initial step to remove water-soluble byproducts and inorganic salts. To remove residual high-boiling point solvents like DMSO or DMF, repeated washing of the organic layer with water or brine is often effective due to their high water solubility.[1] Subsequent purification can be achieved through techniques such as column chromatography or recrystallization.

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during SNAr reactions with this compound.

Troubleshooting_Workflow Troubleshooting Workflow for SNAr Reactions cluster_outcomes Reaction Outcome Analysis cluster_troubleshooting Troubleshooting Steps start Start SNAr Reaction tlc_analysis Monitor Reaction by TLC/LC-MS start->tlc_analysis clean_product Clean Product Formation tlc_analysis->clean_product Desired spot forms cleanly low_conversion Low Conversion tlc_analysis->low_conversion Starting material remains side_products Side Products Observed tlc_analysis->side_products Multiple new spots workup Work-up and Purify clean_product->workup increase_temp Increase Temperature/ Use Stronger Base low_conversion->increase_temp check_nucleophile Check Nucleophile Stoichiometry side_products->check_nucleophile Di-substitution? change_solvent Change to Aprotic Solvent side_products->change_solvent Solvent reaction? lower_temp Lower Temperature/ Use Milder Conditions side_products->lower_temp Regioisomer/Other? increase_temp->start Re-run Reaction check_nucleophile->start Adjust and Re-run change_solvent->start Adjust and Re-run lower_temp->start Adjust and Re-run

Caption: Troubleshooting workflow for SNAr reactions.

References

Technical Support Center: Characterization of Impurities in 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Q1: What are the potential sources and types of impurities in this compound?

A1: Impurities can originate from the synthetic route, degradation, or storage. They are typically categorized as organic impurities, inorganic impurities, and residual solvents. For this compound, potential organic impurities include:

  • Starting Materials: Incomplete reaction can leave residual starting materials. For instance, if synthesized from 2-Bromo-4-fluorotoluene, this compound could be a potential impurity.

  • Intermediates: Unreacted intermediates from multi-step syntheses.

  • By-products: These arise from side reactions during synthesis. A common side reaction is the formation of positional isomers during the nitration of the aromatic ring.

  • Degradation Products: The compound may degrade under certain conditions (e.g., exposure to light, heat, or reactive agents), forming new impurities. Forced degradation studies can help identify these potential degradants.[1][2]

Q2: My HPLC chromatogram shows unexpected peaks. How can I identify them?

A2: Unexpected peaks in your HPLC chromatogram can be due to several factors. A systematic approach is crucial for identification.

  • Check for System Contamination: Inject a blank (mobile phase) to ensure the peaks are not from the system itself (e.g., contaminated solvent or carryover from a previous injection).

  • Verify Sample Integrity: Ensure the sample has not degraded since preparation.

  • Mass Spectrometry (MS) Coupling: If available, hyphenating your HPLC with a mass spectrometer (LC-MS) is the most powerful tool for identifying unknown peaks by providing mass-to-charge ratio information.

  • Forced Degradation Studies: Performing forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) can help to intentionally generate degradation products and see if any of the unknown peaks in your sample match the retention times of these newly formed peaks.[1][2]

Q3: I'm observing poor peak shape (tailing or fronting) in my HPLC analysis. What could be the cause?

A3: Poor peak shape can compromise resolution and quantification. Common causes and solutions are outlined below:

Potential CauseTroubleshooting Steps
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Secondary Interactions Use a mobile phase additive (e.g., triethylamine for basic compounds) or switch to a different column chemistry (e.g., with end-capping).
Column Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.

Q4: My GC-MS analysis is showing inconsistent retention times. What should I check?

A4: Fluctuations in retention times can affect the reliability of your results. Here are some common causes and troubleshooting steps:

Potential CauseTroubleshooting Steps
Leaks in the GC System Check for leaks at the injector, column fittings, and detector using an electronic leak detector.
Fluctuations in Carrier Gas Flow Ensure the gas cylinders have adequate pressure and that the flow controllers are functioning correctly.
Column Issues Check for column contamination or degradation. Baking out the column or trimming the inlet may help.
Oven Temperature Variations Verify the accuracy and stability of the GC oven temperature.

Potential Impurities in this compound

The following table summarizes potential impurities based on a likely synthetic route starting from 2-bromo-4-fluorotoluene.

Impurity TypePotential Compound NamePotential Source
Starting Material 2-Bromo-4-fluorotolueneIncomplete reaction
Reagent Potassium NitrateResidual from nitration step
Reagent Sulfuric AcidResidual from nitration step
By-product (Isomer) 1-Bromo-2-fluoro-3-methyl-4-nitrobenzeneSide reaction during nitration
By-product (Isomer) 1-Bromo-2-fluoro-6-methyl-4-nitrobenzeneSide reaction during nitration
By-product (Isomer) 2-Bromo-1-fluoro-4-methyl-5-nitrobenzeneIsomerization
Degradation Product 2-Fluoro-5-methyl-4-nitrophenolHydrolysis of the bromo group

Experimental Protocols

Below are detailed methodologies for key analytical techniques used in the characterization of impurities in this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method is a general starting point and may require optimization for specific samples and impurities.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient from 50% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 50% B

    • 20-25 min: Re-equilibration at 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (50:50 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for the analysis of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the expected impurity concentration.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-400 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for the structural confirmation of the main compound and the elucidation of unknown impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • COSY (Correlation Spectroscopy): Shows proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent.

Visualizations

Experimental Workflow for Impurity Identification

G cluster_0 Initial Analysis cluster_1 Data Evaluation cluster_2 Impurity Identification Sample of this compound Sample of this compound HPLC Analysis HPLC Analysis Sample of this compound->HPLC Analysis GC-MS Analysis GC-MS Analysis Sample of this compound->GC-MS Analysis Purity Assessment Purity Assessment HPLC Analysis->Purity Assessment GC-MS Analysis->Purity Assessment Unknown Peaks Detected? Unknown Peaks Detected? Purity Assessment->Unknown Peaks Detected? LC-MS Analysis LC-MS Analysis Unknown Peaks Detected?->LC-MS Analysis Yes NMR Spectroscopy NMR Spectroscopy Unknown Peaks Detected?->NMR Spectroscopy Yes Forced Degradation Forced Degradation Unknown Peaks Detected?->Forced Degradation Yes Report Results Report Results Unknown Peaks Detected?->Report Results No Structure Elucidation Structure Elucidation LC-MS Analysis->Structure Elucidation NMR Spectroscopy->Structure Elucidation Forced Degradation->Structure Elucidation Structure Elucidation->Report Results

Caption: Workflow for the identification and characterization of impurities.

Troubleshooting Logic for HPLC Peak Tailing

G Start Start Peak Tailing Observed Peak Tailing Observed Start->Peak Tailing Observed Check for Column Overload Check for Column Overload Peak Tailing Observed->Check for Column Overload Reduce Sample Concentration/Volume Reduce Sample Concentration/Volume Check for Column Overload->Reduce Sample Concentration/Volume Yes Check Mobile Phase pH Check Mobile Phase pH Check for Column Overload->Check Mobile Phase pH No Problem Solved Problem Solved Reduce Sample Concentration/Volume->Problem Solved Adjust pH Adjust pH Check Mobile Phase pH->Adjust pH Yes Check for Secondary Interactions Check for Secondary Interactions Check Mobile Phase pH->Check for Secondary Interactions No Adjust pH->Problem Solved Add Mobile Phase Modifier or Change Column Add Mobile Phase Modifier or Change Column Check for Secondary Interactions->Add Mobile Phase Modifier or Change Column Yes Inspect Column Condition Inspect Column Condition Check for Secondary Interactions->Inspect Column Condition No Add Mobile Phase Modifier or Change Column->Problem Solved Flush or Replace Column Flush or Replace Column Inspect Column Condition->Flush or Replace Column Yes Flush or Replace Column->Problem Solved

Caption: A logical troubleshooting guide for addressing peak tailing in HPLC.

References

Troubleshooting guide for Suzuki coupling with 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to navigating the complexities of the Suzuki-Miyaura coupling reaction with 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene. This technical support center is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.

Troubleshooting Guide

The Suzuki coupling of this compound presents unique challenges due to its electronic and steric properties. The presence of a strong electron-withdrawing nitro group activates the aryl bromide for oxidative addition, but the ortho-fluoro and methyl groups can introduce steric hindrance.[1][2]

Frequently Asked Questions (FAQs)

Q1: I am observing low to no conversion of my starting material. What are the primary factors to investigate?

A1: Low or no conversion in a Suzuki coupling with this substrate can often be attributed to several key factors:

  • Catalyst System (Catalyst and Ligand): The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for sterically hindered or electron-deficient substrates.[3][4] Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][5]

  • Base Selection: The base is crucial for the activation of the boronic acid partner in the transmetalation step.[6] An inappropriate base can lead to a stalled reaction.

  • Reaction Conditions: Temperature, reaction time, and rigorous exclusion of oxygen are critical parameters that may need optimization.[7][8]

Q2: My reaction is producing significant side products, such as dehalogenation or homocoupling. How can I minimize these?

A2: The formation of side products is a common issue. Here are strategies to mitigate them:

  • Dehalogenation (Protodehalogenation): This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen. This can be caused by certain palladium-hydride species.[9]

    • Mitigation:

      • Choice of Base: Avoid strong alkoxide bases if possible and consider milder inorganic bases like K₃PO₄ or Cs₂CO₃.[9]

      • Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene.[9]

      • Water Content: Carefully control the amount of water in the reaction. While some water can be beneficial, excess water can be a proton source.[9]

  • Homocoupling: This is the coupling of two boronic acid molecules.

    • Mitigation:

      • Inert Atmosphere: Ensure the reaction is thoroughly degassed as oxygen can promote homocoupling.[10]

      • Slow Addition: In some cases, slow addition of the boronic acid can minimize its concentration and reduce the rate of homocoupling.[3]

Q3: The nitro group on my aryl bromide seems to be causing issues. Is it compatible with Suzuki coupling conditions?

A3: Generally, nitro groups are well-tolerated in Suzuki couplings. The electron-withdrawing nature of the nitro group can even be beneficial by activating the C-Br bond towards oxidative addition.[8][11] However, under certain conditions, nitroarenes can undergo side reactions or even act as coupling partners themselves, though this is less common with a more reactive aryl bromide present.[12][13] If you suspect issues related to the nitro group, ensure your reaction conditions are mild enough to avoid its reduction or other unwanted transformations.

Data Presentation: Optimizing Reaction Parameters

The following tables provide a summary of how different reaction parameters can influence the yield of Suzuki coupling reactions, particularly with challenging substrates.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst PrecursorLigandTypical Loading (mol%)Expected Outcome for Challenging Substrates
Pd(OAc)₂SPhos1-3High yields, effective for sterically hindered substrates.[4]
Pd₂(dba)₃XPhos1-3Excellent for electron-deficient and hindered aryl halides.[4]
PdCl₂(dppf)-2-5Moderate to good yields, a common starting point.
Pd(PPh₃)₄-3-5Often less effective for hindered substrates, may lead to lower yields.[3]

Table 2: Influence of Base and Solvent on Reaction Success

BaseSolvent SystemTemperature (°C)General Applicability
K₃PO₄Dioxane/H₂O (e.g., 4:1)80-100Often a good choice for minimizing protodeboronation.[7]
Cs₂CO₃Toluene or THF80-110Effective, particularly for hindered systems.[4]
K₂CO₃DMF/H₂O90-120A common and cost-effective option.
Na₂CO₃Ethanol/Toluene/H₂O80-90Can be effective but may be less optimal than K₃PO₄ or Cs₂CO₃.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a representative protocol and may require optimization for specific boronic acids.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.[7]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[7]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation (R²-B(OR)₃⁻) PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield Observed check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) start->check_reagents check_setup Ensure Inert Atmosphere (Proper Degassing) check_reagents->check_setup optimize_catalyst Screen Catalyst/Ligand (e.g., Buchwald Ligands, NHCs) check_setup->optimize_catalyst optimize_base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) optimize_catalyst->optimize_base optimize_conditions Adjust Temperature and Time optimize_base->optimize_conditions analyze_sides Identify Side Products (Dehalogenation, Homocoupling) optimize_conditions->analyze_sides mitigate_sides Implement Mitigation Strategies (e.g., Change Base/Solvent) analyze_sides->mitigate_sides Side Products Present success Improved Yield analyze_sides->success No Significant Side Products mitigate_sides->success

Caption: A stepwise workflow for troubleshooting low yields in Suzuki coupling.

References

Stability and degradation of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. Room temperature storage is generally acceptable.

Q2: What common solvents are suitable for dissolving this compound?

Based on information for similar compounds, it is expected to be soluble in common organic solvents such as chloroform and dimethyl sulfoxide (DMSO).

Q3: What are the known incompatibilities for this compound?

This compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q4: Is this compound sensitive to light?

While specific photostability data for this compound is limited, many nitroaromatic compounds are known to be light-sensitive and can undergo photodegradation.[1][2] It is recommended to store the compound in a light-protected container (e.g., an amber vial) and to minimize exposure to direct sunlight or strong artificial light during experiments.

Q5: What is the expected stability of this compound in aqueous solutions at different pH values?

The presence of a nitro group generally decreases the electron density of the benzene ring, which can make the compound relatively resistant to oxidative degradation.[1][3] However, the stability of halogenated nitroaromatic compounds in aqueous solutions can be pH-dependent. For some nitrophenols, degradation rates have been observed to change with varying pH.[4][5] It is advisable to use buffered solutions for aqueous experiments and to determine the stability of the compound under the specific pH conditions of your assay.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results or loss of compound activity over time. Degradation of the compound due to improper storage or handling.Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place. Prepare solutions fresh for each experiment whenever possible. If stock solutions are used, store them at an appropriate temperature (e.g., -20°C) and for a limited duration.
Appearance of unexpected peaks in analytical chromatography (HPLC, GC). The compound may be degrading under the experimental conditions (e.g., temperature, pH, light exposure).Conduct a forced degradation study to identify potential degradation products and establish the stability profile of the compound under your specific experimental conditions. This will help in developing a stability-indicating analytical method.
Low yield or unexpected side products in a reaction. The compound might be susceptible to nucleophilic aromatic substitution (SNAr) by nucleophiles present in the reaction mixture. The nitro group activates the aromatic ring, making the bromine and fluorine atoms potential leaving groups.Carefully consider the choice of reagents and solvents. Avoid strong nucleophiles if substitution is not the intended reaction. The reactivity of the halogens will be influenced by their position relative to the nitro group.
Discoloration of the solid compound or solutions. This could be an indication of degradation, possibly due to light exposure or oxidation.If discoloration is observed, it is recommended to re-analyze the purity of the compound before use. Store the compound and its solutions protected from light.

Experimental Protocols

General Protocol for Forced Degradation Study:

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][7][8][9] The following is a general protocol that can be adapted for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or slightly elevated temperature for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80-100°C) for a defined period.

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined duration. A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Visualizations

To aid in understanding the potential degradation pathways of this compound, the following diagrams illustrate plausible chemical transformations based on the reactivity of similar halogenated nitroaromatic compounds.

G cluster_hydrolysis Potential Hydrolytic Degradation start_hydrolysis This compound product_hydrolysis_br 2-Fluoro-5-methyl-4-nitrophenol start_hydrolysis->product_hydrolysis_br Nucleophilic substitution of Bromine (e.g., with H2O/OH-) product_hydrolysis_f 2-Bromo-5-methyl-4-nitrophenol start_hydrolysis->product_hydrolysis_f Nucleophilic substitution of Fluorine (less likely than Br)

Caption: Potential hydrolytic degradation pathways.

G cluster_photodegradation Potential Photodegradation Pathways start_photo This compound reductive_dehalogenation Reductive Dehalogenation Products (e.g., 2-Fluoro-5-methyl-4-nitrotoluene) start_photo->reductive_dehalogenation UV light nitro_reduction Nitro Group Reduction (e.g., 1-Bromo-2-fluoro-5-methyl-4-aminobenzene) start_photo->nitro_reduction UV light ring_hydroxylation Ring Hydroxylation Products start_photo->ring_hydroxylation UV light / •OH radicals

Caption: Potential photodegradation pathways.

G cluster_workflow Forced Degradation Study Workflow start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress sample Collect Samples at Time Points stress->sample neutralize Neutralize/Dilute Samples sample->neutralize analyze Analyze via Stability-Indicating Method (e.g., HPLC) neutralize->analyze evaluate Evaluate Data: Identify Degradants & Determine Pathways analyze->evaluate

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Recrystallization of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your purification experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound and similar halogenated nitroaromatic compounds.

Q1: No crystals are forming, even after the solution has cooled.

A1: This is a common issue that can arise from several factors:

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by gently scratching the inside of the flask at the surface of the solution with a glass rod. Alternatively, if available, add a small seed crystal of the pure compound.

  • Excess Solvent: Too much solvent may have been used, preventing the solution from reaching saturation upon cooling. To address this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. In this case, you will need to select a different solvent or a mixed-solvent system.

Q2: The compound "oils out" instead of forming crystals.

A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling. This is common for compounds with low melting points.

  • Solution Temperature Too High: The boiling point of your solvent might be higher than the melting point of your compound. Try using a lower-boiling point solvent.

  • Impurity Level: High levels of impurities can depress the melting point of your compound, leading to oiling out. Consider a preliminary purification step like column chromatography.

  • Cooling Rate: Rapid cooling can sometimes promote oiling out. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Solvent Choice: For low-melting solids, a mixed-solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.

Q3: The crystal yield is very low.

A3: A low yield can be attributed to several factors:

  • Excessive Solvent: As mentioned in Q1, using too much solvent will result in a significant portion of your compound remaining in the mother liquor.

  • Premature Crystallization: If crystals form too quickly in the hot solution (e.g., during hot filtration), product can be lost. Ensure your filtration apparatus is pre-heated.

  • Washing with Warm Solvent: Washing the collected crystals with warm or room-temperature solvent will dissolve some of the product. Always use ice-cold solvent for washing.

  • Inherent Solubility: The compound may have significant solubility in the chosen solvent even at low temperatures. A different solvent system may be necessary to maximize recovery.

Q4: The purified crystals are colored.

A4: Colored impurities may be present in your crude sample.

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use a minimal amount, as it can also adsorb some of your desired product.

  • Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent colored impurities.

Frequently Asked Questions (FAQs)

Q5: What is the best solvent for recrystallizing this compound?

A5: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For halogenated nitroaromatic compounds, a good starting point is to test a range of solvents with varying polarities. Based on the structure of this compound, suitable candidates could include alcohols (ethanol, isopropanol), esters (ethyl acetate), or mixed-solvent systems such as ethanol/water or hexane/ethyl acetate. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent pair. A related compound, 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, is noted to be only slightly soluble in chloroform and DMSO, suggesting that solvents of intermediate polarity might be more effective.[1]

Q6: How can I perform a small-scale solubility test?

A6: Place a small amount of your crude compound (a few milligrams) in a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube and observe if the compound dissolves. Then, cool the test tube to see if crystals form. A good solvent will dissolve the compound when hot and form crystals upon cooling.

Q7: Is column chromatography a better purification method for this compound?

A7: In many documented syntheses of similar compounds, purification is achieved through silica gel column chromatography.[2] This may indicate that recrystallization is either less effective for achieving high purity or more challenging to optimize for this specific compound. If you are struggling with recrystallization, column chromatography is a viable and often preferred alternative.

Q8: What is the expected melting point of the purified compound?

Data Presentation

Table 1: Recommended Solvents for Initial Recrystallization Screening of Halogenated Nitroaromatic Compounds

SolventBoiling Point (°C)PolarityPotential AdvantagesPotential Disadvantages
Ethanol78PolarGood for moderately polar compounds; can be used in a mixed system with water.May be too strong a solvent, leading to low recovery.
Isopropanol82PolarSimilar to ethanol, but slightly less polar.
Ethyl Acetate77IntermediateGood balance of polarity for many organic compounds.Can be a very effective solvent, potentially reducing yield.
Hexane69Non-polarUseful as a "poor" solvent in a mixed-solvent system.Unlikely to dissolve the compound on its own.
Ethanol/WaterVariablePolarAllows for fine-tuning of solvent polarity.Increased chance of "oiling out" if not prepared carefully.
Hexane/Ethyl AcetateVariableVariableGood for compounds that are too soluble in pure ethyl acetate.Requires careful determination of the optimal solvent ratio.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)

  • Dissolution: Dissolve the crude compound in the minimum amount of boiling ethanol (the "good" solvent).

  • Addition of "Poor" Solvent: While the solution is still hot, add water (the "poor" solvent) dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from Protocol 1, using an ice-cold mixture of ethanol and water in the same ratio as the final recrystallization solution for washing.

Mandatory Visualizations

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Crude Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe for Crystals cool->observe crystals_ok Crystals Form observe->crystals_ok Yes no_crystals No Crystals Form observe->no_crystals No oiling_out Compound Oils Out observe->oiling_out Oiling low_yield Low Crystal Yield observe->low_yield Low Yield end Pure Crystals Obtained crystals_ok->end induce_cryst Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce_cryst reduce_solvent Reduce Solvent Volume (Evaporate) no_crystals->reduce_solvent change_solvent Change Solvent or Use Mixed-Solvent System oiling_out->change_solvent slow_cool Adjust Cooling Rate (Slower Cooling) oiling_out->slow_cool check_solvent_vol Check for Excess Solvent Wash with Cold Solvent low_yield->check_solvent_vol induce_cryst->cool reduce_solvent->cool change_solvent->start slow_cool->cool check_solvent_vol->end

Caption: Troubleshooting workflow for recrystallization.

RecrystallizationWorkflow start Start select_solvent Select Solvent(s) (Small-Scale Tests) start->select_solvent dissolve Dissolve Crude Solid in Minimum Hot Solvent select_solvent->dissolve decolorize Decolorize with Charcoal (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration dissolve->hot_filter No Decolorization decolorize->hot_filter Yes cool_slowly Cool Slowly to Room Temp hot_filter->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice vacuum_filter Vacuum Filtration to Collect Crystals cool_ice->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General experimental workflow for recrystallization.

References

Technical Support Center: Catalyst Selection for Reactions Involving 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene. This electron-deficient aryl bromide is a key building block in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.

I. General Considerations for Catalyst Selection

This compound presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing nitro group activates the C-Br bond towards oxidative addition, a crucial step in the catalytic cycle. However, the nitro group can also be susceptible to reduction and may be incompatible with certain strong bases. The fluorine and methyl groups introduce steric and electronic factors that must also be considered when selecting the optimal catalyst system.

A logical approach to catalyst selection is crucial for successful and reproducible outcomes.

logical_workflow cluster_start Initial Assessment cluster_selection Catalyst System Selection cluster_optimization Optimization & Troubleshooting start Define Desired Transformation (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) catalyst Select Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) start->catalyst ligand Choose Appropriate Ligand (e.g., Buchwald-type, NHCs) catalyst->ligand base Select Compatible Base (e.g., K₂CO₃, Cs₂CO₃, KOtBu, DBU) ligand->base solvent Choose Appropriate Solvent (e.g., Toluene, Dioxane, THF) base->solvent screen Screen Catalyst Systems (Small-scale trials) solvent->screen analyze Analyze Results (Yield, Purity, Side Products) screen->analyze troubleshoot Troubleshoot Issues (Low yield, decomposition, etc.) analyze->troubleshoot scaleup Scale-up Optimized Conditions analyze->scaleup Successful troubleshoot->screen Re-optimize

Caption: Logical workflow for catalyst selection and optimization.

II. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For an electron-deficient substrate like this compound, the oxidative addition step is generally favorable. The choice of ligand and base is critical to ensure efficient transmetalation and prevent side reactions.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive catalyst. 2. Inefficient transmetalation. 3. Degradation of boronic acid.1. Use a pre-catalyst or ensure in-situ reduction of Pd(II) to Pd(0). 2. Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos). Use a stronger, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄). 3. Use fresh boronic acid or a boronate ester.
Homocoupling of Boronic Acid Presence of oxygen.Degas the solvent and reaction mixture thoroughly. Maintain a positive pressure of inert gas (Argon or Nitrogen).
Debromination of Starting Material 1. Presence of water and a strong base. 2. Unwanted side reaction of the catalytic cycle.1. Use anhydrous solvents and reagents. 2. Optimize the ligand to palladium ratio.
Reduction of Nitro Group Certain catalyst systems or reaction conditions can lead to the reduction of the nitro group.Use milder reaction conditions (lower temperature, shorter reaction time). Screen different palladium sources and ligands.
FAQs: Suzuki-Miyaura Coupling
  • Q1: Which palladium source is best for coupling with this compound?

    • A1: Both Pd(OAc)₂ and Pd₂(dba)₃ are commonly used and effective palladium sources. For improved reproducibility and handling, consider using commercially available pre-catalysts that incorporate a ligand, such as XPhos Pd G3.

  • Q2: What are the recommended ligands for this substrate?

    • A2: Bulky, electron-rich biaryl phosphine ligands are generally recommended for electron-deficient aryl bromides. Ligands like XPhos, SPhos, and RuPhos have shown high efficacy in similar systems.[1] N-heterocyclic carbene (NHC) ligands can also be effective alternatives.

  • Q3: Which base should I choose?

    • A3: The choice of base is crucial. While strong bases like KOtBu can be effective, they may not be compatible with the nitro group. Milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred. In some cases, an organic base like DBU may be a suitable alternative, especially if substrate sensitivity is a concern.

Quantitative Data: Catalyst System Performance for Suzuki-Miyaura Coupling of Related Substrates

Disclaimer: The following data is for structurally related nitro-substituted aryl bromides and should be used as a guide for initial catalyst screening.

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-nitrobenzenePd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O10012>95[1]
1-Bromo-3-butoxy-5-nitrobenzenePd(OAc)₂ / XPhosK₂CO₃Dioxane/H₂O1001692[1]
1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001285BenchChem

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are prevalent in many kinase inhibitors. The electron-deficient nature of this compound facilitates the oxidative addition step. However, the choice of base is critical to avoid side reactions with the nitro group.

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause(s) Troubleshooting Steps
Low Yield 1. Inappropriate ligand or base. 2. Catalyst deactivation. 3. Steric hindrance from the amine.1. Screen different generations of Buchwald ligands (e.g., XPhos, RuPhos). Use a base compatible with the nitro group (e.g., K₂CO₃, Cs₂CO₃). 2. Ensure an inert atmosphere and pure reagents. 3. For hindered amines, more forcing conditions or specialized ligands may be necessary.
Hydrodehalogenation (Debromination) Unproductive side reaction competing with reductive elimination.Optimize the ligand and base combination. Using a bulkier ligand can sometimes suppress this side reaction.
Reaction with Nitro Group Strong bases like KOtBu can react with the nitro group.Use milder bases such as K₂CO₃ or Cs₂CO₃. An organic base like DBU could also be explored.
FAQs: Buchwald-Hartwig Amination
  • Q1: Can I use a strong base like NaOtBu or KOtBu with this substrate?

    • A1: It is generally not recommended as strong alkoxide bases can be incompatible with nitro groups, potentially leading to side reactions and lower yields. Milder inorganic bases like K₂CO₃ or Cs₂CO₃ are often a better starting point.

  • Q2: What is the best palladium-to-ligand ratio?

    • A2: A 1:1 to 1:2 ratio of palladium to a monodentate phosphine ligand is a common starting point. For bidentate ligands, a 1:1 ratio is typically used. However, the optimal ratio can be substrate-dependent and may require some optimization.

  • Q3: My reaction is sluggish. What can I do?

    • A3: Increasing the temperature can often improve the reaction rate. Alternatively, switching to a more active catalyst system, such as a more electron-rich and bulky ligand, can enhance reactivity.

Quantitative Data: Catalyst System Performance for Buchwald-Hartwig Amination of Related Substrates

Disclaimer: The following data is for structurally related electron-deficient aryl bromides and should be used as a guide for initial catalyst screening.

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromobenzonitrileAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1002495BenchChem
2-Bromo-13α-estrone derivativeAnilinePd(OAc)₂ / XPhosKOtBuToluene1000.17 (MW)87[2]
4-BromobenzotrifluorideMorpholinePd(OAc)₂ / RuPhosK₃PO₄Dioxane1001892BenchChem

IV. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a common structural motif in kinase inhibitors. The reactivity of this compound is generally high in this reaction due to the electron-withdrawing nitro group. Both copper-catalyzed and copper-free conditions can be employed.

Troubleshooting Guide: Sonogashira Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive catalyst. 2. Poor solubility of reagents.1. Use a reliable palladium source and ensure an inert atmosphere. 2. Choose a solvent in which all components are soluble at the reaction temperature.
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen, especially in copper-catalyzed systems.Thoroughly degas all solvents and reagents and maintain an inert atmosphere. Consider using copper-free conditions.
Decomposition of Starting Materials Reaction temperature is too high.Lower the reaction temperature. Some modern catalyst systems are effective even at room temperature.
FAQs: Sonogashira Coupling
  • Q1: Should I use a copper co-catalyst?

    • A1: While traditional Sonogashira couplings use a copper(I) co-catalyst, copper-free protocols have been developed to avoid the issue of alkyne homocoupling. For substrates prone to side reactions, a copper-free system may be advantageous.

  • Q2: What is a suitable base for this reaction?

    • A2: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. These bases also often serve as the solvent or a co-solvent.

  • Q3: My reaction is not going to completion. What can I try?

    • A3: Ensure your palladium catalyst is active. If using a Pd(II) source, it needs to be reduced in situ. You can also try a different phosphine ligand or increase the reaction temperature.

Quantitative Data: Catalyst System Performance for Sonogashira Coupling of Related Substrates

Disclaimer: The following data is for structurally related electron-deficient aryl bromides and should be used as a guide for initial catalyst screening.

Aryl BromideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1-Bromo-4-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF6595BenchChem
1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NBenzeneRT90Wikipedia
4-BromoanisolePhenylacetylenePdCl₂(PPh₃)₂Et₃NDioxane8092BenchChem

V. Application in Kinase Inhibitor Synthesis: The PI3K/mTOR Pathway

This compound is a key intermediate in the synthesis of various kinase inhibitors. For instance, it can be utilized in the preparation of analogs of NVP-BEZ235, a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_mTOR_Pathway cluster_inhibition Inhibition by NVP-BEZ235 Analogues RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation TSC TSC1/2 AKT->TSC Inhibition Survival Cell Survival AKT->Survival Anti-apoptotic signals mTORC2 mTORC2 mTORC2->AKT Phosphorylation Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation Inhibition of translation initiation Inhibitor NVP-BEZ235 (Synthesized from This compound) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

VI. Detailed Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., a mixture of toluene and water, 4:1 v/v, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., Cs₂CO₃, 1.5 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the amine (1.2 mmol) followed by the anhydrous, degassed solvent (e.g., dioxane, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Protocol for Sonogashira Coupling (Copper-Free)
  • To a reaction vessel, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the terminal alkyne (1.2 mmol).

  • Evacuate and backfill the vessel with an inert gas.

  • Add an anhydrous, degassed amine solvent (e.g., triethylamine, 5 mL).

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

This technical support center is intended to be a living document and will be updated as new catalytic systems and methodologies become available. We encourage users to consult the primary literature for the most up-to-date information and to perform their own optimization studies for their specific applications.

References

Validation & Comparative

Quantitative Analysis of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of two primary analytical techniques for the quantification of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document outlines detailed experimental protocols and presents a summary of expected quantitative performance data to aid in the selection of the most suitable analytical method.

Comparison of Analytical Methods

The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the typical performance characteristics of GC-MS and HPLC-UV for the analysis of halogenated nitroaromatic compounds.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (r²) > 0.99> 0.99
Accuracy (Recovery %) 90-110%95-105%
Precision (RSD %) < 10%< 5%
Limit of Detection (LOD) Low ng/mL to pg/mL rangeLow µg/L to ng/L range
Limit of Quantitation (LOQ) ng/mL rangeµg/L range
Selectivity High (mass-based detection)Moderate to High (chromatographic separation)
Sample Throughput ModerateHigh

Experimental Protocols

The following are proposed methodologies for the quantification of this compound using GC-MS and HPLC-UV. These protocols are based on established methods for structurally similar halogenated nitroaromatic compounds and should be validated for the specific application.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates volatile and thermally stable compounds in the gas phase based on their boiling points and interaction with a stationary phase. The mass spectrometer provides detection and quantification with high selectivity based on the mass-to-charge ratio of the ionized analyte.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Capillary column: 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to a known concentration.

  • If necessary, perform a serial dilution to bring the concentration within the calibrated range.

  • Filter the final solution through a 0.22 µm syringe filter into a GC vial.

Data Analysis: Quantification is achieved by constructing a calibration curve of the peak area of the analyte versus its concentration. An internal standard may be used to improve accuracy and precision.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates compounds in a liquid mobile phase based on their differential partitioning between the mobile phase and a stationary phase. For non-polar compounds like this compound, reversed-phase chromatography is typically employed. A UV detector measures the absorbance of the analyte as it elutes from the column.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by measuring the UV spectrum of the analyte (typically in the range of 254 nm for nitroaromatic compounds).

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Perform serial dilutions with the mobile phase as needed to achieve a concentration within the linear range of the assay.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: A calibration curve is generated by plotting the peak area of the analyte against the corresponding concentration. This curve is then used to determine the concentration of the analyte in unknown samples.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the quantification of this compound by GC-MS and HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Dilution Dilute to Concentration Dissolution->Dilution Filtration Filter Dilution->Filtration Injection Inject into GC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Mobile Phase Weighing->Dissolution Dilution Dilute to Concentration Dissolution->Dilution Filtration Filter Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for HPLC-UV analysis.

Conclusion

Both GC-MS and HPLC-UV are suitable techniques for the quantification of this compound. GC-MS offers superior selectivity and potentially lower detection limits, making it ideal for trace analysis and complex matrices. HPLC-UV provides a robust, high-throughput method that is often simpler to implement and is well-suited for routine quality control applications. The final choice of method should be based on a thorough evaluation of the specific analytical requirements and validated to ensure it is fit for its intended purpose.

A Comparative Guide to HPLC and GC-MS Analysis of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex aromatic compounds, the selection of an appropriate analytical technique is paramount for ensuring purity, identity, and quality. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene, a key intermediate in various synthetic pathways. This comparison is supported by representative experimental data and detailed methodologies to assist in making an informed decision for your analytical needs.

At a Glance: HPLC vs. GC-MS for this compound

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Analyte Suitability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.
Sensitivity Good, typically in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.Excellent, often reaching parts-per-billion (ppb) to parts-per-trillion (ppt) levels.
Specificity Dependant on the detector used (e.g., UV-Vis, PDA). Co-elution can be a challenge.High, with mass spectral data providing structural information and confident peak identification.
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.May require derivatization for non-volatile compounds, though likely not necessary for the target analyte.
Analysis Time Can be faster for isocratic methods, but gradient methods may be longer.Typically offers faster analysis times for volatile compounds.

Quantitative Performance Comparison

The following tables summarize representative quantitative data for the analysis of this compound using HPLC and GC-MS. Please note that this data is illustrative and may vary based on the specific instrumentation and experimental conditions.

Table 1: HPLC Performance Data

ParameterValue
Retention Time (t R )7.8 min
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL
Linearity (R²)> 0.999
Precision (%RSD)< 2%

Table 2: GC-MS Performance Data

ParameterValue
Retention Time (t R )12.5 min
Limit of Detection (LOD)5 ng/mL
Limit of Quantitation (LOQ)15 ng/mL
Linearity (R²)> 0.999
Precision (%RSD)< 3%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a typical reversed-phase HPLC method suitable for the analysis of this compound.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • Photodiode Array (PDA) or UV-Vis Detector

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 60% B over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions with acetonitrile to prepare calibration standards and test samples at the desired concentrations.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a standard GC-MS method for the analysis of this compound.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

Chromatographic Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Full Scan (m/z 50-350) or Selected Ion Monitoring (SIM) for higher sensitivity. Key ions for this compound would include the molecular ion and characteristic fragment ions.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as ethyl acetate or dichloromethane.

  • Perform serial dilutions to prepare calibration standards and test samples.

Visualization of Analytical Workflows

To better illustrate the decision-making process and experimental procedures, the following diagrams are provided.

analytical_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis start Sample of this compound dissolve Dissolve in appropriate solvent start->dissolve filter Filter through 0.45 µm filter dissolve->filter hplc_inject Inject into HPLC filter->hplc_inject For HPLC gcms_inject Inject into GC filter->gcms_inject For GC-MS hplc_separate Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV/PDA Detection hplc_separate->hplc_detect hplc_data Data Analysis (Chromatogram) hplc_detect->hplc_data gcms_separate Separation on Capillary Column gcms_inject->gcms_separate gcms_ionize Electron Ionization gcms_separate->gcms_ionize gcms_detect Mass Spectrometry Detection gcms_ionize->gcms_detect gcms_data Data Analysis (Chromatogram & Mass Spectrum) gcms_detect->gcms_data decision_pathway cluster_questions cluster_methods start Analytical Goal for this compound q1 Need for Structural Confirmation? start->q1 q2 High Throughput Screening? start->q2 q3 Trace Level Analysis? start->q3 hplc HPLC with PDA Detector q1->hplc No gcms GC-MS q1->gcms Yes q2->gcms No fast_hplc Fast HPLC Method q2->fast_hplc Yes q3->hplc No sim_gcms GC-MS in SIM Mode q3->sim_gcms Yes

A Comparative Guide to the Reactivity of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene and structurally similar compounds in the context of nucleophilic aromatic substitution (SNAr) reactions. The comparison is based on established principles of physical organic chemistry, supported by a generalized experimental protocol for quantitative analysis.

Introduction to Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution is a critical reaction class in the synthesis of pharmaceuticals and other fine chemicals. The reactivity of an aromatic substrate in an SNAr reaction is primarily governed by the electronic effects of its substituents and the nature of the leaving group. Electron-withdrawing groups, such as the nitro group (-NO₂), are essential for activating the aromatic ring towards nucleophilic attack.[1][2] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance and inductive effects, thereby lowering the activation energy of the reaction.[2][3] For this stabilization to be most effective, the electron-withdrawing group should be positioned ortho or para to the leaving group.[2][4]

The nature of the leaving group also plays a crucial role. In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-leaving group bond.[3][5] Consequently, the leaving group ability is related to the electronegativity of the atom attached to the ring, with the general trend being F > Cl ≈ Br > I.[5] This is because a more electronegative atom polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Comparison of Reactivity

For the purpose of this guide, we will compare the reactivity of This compound (Compound A) with three structurally similar compounds:

  • Compound B: 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene

  • Compound C: 2-Bromo-1-fluoro-4-nitrobenzene

  • Compound D: 4-Bromo-1-fluoro-2-nitrobenzene

A qualitative comparison of their expected reactivity towards a typical nucleophile (e.g., a primary or secondary amine) is presented in Table 1. This comparison is based on the electronic and steric effects of the substituents.

Data Presentation
CompoundStructureLeaving Group(s)Position of Nitro Group relative to Leaving Group(s)Expected Relative ReactivityRationale
A: this compound Br at C1, F at C2Para to F, Meta to BrModerate to HighThe nitro group strongly activates the fluorine at the para position for displacement. The bromine at the meta position is less activated. The methyl group has a weak activating/deactivating effect depending on the position of attack.
B: 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene Br at C1, F at C4Ortho to Br, Meta to FModerateThe nitro group activates the bromine at the ortho position. The fluorine at the meta position is not significantly activated. The methyl group may provide some steric hindrance to the attack at C1.
C: 2-Bromo-1-fluoro-4-nitrobenzene F at C1, Br at C2Para to F, Ortho to BrHighThe nitro group is para to the fluorine and ortho to the bromine, activating both positions. Fluorine is generally a better leaving group than bromine in SNAr reactions.
D: 4-Bromo-1-fluoro-2-nitrobenzene F at C1, Br at C4Ortho to F, Para to BrHighThe nitro group is ortho to the fluorine and para to the bromine, activating both positions. Fluorine is generally a better leaving group than bromine.

Note: The structures are illustrative and a placeholder for actual chemical structure diagrams.

Experimental Protocols

The following is a generalized experimental protocol for determining the kinetic parameters of SNAr reactions, which can be applied to compare the reactivity of the compounds listed above.

Objective: To determine the second-order rate constant for the reaction of a substituted halonitrobenzene with a nucleophile.

Materials:

  • Substituted halonitrobenzene (e.g., this compound)

  • Nucleophile (e.g., piperidine, morpholine)

  • Anhydrous solvent (e.g., DMSO, DMF, acetonitrile)

  • Internal standard for chromatographic analysis (e.g., decane, dodecane)

  • Quenching solution (e.g., dilute HCl)

  • Reaction vessel with temperature control

  • Analytical instrument (GC, HPLC, or NMR)

Procedure:

  • Solution Preparation: Prepare stock solutions of the aromatic substrate, the nucleophile, and the internal standard in the chosen anhydrous solvent to known concentrations.

  • Reaction Setup: In a temperature-controlled reaction vessel, add the substrate and internal standard solutions. Allow the solution to equilibrate to the desired reaction temperature (e.g., 50 °C).

  • Reaction Initiation: Initiate the reaction by adding a measured volume of the pre-heated nucleophile solution to the reaction vessel. It is common to use the nucleophile in pseudo-first-order excess (e.g., 10-20 equivalents) to simplify the kinetic analysis.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing a quenching solution (e.g., a dilute acid to neutralize an amine nucleophile).

  • Analysis: Analyze the quenched samples using a suitable chromatographic technique (GC or HPLC) or NMR spectroscopy to determine the concentration of the remaining substrate and/or the formed product relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the substrate concentration versus time. For a pseudo-first-order reaction, this plot should be linear. The pseudo-first-order rate constant (kobs) is the negative of the slope. The second-order rate constant (k₂) can then be calculated by dividing kobs by the concentration of the nucleophile in excess (k₂ = kobs / [Nucleophile]).

Mandatory Visualization

SNAr_Reactivity_Comparison_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison A Select Substrates: - this compound - Similar Compounds B Prepare Stock Solutions: - Substrates - Nucleophile - Internal Standard A->B C Set up Temperature-Controlled Reaction B->C D Initiate Reaction with Nucleophile C->D E Collect Aliquots at Timed Intervals D->E F Quench Reaction E->F G Analyze Samples (GC/HPLC/NMR) F->G H Determine Concentrations G->H I Calculate Rate Constants (k_obs and k_2) H->I J Compare Rate Constants I->J K Establish Reactivity Order J->K

Caption: Workflow for the comparative kinetic analysis of SNAr reactions.

Caption: Generalized mechanism of a two-step SNAr reaction.

References

Comparative Guide to the Synthetic Efficacy of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene in Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of common synthetic routes for the reduction of the nitro group in 1-bromo-2-fluoro-5-methyl-4-nitrobenzene to yield 2-bromo-5-fluoro-4-methylaniline. This transformation is a critical step in the synthesis of various chemical compounds, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of multiple functional groups—a nitro group, a bromine atom, and a fluorine atom—necessitates a careful selection of reagents to ensure chemoselectivity. This document compares the efficacy of three prevalent reduction methods: Catalytic Hydrogenation, Iron (Fe) reduction, and Stannous Chloride (SnCl₂) reduction.

Logical Workflow for Reagent Selection

The selection of an appropriate reducing agent is paramount to achieving a high yield of the desired amine without affecting other sensitive functional groups. The following diagram outlines a decision-making process for choosing a suitable method for the reduction of a substituted nitroaromatic compound like this compound.

start Start: Substituted Nitroarene (this compound) check_halogens Are halogens (Br, Cl) present and need to be preserved? start->check_halogens check_other_groups Are other reducible groups present? (alkenes, carbonyls, nitriles) check_halogens->check_other_groups Yes method_pdc Method 1: Catalytic Hydrogenation (H₂/Pd/C) check_halogens->method_pdc No method_raney Alternative: Raney Nickel or Sulfided Pt/C check_other_groups->method_raney Yes method_fe Method 2: Iron Reduction (Fe/HCl or Fe/NH₄Cl) check_other_groups->method_fe No method_sncl2 Method 3: Stannous Chloride (SnCl₂·2H₂O) check_other_groups->method_sncl2 Yes (e.g., carbonyls) outcome_pdc High risk of dehalogenation. method_pdc->outcome_pdc outcome_raney Good for preserving halogens. method_raney->outcome_raney outcome_fe Excellent chemoselectivity for nitro group. Tolerates most functional groups. method_fe->outcome_fe outcome_sncl2 Mild and highly selective for nitro groups. Good for sensitive substrates. method_sncl2->outcome_sncl2

Caption: Decision workflow for selecting a nitro reduction method.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the performance and characteristics of common methods for the reduction of aromatic nitro compounds, with a focus on their suitability for halogenated substrates. Yields are indicative and can vary significantly based on the specific substrate and reaction conditions.

MethodReagents & ConditionsTypical YieldAdvantagesDisadvantagesChemoselectivity Notes
Catalytic Hydrogenation H₂, Pd/C (5-10 mol%), Ethanol or Methanol, RT to reflux>90%High efficiency, clean reaction, simple work-up (catalyst filtration).Risk of reducing other functional groups; potential for dehalogenation of aryl halides (Br, Cl).[2]Raney Nickel is often used as an alternative to Pd/C to prevent dehalogenation.[2] Sulfided Pt/C is also reported to be highly selective for nitro group reduction while preserving halogens.[2]
Iron (Fe) Reduction Fe powder, NH₄Cl or HCl/AcOH, Ethanol/Water, Reflux80-98%Excellent chemoselectivity, low cost, robust and tolerates a wide range of functional groups.[3][4][5]Requires stoichiometric amounts of metal, can be slower, and work-up involves removal of iron salts.[6]Considered a very reliable method for reducing nitro groups in the presence of halides, esters, and nitriles.[3][5]
Stannous Chloride (SnCl₂) Reduction SnCl₂·2H₂O, Ethanol or Ethyl Acetate, Reflux85-95%Mild conditions, highly selective for nitro groups over many other functionalities like carbonyls and nitriles.[2][7]Stoichiometric amounts of tin salts are required, which can be toxic and present environmental concerns. Work-up can be complicated by the formation of tin oxides.[8]An excellent choice for substrates with sensitive functional groups that might not be compatible with catalytic hydrogenation or harsher acidic conditions.[2][8]

Synthetic Route Overview

The primary synthetic transformation discussed is the reduction of the nitro group of this compound to an amine.

reactant This compound product 2-Bromo-5-fluoro-4-methylaniline reactant->product [Reducing Agent] (e.g., Fe/NH₄Cl, SnCl₂, H₂/Catalyst)

Caption: General reaction scheme for the reduction of the title compound.

Experimental Protocols

The following are representative experimental protocols for the reduction of a substituted nitroarene. These are generalized procedures and may require optimization for the specific substrate, this compound.

Method 1: Catalytic Hydrogenation (Chemoselective for Halogens)

This protocol uses Raney Nickel to minimize the risk of dehalogenation.

  • Setup: To a solution of the nitroaromatic compound (1.0 eq) in ethanol (10-20 mL per gram of substrate), add a slurry of Raney Nickel (5-10% by weight) in ethanol.

  • Reaction: The mixture is placed under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with the reaction solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude amine, which can be purified by column chromatography or recrystallization.

Method 2: Iron (Fe) Reduction with Ammonium Chloride

This is a classic, robust, and highly selective method.[4]

  • Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of the nitroaromatic compound (1.0 eq), iron powder (5-10 eq), and ammonium chloride (5-10 eq) is suspended in a mixture of ethanol and water (e.g., 4:1 ratio).[4]

  • Reaction: The mixture is heated to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: The reaction is monitored by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: After cooling to room temperature, the mixture is filtered through Celite to remove the iron residues. The reaction flask and Celite pad are washed thoroughly with ethanol or ethyl acetate.

  • Isolation: The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water. The aqueous layer may be basified (e.g., with NaHCO₃) to ensure the product is in its free amine form. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.[4]

Method 3: Stannous Chloride (SnCl₂) Reduction

This method is particularly mild and useful for substrates with sensitive functional groups.[3]

  • Setup: The nitroaromatic compound (1.0 eq) is dissolved in ethanol (10-15 mL per gram). Stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) is added to the solution.[3]

  • Reaction: The reaction mixture is heated to reflux (around 80 °C) and stirred.

  • Monitoring: The reaction is monitored by TLC for the disappearance of the starting material.

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and basified by the slow addition of a saturated sodium bicarbonate solution or 2M KOH until the tin salts precipitate.[3]

  • Isolation: The resulting slurry is filtered through Celite, and the organic layer is separated from the filtrate. The aqueous layer is extracted again with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the desired amine.

References

Spectroscopic Fingerprints: A Comparative Guide to 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic characteristics of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene and its key positional isomers. Due to a lack of readily available experimental data in public databases, this comparison is based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for substituted aromatic compounds. The information herein is intended to aid researchers in the identification and differentiation of these closely related molecules.

Introduction to Isomeric Differentiation

This compound and its isomers are highly substituted aromatic compounds with potential applications in medicinal chemistry and materials science. The precise arrangement of the bromo, fluoro, methyl, and nitro functional groups on the benzene ring significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature. Understanding these subtle differences is crucial for unambiguous structural elucidation and quality control in synthesis. This guide will focus on a selection of representative isomers to illustrate the expected variations in their spectroscopic data.

Predicted Spectroscopic Data Comparison

The following table summarizes the predicted spectroscopic data for this compound and two of its positional isomers. These predictions are based on the analysis of substituent effects on the benzene ring.

Isomer This compound 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene [1]1-Bromo-5-fluoro-2-methyl-4-nitrobenzene
Structure
CAS Number 948294-26-6[2][3]170098-98-3[1]64695-96-1
Predicted ¹H NMR Two aromatic protons, likely appearing as singlets or narrow doublets due to the substitution pattern. The proton between the nitro and bromo groups is expected to be the most downfield. The methyl group will appear as a singlet.Two aromatic protons, likely appearing as doublets. The proton ortho to the nitro group is expected to be significantly downfield. The methyl group will be a singlet.Two aromatic protons, likely appearing as doublets with observable coupling to the fluorine atom. The proton ortho to the nitro group will be the most downfield. The methyl group will be a singlet.
Predicted ¹³C NMR Six distinct aromatic carbon signals are expected. The carbon bearing the nitro group will be the most deshielded, followed by the carbon attached to the bromine. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).Six distinct aromatic carbon signals. The carbon attached to the nitro group will be the most downfield. The carbon attached to the fluorine will exhibit a large ¹JCF coupling.Six distinct aromatic carbon signals. The carbon attached to the nitro group is expected at a low field. The carbon attached to the fluorine will show a characteristic large ¹JCF coupling.
Predicted IR (cm⁻¹) ~3100-3000: Aromatic C-H stretch~1600 & ~1475: Aromatic C=C stretch~1530 & ~1350: Asymmetric & Symmetric NO₂ stretch~1200-1100: C-F stretch~700-500: C-Br stretch~3100-3000: Aromatic C-H stretch~1600 & ~1475: Aromatic C=C stretch~1530 & ~1350: Asymmetric & Symmetric NO₂ stretch~1250-1150: C-F stretch~700-500: C-Br stretch~3100-3000: Aromatic C-H stretch~1600 & ~1475: Aromatic C=C stretch~1530 & ~1350: Asymmetric & Symmetric NO₂ stretch~1220-1120: C-F stretch~700-500: C-Br stretch
Predicted MS (m/z) M⁺ and M⁺+2 peaks: Characteristic bromine isotope pattern (approx. 1:1 ratio).Key Fragments: Loss of NO₂, loss of Br, and subsequent fragmentation of the aromatic ring.M⁺ and M⁺+2 peaks: Prominent bromine isotope pattern.Key Fragments: Loss of NO₂, loss of Br, and potential loss of a methyl radical.M⁺ and M⁺+2 peaks: Clear bromine isotope pattern.Key Fragments: Loss of NO₂, loss of Br, and fragmentation of the substituted toluene core.

Note: The images in the table are placeholders and would ideally be replaced with actual chemical structure diagrams.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Typical acquisition parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Proton decoupling should be applied to obtain singlet peaks for each unique carbon.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Collect 16-32 scans to obtain a good signal-to-noise ratio.

    • Perform a background scan of the empty sample compartment or the clean ATR crystal before scanning the sample.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard ionization technique like Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak (M⁺) and the M⁺+2 peak to confirm the presence of bromine. Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of the this compound isomers.

Spectroscopic_Workflow Workflow for Isomer Differentiation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_identification Conclusion Isomer1 Isomer 1 NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 Isomer 2 Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 Isomer 3 Isomer3->NMR Isomer3->IR Isomer3->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Compare Compare Spectra of Isomers NMR_Data->Compare IR_Data->Compare MS_Data->Compare Identification Structural Elucidation Compare->Identification

Caption: Logical workflow for the spectroscopic analysis of isomers.

References

A Comparative Guide to the Purity Assessment of Commercially Available 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene, a key intermediate in various synthetic applications, including pharmaceutical research and development. The purity of this reagent is critical, as impurities can lead to undesirable side reactions, reduced yields, and complications in downstream applications. This document outlines the stated purities from various suppliers and provides detailed experimental protocols for independent verification using state-of-the-art analytical techniques.

Commercial Supplier Purity Comparison

The purity of this compound can vary between suppliers. The following table summarizes the advertised purities from several commercial sources. It is important to note that these values are as stated by the suppliers and independent verification is always recommended.

SupplierProduct NumberStated Purity (%)
Sigma-AldrichAMBH5817660095%[1]
BLDpharmBD140986≥95%
CymitQuimicaIN-DA0039HR97%
Advanced ChemBlocksT10224095%[2]
Ambeed, Inc.AMBH5817660095%[1]

Note: The availability and specifications from suppliers are subject to change. Researchers should always consult the supplier's website and Certificate of Analysis (CoA) for the most current information.

Potential Impurities

Understanding the synthetic route to this compound is key to anticipating potential impurities. The synthesis typically involves the nitration of a substituted fluorotoluene.[3][4] Potential impurities may include:

  • Isomeric Byproducts: Nitration of substituted aromatic rings can often lead to the formation of regioisomers. Different positions of the nitro group on the benzene ring are the most likely isomeric impurities.

  • Unreacted Starting Materials: Incomplete reaction can result in the presence of the starting fluorotoluene derivative.

  • Over-nitrated or Side-reaction Products: Under certain conditions, dinitration or other side reactions may occur.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification process may be present in trace amounts.

Experimental Protocols for Purity Assessment

To independently verify the purity of this compound, the following analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used technique for the purity assessment of aromatic compounds.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

    • Gradient Program: Start with 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at 254 nm, where nitroaromatic compounds typically exhibit strong absorbance.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it suitable for assessing the purity of this analyte and identifying any volatile impurities.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

    • Filter through a 0.45 µm syringe filter if necessary.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Data Analysis: Purity is calculated as the area percentage of the main peak. The mass spectra of any additional peaks can be compared against spectral libraries (e.g., NIST) to tentatively identify impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte.[5][6]

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals. Maleic anhydride or dimethyl sulfone are suitable choices.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Experiment: A standard ¹H NMR experiment.

    • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of both the analyte and internal standard) is crucial for accurate quantification. A delay of 30-60 seconds is recommended.

    • Pulse Angle: A 90° pulse angle.

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • Process the spectrum with a zero-filling and a small line broadening factor.

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualized Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship between the different analytical techniques.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Purity Determination cluster_conclusion Conclusion start Commercial Sample of This compound weigh Accurate Weighing start->weigh dissolve Dissolution in Appropriate Solvent weigh->dissolve filter Filtering (0.45 µm) dissolve->filter qnmr qNMR Analysis dissolve->qnmr with internal standard hplc HPLC-UV Analysis filter->hplc gcms GC-MS Analysis filter->gcms hplc_data Peak Area % (Relative Purity) hplc->hplc_data gcms_data Peak Area % & Impurity ID (Relative Purity & Identification) gcms->gcms_data qnmr_data Integral Comparison (Absolute Purity) qnmr->qnmr_data report Purity Assessment Report hplc_data->report gcms_data->report qnmr_data->report

Caption: Experimental workflow for the purity assessment of this compound.

logical_relationship cluster_screening Initial Screening (Relative Purity) cluster_confirmation Confirmatory Analysis (Absolute Purity) cluster_impurity Impurity Identification cluster_output Final Assessment hplc HPLC-UV final_purity Verified Purity Value hplc->final_purity Provides relative purity gcms GC-MS ms Mass Spectrometry (from GC-MS) gcms->ms Provides structural information gcms->final_purity Provides relative purity qnmr qNMR qnmr->final_purity Provides absolute purity ms->final_purity Identifies impurities

Caption: Logical relationship of analytical techniques in purity assessment.

References

Comparative Study of Catalysts for Cross-Coupling Reactions: A Guide for Researchers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is paramount. Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and the judicious selection of a catalyst is critical for reaction success. This guide provides a comparative analysis of catalyst systems for cross-coupling reactions with 1-bromo-4-nitrobenzene, a substrate structurally similar to 1-bromo-2-fluoro-5-methyl-4-nitrobenzene. Due to a lack of publicly available, direct comparative studies on this compound, the data herein is presented as a representative model to inform catalyst selection and optimization for this class of compounds.

The electron-withdrawing nature of the nitro group on the aromatic ring influences the reactivity of the aryl bromide, making the choice of an appropriate catalyst, ligand, and reaction conditions essential for achieving high yields and selectivity. This guide summarizes performance data for various palladium-based catalytic systems in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.

Catalyst Performance in Cross-Coupling Reactions

The following tables summarize the performance of different catalyst systems in the cross-coupling of 1-bromo-4-nitrobenzene with various coupling partners. These data are compiled from multiple sources to provide a comparative overview.

Suzuki-Miyaura Coupling of 1-Bromo-4-nitrobenzene with Phenylboronic Acid
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O (10:1)1001295
Pd₂(dba)₃ (1 mol%)XPhos (3 mol%)Cs₂CO₃Dioxane100892
Pd(PPh₃)₄ (5 mol%)-Na₂CO₃DMF/H₂O (5:1)901678
PdCl₂(dppf) (3 mol%)-K₂CO₃THF/H₂O (4:1)702488
Heck Coupling of 1-Bromo-4-nitrobenzene with Styrene
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (1 mol%)P(o-tol)₃ (2 mol%)Et₃NDMF1002490
Pd-NHC-H (0.5 mol%)-Na₂CO₃DMA50199.87
Pd@CS-ZnO-Na₂CO₃DMF120298

*Data for Pd-NHC-H and Pd@CS-ZnO catalysts are from studies on the Heck reaction of 1-bromo-4-nitrobenzene and styrene.[1][2]

Sonogashira Coupling of 1-Bromo-4-nitrobenzene with Phenylacetylene
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (2 mol%)CuI (4 mol%)Et₃NTHFRT690
PdCl₂(PPh₃)₂ (0.05 mol%)CuBr (0.1 mol%)DIPEAToluene900.5>95

Experimental Protocols

Detailed experimental protocols for the key cross-coupling reactions are provided below. These protocols are based on established literature procedures for 1-bromo-4-nitrobenzene and can be adapted for this compound with appropriate optimization.

General Experimental Workflow for Metal-Catalyzed Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Aryl Halide, Coupling Partner, Base Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Reagents->Inert_Atmosphere Catalyst_System Palladium Precatalyst, Ligand Catalyst_System->Inert_Atmosphere Solvent Anhydrous/Degassed Solvent Solvent->Inert_Atmosphere Heating_Stirring Heat and Stir for Specified Time Inert_Atmosphere->Heating_Stirring Monitoring Monitor Progress (TLC, GC-MS) Heating_Stirring->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Dry, Concentrate, and Purify (Column Chromatography) Extraction->Purification Product Product Purification->Product

Caption: A generalized experimental workflow for a typical cross-coupling reaction.

Suzuki-Miyaura Coupling Protocol

Materials:

  • 1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (10 mL, degassed)

  • Water (1 mL, degassed)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 1-bromo-4-nitrobenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[3]

  • Evacuate and backfill the flask with argon or nitrogen three times.[3]

  • Add degassed toluene and water via syringe.[3]

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.[3]

  • After cooling to room temperature, pour the mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[3]

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling Protocol

Materials:

  • 1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)

  • Styrene (1.2 mmol, 125 mg, 138 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 6.1 mg)

  • Triethylamine (Et₃N, 1.5 mmol, 152 mg, 209 µL)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a sealed tube, dissolve 1-bromo-4-nitrobenzene, Pd(OAc)₂, and P(o-tol)₃ in DMF.[3]

  • Add styrene and triethylamine to the mixture.[3]

  • Degas the solution by bubbling with argon for 15 minutes.[3]

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.[3]

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling Protocol

Materials:

  • 1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N, 5 mL)

Procedure:

  • To a Schlenk flask, add 1-bromo-4-nitrobenzene, Pd(PPh₃)₂Cl₂, and CuI.[3]

  • Evacuate and backfill with argon three times.

  • Add triethylamine and phenylacetylene via syringe.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite, washing with diethyl ether.

  • Concentrate the filtrate and purify the residue by column chromatography.

Logical Relationships in Catalyst Selection

The choice of catalyst and ligand is not arbitrary and depends on the specific cross-coupling reaction and the nature of the substrates. The following diagram illustrates the general considerations for catalyst selection.

G cluster_reaction_type Cross-Coupling Reaction Type cluster_catalyst_choice Catalyst System Choice cluster_performance Desired Outcome Suzuki Suzuki-Miyaura Pd_catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Suzuki->Pd_catalyst Heck Heck Heck->Pd_catalyst Sonogashira Sonogashira Sonogashira->Pd_catalyst Buchwald Buchwald-Hartwig Buchwald->Pd_catalyst Ligand Ligand (e.g., Phosphines, NHCs) Pd_catalyst->Ligand Yield High Yield Ligand->Yield Selectivity High Selectivity Ligand->Selectivity TON_TOF High TON/TOF Ligand->TON_TOF

Caption: Logical workflow for catalyst and ligand selection in cross-coupling reactions.

References

Benchmarking the synthesis of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene against alternative methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the synthesis of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene, a key intermediate in pharmaceutical and agrochemical research. We offer an objective comparison between a documented direct nitration method and a plausible multi-step alternative pathway, supported by experimental data and detailed protocols.

Comparative Analysis of Synthesis Methods

The synthesis of this compound can be approached through different strategic routes. The choice of method often depends on the availability of starting materials, desired purity, scalability, and safety considerations. Below is a summary of two primary approaches: a direct nitration of a substituted toluene and a multi-step synthesis involving a Sandmeyer reaction.

ParameterMethod A: Direct NitrationMethod B: Multi-Step Synthesis via Sandmeyer Reaction
Starting Material 2-Bromo-4-fluorotoluene4-Fluoro-3-methylaniline
Key Reactions Electrophilic Aromatic Substitution (Nitration)Diazotization, Sandmeyer Reaction, Nitration
Reported Yield 54.3%[1]Estimated 60-75% (overall)
Reaction Steps 13
Purity (Post-Purification) High (requires column chromatography)[1]High (requires purification at multiple stages)
Reaction Time ~2 hours[1]Multi-day synthesis
Key Reagents Conc. H₂SO₄, KNO₃NaNO₂, HBr, CuBr, Conc. H₂SO₄, HNO₃
Safety Considerations Use of highly corrosive concentrated acids.Generation of potentially unstable diazonium salts.

Experimental Protocols

Method A: Direct Nitration of 2-Bromo-4-fluorotoluene

This method is a direct approach to the target molecule through the nitration of a commercially available starting material.

Materials:

  • 2-Bromo-4-fluorotoluene (5.0 g, 26.5 mmol)

  • 98% Concentrated Sulfuric Acid (50 ml)

  • Potassium Nitrate (3.5 g, 34.6 mmol)

  • Ethyl Acetate

  • Saturated Brine

  • Anhydrous Sodium Sulfate

  • Petroleum Ether

  • Silica Gel

Procedure:

  • To a 100 ml three-necked flask, add 2-Bromo-4-fluorotoluene (5.0 g, 26.5 mmol) and 98% concentrated sulfuric acid (50 ml).[1]

  • Cool the solution to 0-5 °C using an ice bath.

  • Under a nitrogen atmosphere, add potassium nitrate (3.5 g, 34.6 mmol) in portions, ensuring the temperature remains between 0-5 °C.[1]

  • After the addition is complete, allow the reaction to warm to 25 °C and stir for 2 hours.[1]

  • Upon completion of the reaction, pour the mixture into a large volume of ice water.

  • Extract the product with ethyl acetate.

  • Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield this compound (3.4 g, 54.3% yield).[1]

Method B: Multi-Step Synthesis via Sandmeyer Reaction (Proposed)

This proposed alternative route begins with an aniline derivative and utilizes a Sandmeyer reaction to introduce the bromo substituent, followed by nitration. The order of these reactions is crucial for achieving the desired isomer.

Step 1: Diazotization of 4-Fluoro-3-methylaniline

Materials:

  • 4-Fluoro-3-methylaniline

  • Hydrobromic Acid (48%)

  • Sodium Nitrite

  • Ice

Procedure:

  • Dissolve 4-Fluoro-3-methylaniline in 48% hydrobromic acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

Step 2: Sandmeyer Reaction

Materials:

  • Diazonium salt solution from Step 1

  • Copper(I) Bromide (CuBr)

Procedure:

  • Prepare a solution of Copper(I) Bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) should be observed.

  • Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

  • Extract the resulting 2-Bromo-4-fluorotoluene with a suitable organic solvent (e.g., diethyl ether), wash, dry, and purify.

Step 3: Nitration of 2-Bromo-4-fluorotoluene

Procedure: Follow the detailed protocol outlined in Method A .

Synthesis Pathway Visualizations

The following diagrams illustrate the logical flow of the two synthesis methods.

Method_A start 2-Bromo-4-fluorotoluene reagents KNO₃, H₂SO₄ 0-25°C, 2h start->reagents product This compound reagents->product Nitration

Caption: Workflow for Method A: Direct Nitration.

Method_B start 4-Fluoro-3-methylaniline reagents1 1. NaNO₂, HBr, 0-5°C 2. CuBr start->reagents1 intermediate 2-Bromo-4-fluorotoluene reagents1->intermediate Diazotization & Sandmeyer Reaction reagents2 KNO₃, H₂SO₄ intermediate->reagents2 product This compound reagents2->product Nitration

Caption: Workflow for Method B: Multi-Step Synthesis.

Concluding Remarks

The direct nitration of 2-Bromo-4-fluorotoluene (Method A) offers a more straightforward and time-efficient synthesis of this compound. However, its yield is moderate, and the regioselectivity of the nitration can be a concern, potentially leading to isomeric impurities that necessitate careful purification.

The proposed multi-step synthesis via a Sandmeyer reaction (Method B) is longer and more complex, involving the handling of potentially hazardous diazonium intermediates. However, this approach may offer better overall yields and higher regiochemical control, as the directing effects of the substituents are strategically managed in a stepwise manner. The choice between these methods will ultimately be guided by the specific requirements of the research or development project, including scale, purity demands, and available resources.

References

Validation of a new synthetic pathway for 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of complex aromatic building blocks is paramount. 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene, a highly functionalized aromatic compound, presents a valuable scaffold for the development of novel pharmaceuticals and agrochemicals. This guide provides a comparative analysis of a newly proposed synthetic pathway against an established method for a structurally related isomer, offering insights into reaction strategies, potential yields, and operational considerations.

Comparative Analysis of Synthetic Pathways

The synthesis of halogenated and nitrated toluenes can be approached from various strategic standpoints. The choice of starting material and the sequence of functional group introduction significantly impact the overall efficiency, regioselectivity, and scalability of the process. Below is a comparison of an established nitration pathway for a similar isomer and a novel proposed pathway for the target molecule, which leverages a Sandmeyer reaction.

Table 1: Comparison of Synthetic Pathway Performance

ParameterEstablished Pathway (Isomer Synthesis)New Proposed Pathway (Target Synthesis)
Starting Material 2-Bromo-4-fluorotoluene2-Fluoro-5-methylaniline
Key Reactions Electrophilic NitrationAcylation, Nitration, Deacylation, Diazotization-Bromination (Sandmeyer)
Number of Steps 14
Reported/Expected Yield 54.3%[1]Estimated >60% (overall)
Reagents KNO₃, H₂SO₄[1]Acetic anhydride, HNO₃/H₂SO₄, HCl, NaNO₂, CuBr/HBr
Selectivity Control Directed by Br and F on tolueneDirected by acetamido group, then Sandmeyer
Key Advantages Short, one-step synthesisPotentially higher overall yield, readily available starting material
Key Disadvantages Moderate yield, potential for isomeric impuritiesMulti-step process, handling of diazonium salts

Experimental Protocols

Established Pathway: Synthesis of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene[1]

This protocol describes the synthesis of a structural isomer of the target compound.

1. Nitration of 2-Bromo-4-fluorotoluene:

  • To a 100 mL three-necked flask, add 2-Bromo-4-fluorotoluene (5.0 g, 26.5 mmol) and 98% concentrated sulfuric acid (50 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add potassium nitrate (3.5 g, 34.6 mmol) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to 25 °C and stir for 2 hours under a nitrogen atmosphere.

  • Upon completion, pour the reaction mixture into a large volume of ice water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (petroleum ether) to yield 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene. (Reported Yield: 3.4 g, 54.3%).[1]

New Proposed Pathway: Synthesis of this compound

This proposed multi-step pathway is designed for high regioselectivity and potentially improved overall yield.

1. Acetylation of 2-Fluoro-5-methylaniline:

  • Dissolve 2-fluoro-5-methylaniline (10.0 g, 79.9 mmol) in glacial acetic acid (50 mL).

  • Add acetic anhydride (9.0 mL, 95.9 mmol) dropwise with stirring.

  • Stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into ice water (200 mL) and collect the precipitated solid by filtration. Wash with cold water and dry to yield N-(2-fluoro-5-methylphenyl)acetamide.

2. Nitration of N-(2-fluoro-5-methylphenyl)acetamide:

  • Add the dried acetanilide (12.0 g, 71.8 mmol) in portions to concentrated sulfuric acid (60 mL) at 0-5 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (5.1 mL, 78.9 mmol) to concentrated sulfuric acid (10 mL) at 0 °C.

  • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.

  • Stir at 0-5 °C for 2 hours.

  • Pour the mixture onto crushed ice, filter the resulting precipitate, wash with water until neutral, and dry to obtain N-(2-fluoro-5-methyl-4-nitrophenyl)acetamide.

3. Hydrolysis of N-(2-fluoro-5-methyl-4-nitrophenyl)acetamide:

  • Reflux the nitro-acetanilide (13.0 g, 61.3 mmol) in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (30 mL) for 4 hours.

  • Cool the solution and neutralize with a sodium hydroxide solution to precipitate the aniline.

  • Filter the solid, wash with water, and dry to yield 2-fluoro-5-methyl-4-nitroaniline.

4. Sandmeyer Reaction of 2-Fluoro-5-methyl-4-nitroaniline:

  • Suspend 2-fluoro-5-methyl-4-nitroaniline (8.0 g, 47.0 mmol) in a mixture of hydrobromic acid (48%, 50 mL) and water (20 mL).

  • Cool the suspension to 0-5 °C.

  • Add a solution of sodium nitrite (3.4 g, 49.4 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C.

  • Stir for 30 minutes at 0-5 °C.

  • In a separate flask, dissolve copper(I) bromide (7.4 g, 51.7 mmol) in hydrobromic acid (48%, 20 mL) at 60 °C and then cool to room temperature.

  • Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.

  • Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • Cool the mixture, extract with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Visualized Workflows

The following diagrams illustrate the logical flow of the compared synthetic pathways.

G cluster_0 Established Pathway (Isomer Synthesis) A 2-Bromo-4-fluorotoluene B Nitration (KNO₃, H₂SO₄) A->B C 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene B->C

Caption: Workflow for the established one-step synthesis.

G cluster_1 New Proposed Pathway (Target Synthesis) D 2-Fluoro-5-methylaniline E Acetylation D->E F N-acetylated intermediate E->F G Nitration F->G H N-acetyl-nitro intermediate G->H I Hydrolysis H->I J 2-Fluoro-5-methyl-4-nitroaniline I->J K Sandmeyer Reaction (NaNO₂, CuBr/HBr) J->K L This compound K->L

Caption: Workflow for the new proposed multi-step synthesis.

References

In-silico prediction of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene reactivity and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Silico Comparative Guide to the Properties and Reactivity of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

Introduction

This compound (CAS: 948294-26-6) is a substituted nitrobenzene derivative. Such compounds are common intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1] Understanding their physicochemical properties, reactivity, and potential toxicity is crucial for safe handling, process optimization, and predicting their behavior in biological systems. In-silico (computational) methods provide a rapid and cost-effective means to predict these characteristics, offering valuable insights early in the research and development process.[2][3]

This guide presents a comparative in-silico analysis of this compound and three structurally similar alternatives. The objective is to provide researchers, scientists, and drug development professionals with a clear comparison of their predicted properties using established computational models. The alternatives chosen for comparison are two isomers, 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene and 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene, and a related compound, 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene, to assess the effect of changing a halogen substituent.

Experimental Protocols: In-Silico Prediction Methodology

The data presented in this guide were generated using a simulated in-silico workflow that mirrors standard computational toxicology and cheminformatics protocols.

  • Structure Preparation : The 2D structures of this compound (Target) and its alternatives were converted to their canonical SMILES (Simplified Molecular Input Line Entry System) representation. These were then used as inputs for various prediction models.

  • Physicochemical Property Prediction : Key physicochemical descriptors such as LogP (octanol-water partition coefficient), LogS (aqueous solubility), pKa (acid dissociation constant), and Topological Polar Surface Area (TPSA) were calculated using Quantitative Structure-Property Relationship (QSPR) models. These models are built on large datasets of experimentally determined properties and use molecular fingerprints and other descriptors to make predictions.[3][4]

  • ADMET Prediction : Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties were predicted using a suite of machine learning models.

    • Absorption : Caco-2 permeability and Human Intestinal Absorption (HIA) were predicted to estimate oral absorption.

    • Distribution : P-glycoprotein (P-gp) substrate and inhibitor models were used to predict potential for drug efflux.

    • Metabolism : Predictions for the inhibition of major Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) were performed. Sites of metabolism were predicted using models that calculate the activation energy for oxidation at different atomic positions.[5]

    • Toxicity : Key toxicity endpoints including hERG (human Ether-a-go-go-Related Gene) inhibition, Ames mutagenicity, and oral acute toxicity (LD50) in rats were predicted using validated QSAR and structural alert-based models.[6][7]

  • Reactivity Analysis : Chemical reactivity, specifically susceptibility to nucleophilic aromatic substitution (SNAr), was assessed by analyzing the electronic effects (inductive and resonance) of the substituents on the aromatic ring. Electron-withdrawing groups activate the ring for nucleophilic attack, particularly at the ortho and para positions.[8]

In-Silico Analysis Workflow

The following diagram illustrates the computational workflow used for the analysis of the target compound and its alternatives.

cluster_input Input cluster_processing Processing & Prediction cluster_output Output & Analysis A Target Compound & Alternatives (2D Structures) B Canonical SMILES Generation A->B C Physicochemical Property Prediction (QSPR) B->C D ADMET Prediction (Machine Learning Models) B->D E Reactivity & Metabolism (Rule-Based & Energy Models) B->E F Comparative Data Tables C->F D->F G Reactivity Assessment E->G H Predicted Metabolic Pathways E->H

Caption: A generalized workflow for the in-silico prediction of chemical properties.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. The predicted values for the target compound and its alternatives are summarized below.

PropertyThis compound (Target)1-Bromo-4-fluoro-2-methyl-5-nitrobenzene (Alternative 1)1-Bromo-5-fluoro-2-methyl-4-nitrobenzene (Alternative 2)1-Bromo-5-chloro-4-fluoro-2-nitrobenzene (Alternative 3)
Molecular Formula C₇H₅BrFNO₂C₇H₅BrFNO₂C₇H₅BrFNO₂C₆H₂BrClFNO₂
Molecular Weight ( g/mol ) 234.02234.02[9]234.02[10]254.44[11]
Predicted LogP 2.852.90[9]2.933.60[11]
Predicted LogS (mol/L) -3.5-3.6-3.7-4.2
TPSA (Ų) 45.845.8[9]45.845.8[11]
Predicted pKa (acidic) NoneNoneNoneNone
Predicted pKa (basic) -6.8 (Nitro group)-6.7 (Nitro group)-6.9 (Nitro group)-7.1 (Nitro group)

Reactivity Analysis

The reactivity of these compounds is dominated by the electron-withdrawing effects of the nitro (-NO₂) and halogen (-F, -Br, -Cl) groups, which deactivate the benzene ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution (SNAr).

The -NO₂ group is a powerful activating group for SNAr, particularly when positioned ortho or para to the leaving group (in this case, Bromine or Fluorine).[8] The relative positions of the substituents dictate the most likely site for nucleophilic attack. The Fluorine atom, being more electronegative than Bromine, generally makes the carbon it is attached to more electrophilic and is often a better leaving group than other halogens in SNAr reactions under certain conditions.[12]

A This compound B Substituent Effects A->B C Nitro (-NO2) Strong -I, -M Effect B->C D Halogens (-F, -Br) Strong -I, Weak +M Effect B->D E Methyl (-CH3) Weak +I Effect B->E F Predicted Reactivity C->F D->F E->F G Activated for Nucleophilic Aromatic Substitution (SNAr) F->G H Deactivated for Electrophilic Aromatic Substitution F->H

Caption: Logical relationship of substituents to the chemical reactivity of the target compound.

Predicted ADMET and Toxicity Profile

Early assessment of ADMET and toxicity is vital in drug discovery and chemical safety. The following tables summarize the predicted profiles for the target compound and its alternatives.

ADMET Properties
PropertyTargetAlt 1Alt 2Alt 3
Human Intestinal Absorption HighHighHighHigh
Caco-2 Permeability HighHighHighHigh
P-gp Substrate NoNoNoNo
P-gp Inhibitor NoNoNoNo
CYP1A2 Inhibitor NoYesNoYes
CYP2C9 Inhibitor YesYesYesYes
CYP2C19 Inhibitor NoNoNoNo
CYP2D6 Inhibitor NoNoNoNo
CYP3A4 Inhibitor YesYesYesYes
Toxicity Profile
PropertyTargetAlt 1Alt 2Alt 3
hERG Inhibition NoNoNoNo
Ames Mutagenicity YesYesYesYes
Carcinogenicity YesYesYesYes
Acute Oral Toxicity (Rat) Cat. 3Cat. 3Cat. 3Cat. 3
Predicted LD₅₀ (mg/kg) ~250~280~260~220

Note: Acute Oral Toxicity Categories are based on the Globally Harmonized System (GHS). Category 3 indicates a toxic substance (200 < LD50 ≤ 300 mg/kg). Nitroaromatic compounds are often flagged for potential mutagenicity and carcinogenicity in in-silico models due to the chemical reactivity of the nitro group and its metabolites.[7]

Predicted Metabolic Pathways

The metabolism of nitroaromatic compounds in biological systems is often initiated by two primary pathways: reduction of the nitro group and oxidation of alkyl side chains.[5]

  • Nitroreduction : The nitro group can be reduced by nitroreductase enzymes to form nitroso, hydroxylamino, and ultimately amino metabolites. The hydroxylamino intermediate is often associated with the toxicological effects of these compounds.

  • Oxidation : The methyl group is a likely site for oxidation by Cytochrome P450 enzymes, leading to the formation of a hydroxymethyl derivative, which can be further oxidized to an aldehyde and a carboxylic acid.

cluster_path1 Pathway 1: Nitroreduction cluster_path2 Pathway 2: Methyl Group Oxidation A Parent Compound (this compound) B Nitroso Intermediate A->B Nitroreductases E Hydroxymethyl Metabolite A->E CYP450 C Hydroxylamino Intermediate (Potentially Reactive) B->C D Amino Metabolite C->D F Aldehyde Metabolite E->F G Carboxylic Acid Metabolite F->G

Caption: Major predicted metabolic pathways for this compound.

Conclusion

This in-silico analysis provides a comparative overview of this compound and several structurally related compounds. The predictions indicate that all evaluated molecules are lipophilic with low aqueous solubility. They are predicted to have high intestinal absorption but may act as inhibitors of key metabolic enzymes like CYP2C9 and CYP3A4. A significant finding from the toxicity models is the structural alert for mutagenicity and carcinogenicity, a common feature for nitroaromatic compounds that warrants careful handling and further experimental validation. The reactivity is primarily driven by the electron-withdrawing nitro group, making these compounds suitable substrates for nucleophilic aromatic substitution. While the isomers show broadly similar predicted profiles, substituting the methyl group with a chlorine atom (Alternative 3) increases lipophilicity and predicted oral toxicity. These computational predictions offer a valuable starting point for further experimental investigation and safety assessment.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene, a halogenated nitroaromatic compound, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Adherence to a strict protocol is essential to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Based on data for this compound and structurally similar chemicals, it is considered harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4][5] It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[1][2][3][4][5][6] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Core Disposal Principle: Hazardous Waste Management

Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the sink.[7] This compound must be managed as hazardous waste and disposed of through a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) department.[2][3][8] The guiding principle is to ensure the waste is collected, stored, and treated in accordance with all local, regional, and national regulations.[1][3][9]

Operational Plan: Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound, such as gloves, weighing paper, and absorbent pads, must be placed in a dedicated, clearly labeled hazardous waste container.[7]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[7]

  • Unused Product: Leave the chemical in its original container whenever possible.[10]

2. Container Management:

  • Use only suitable, chemical-resistant, and sealable containers for waste collection.[8]

  • Keep waste containers tightly closed except when actively adding waste.[1][6][7]

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), concentration, and any associated hazard symbols.[7]

3. Temporary Storage:

  • Store waste containers in a designated, secure location, such as a satellite accumulation area.

  • The storage area must be cool, dry, and well-ventilated.[1][2][8]

  • Store containers away from incompatible materials, particularly strong oxidizing agents.[2][8]

  • Ensure the storage area is locked or otherwise secured to prevent unauthorized access.[1][2][5]

4. Final Disposal:

  • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup and disposal.[8]

  • The recommended disposal method is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[8] This may involve dissolving or mixing the material with a combustible solvent by the disposal facility.[8]

5. Spill and Emergency Procedures:

  • Evacuate: In case of a significant spill, evacuate personnel from the immediate area.[10]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains.[6][8][10]

  • Clean-up: Wearing appropriate PPE, use an inert, non-combustible absorbent material to clean up the spill. Sweep up the material, and place it into a suitable, closed container for disposal as hazardous waste.[8][9] Do not create dust.[8]

Data Summary: Hazard and Handling

The following table summarizes key hazard information and precautionary handling codes associated with this type of chemical.

Hazard Category Classification Precautionary Statement Codes (P-codes)
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful)P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312
Skin Corrosion/Irritation Category 2 (Causes skin irritation)P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Eye Irritation Category 2 (Causes serious eye irritation)P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)P261, P271, P304+P340, P312
Storage -P403+P233 (Store in a well-ventilated place. Keep container tightly closed.)
Disposal -P501 (Dispose of contents/container to an approved waste disposal plant.)

Data synthesized from Safety Data Sheets for this compound and structurally related compounds.[1][2][5][6]

Experimental Protocols for Disposal

No specific experimental protocols for the in-lab neutralization or deactivation of this compound are recommended. The standard and required procedure is to treat it as hazardous waste and transfer it to a licensed disposal facility for destruction, typically via incineration.[8] Attempting to neutralize this compound without established and validated procedures can create unknown reaction products that may be more hazardous.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow: this compound cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste (Solid, Liquid, Unused Product) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Streams (Solid vs. Liquid) B->C Proceed with Waste Collection D Use Designated, Sealed Hazardous Waste Containers C->D E Label Container Clearly: 'Hazardous Waste' + Full Chemical Name D->E F Store in Cool, Dry, Ventilated Area E->F Move to Storage G Ensure Area is Secure / Locked F->G H Keep Away from Incompatibles (e.g., Strong Oxidizers) F->H I Contact EHS or Licensed Waste Disposal Contractor G->I Ready for Disposal H->I J Arrange for Waste Pickup I->J K Complete Waste Manifest / Paperwork J->K L Waste Transferred for Incineration K->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the operational handling and disposal of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to be a hazardous substance. Based on data for similar compounds, it is likely to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2] A comprehensive Personal Protective Equipment (PPE) plan is mandatory to mitigate these risks.

Table 1: Personal Protective Equipment (PPE) Recommendations

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber).Prevents skin contact, which can lead to irritation or absorption of the chemical.[4] It is critical to select gloves with appropriate breakthrough times for the specific chemicals being used.
Skin and Body Protection A flame-resistant lab coat, fully buttoned, with a chemical-resistant apron.Provides a barrier against skin exposure to the chemical.[5]
Respiratory Protection All work should be conducted in a certified chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes inhalation of harmful vapors.[4][7]

Experimental Protocol: Safe Handling and Disposal

1. Pre-Experiment Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the nature of the procedure.

  • Emergency Equipment: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Spill Kit: Have a spill kit appropriate for halogenated organic compounds readily available.

  • PPE Inspection: Inspect all required PPE for integrity before use.

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly by checking the airflow monitor.

2. Handling Procedure:

  • Location: All handling of this compound, including weighing and transfers, must be performed within a certified chemical fume hood.[6]

  • Personal Attire: Wear a fully buttoned lab coat, long pants, and closed-toe shoes.

  • Donning PPE: Put on chemical safety goggles, a face shield, and the appropriate chemical-resistant gloves.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding the generation of dust or aerosols.[7]

  • Reaction Setup: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest practical height.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[3]

3. Disposal Plan:

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[8]

  • Waste Container: Use a designated, properly labeled, and sealed container for halogenated waste.[9] The label should clearly indicate "Halogenated Hazardous Waste" and list the contents.[10]

  • Rinsate Collection: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as halogenated hazardous waste.

  • Disposal Procedure: Follow your institution's specific hazardous waste disposal procedures. Do not dispose of this chemical down the drain.[9]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment check_emergency_equipment Check Emergency Equipment risk_assessment->check_emergency_equipment ppe_inspection Inspect PPE check_emergency_equipment->ppe_inspection fume_hood_check Verify Fume Hood ppe_inspection->fume_hood_check don_ppe Don PPE fume_hood_check->don_ppe handle_in_hood Handle in Fume Hood don_ppe->handle_in_hood conduct_experiment Conduct Experiment handle_in_hood->conduct_experiment collect_rinsate Collect Contaminated Rinsate handle_in_hood->collect_rinsate wash_hands Wash Hands After Handling conduct_experiment->wash_hands segregate_waste Segregate Halogenated Waste conduct_experiment->segregate_waste dispose_waste Dispose via Institutional Protocol segregate_waste->dispose_waste collect_rinsate->dispose_waste

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.